ML406
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[4-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGPASMZSNEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML406: A Potent Inhibitor of Mycobacterium tuberculosis BioA for Novel Antitubercular Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery of novel therapeutics that act on new molecular targets. The biotin (B1667282) biosynthesis pathway in Mtb is an attractive target for drug development as it is essential for the bacterium's survival and absent in humans.[1][2] This technical guide provides a comprehensive overview of ML406, a potent small molecule inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in this pathway. This document details the quantitative inhibitory data, experimental protocols for its evaluation, and the putative mechanism of action of this compound, offering a valuable resource for researchers in the field of TB drug discovery.
Introduction to this compound and its Target: Mtb BioA
Biotin, or vitamin B7, is an essential cofactor for Mtb, playing a crucial role in fatty acid biosynthesis, which is vital for the construction of the mycobacterial cell wall.[1][2] Mtb must synthesize biotin de novo, making the enzymes in this pathway promising targets for therapeutic intervention.[1] BioA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxopelargonic acid (KAPA) to form 7,8-diaminopelargonic acid (DAPA).[2] Genetic validation studies have demonstrated that the silencing of the bioA gene is bactericidal to Mtb, both in vitro and in vivo, highlighting the enzyme's vulnerability.[1]
This compound is a small molecule probe identified through high-throughput screening that demonstrates potent inhibition of Mtb BioA and whole-cell activity against M. tuberculosis.[3] Its discovery provides a valuable chemical tool to further investigate the therapeutic potential of targeting the biotin biosynthesis pathway.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized through both enzymatic and whole-cell assays. The available quantitative data is summarized in the tables below.
| Parameter | Value | Assay | Reference |
| IC50 vs. Mtb BioA | 30 nM | Coupled fluorescent dethiobiotin (B101835) displacement assay | [3] |
| IC50 vs. M. tuberculosis H37Rv | 3.2 µM | Whole-cell growth inhibition assay | [3] |
| Table 1: In vitro activity of this compound against Mtb BioA and M. tuberculosis H37Rv. |
| Parameter | Value | Conditions |
| Plasma Stability | >80% remaining after 48 hours | PBS buffer, pH 7.4 |
| Plasma Protein Binding | High | Not specified |
| Table 2: Physicochemical properties of this compound. |
Mechanism of Action and Inhibition Kinetics
This compound acts as a potent inhibitor of the BioA enzyme. While specific kinetic studies for this compound are not publicly available, research on close structural analogs, such as C48, provides significant insight into its likely mechanism. C48, a potent BioA inhibitor with a Ki of 200 pM, has been shown to be a competitive inhibitor with respect to KAPA.[4] This suggests that these inhibitors bind to the PLP-bound form of the enzyme, preventing the binding of the natural substrate KAPA.[4]
The BioA enzyme follows a ping-pong bi-bi kinetic mechanism.[2] The binding of this compound or its analogs to the PLP-bound state of BioA effectively blocks the catalytic cycle, leading to the inhibition of DAPA synthesis and subsequent cell death due to biotin starvation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for the key assays used to characterize this compound.
Mtb BioA Enzyme Inhibition Assay (Coupled Fluorescent Dethiobiotin Displacement Assay)
This assay quantitatively measures the inhibition of BioA by monitoring the production of its downstream product, dethiobiotin (DTB).[1]
Principle: BioA catalyzes the conversion of KAPA to DAPA. A second enzyme, BioD (dethiobiotin synthetase), then converts DAPA to DTB in an ATP-dependent reaction. The amount of DTB produced is quantified by its ability to displace a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.
Materials:
-
Mtb BioA and BioD enzymes
-
KAPA (8-amino-7-oxopelargonic acid)
-
SAM (S-adenosyl-L-methionine)
-
ATP (Adenosine triphosphate)
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM Bicine buffer, pH 8.6, containing MgCl2, NaHCO3, and a non-ionic detergent like Igepal CA-630)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing BioA, BioD, SAM, ATP, Fl-DTB, and streptavidin in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a 384-well plate.
-
Add the reaction mixture to the wells containing the test compound.
-
Initiate the reaction by adding KAPA.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Mtb Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For the slow-growing M. tuberculosis, this incubation period is extended. The broth microdilution method is a common technique.
Materials:
-
M. tuberculosis H37Rv or other strains
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol
-
This compound or other test compounds
-
96-well microtiter plates
-
Resazurin (B115843) dye (for viability assessment)
-
Plate reader (for colorimetric or fluorometric reading)
Procedure:
-
Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis and adjust its turbidity to a McFarland standard (e.g., 0.5).
-
Inoculate the wells of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
Visually inspect the wells for a color change (blue to pink indicates viable bacteria) or measure the fluorescence/absorbance with a plate reader.
-
The MIC is the lowest concentration of the compound that shows no color change (i.e., inhibits bacterial growth).
Cytotoxicity Assay
This assay assesses the toxicity of the compound against mammalian cells to determine its selectivity.
Principle: Various methods can be used, such as the MTT or MTS assay, which measure the metabolic activity of cells, or assays that measure cell membrane integrity. The Neutral Red Uptake assay is another common method.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound or other test compounds
-
96-well cell culture plates
-
MTT or Neutral Red solution
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure (MTT Assay):
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Remove the medium and add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percent cell viability and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Biotin Biosynthesis Pathway in M. tuberculosis
Caption: The M. tuberculosis biotin synthesis pathway and the inhibitory action of this compound on BioA.
Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for the discovery and characterization of BioA inhibitors like this compound.
Structure-Activity Relationship (SAR) and Lead Optimization
While a detailed SAR study for this compound is not extensively published, the general scaffold of a central piperazine (B1678402) core with aryl substituents is a common motif in bioactive molecules. The development of analogs would likely involve modification of the benzo[d][1][5]dioxole and the 4-acetylphenyl groups to explore their effects on potency, selectivity, and pharmacokinetic properties. For instance, altering the substituents on the phenyl rings could modulate lipophilicity and interactions with the BioA active site. The piperazine core could also be replaced with other cyclic amines to investigate the impact on the overall conformation and activity.
Conclusion
This compound is a promising starting point for the development of a new class of antitubercular agents targeting the essential biotin biosynthesis pathway. Its potent inhibition of Mtb BioA and whole-cell activity against M. tuberculosis validate this enzyme as a druggable target. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, necessary for researchers to build upon this work. Further studies focusing on detailed SAR, mechanism of inhibition, and in vivo efficacy are warranted to advance this compound or its optimized analogs towards clinical development.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of BioA in Mycobacterium tuberculosis: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotin (B1667282), an essential cofactor for central metabolism, is synthesized by Mycobacterium tuberculosis (M. tuberculosis) through a pathway that is absent in humans. This makes the biotin biosynthesis pathway a compelling target for the development of novel anti-tubercular agents. A key enzyme in this pathway, 7,8-diaminopelargonic acid synthase (BioA), has been identified as crucial for the establishment and maintenance of M. tuberculosis infection. This technical guide provides an in-depth overview of the function of BioA, its validation as a drug target, quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of the pertinent biochemical pathways and experimental workflows.
The Indispensable Role of BioA in M. tuberculosis Physiology
BioA, encoded by the bioA (Rv1568) gene, is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that catalyzes the second of four conserved enzymatic steps in the final stage of biotin biosynthesis.[1][2] This crucial step involves the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[3][4] Biotin is a vital cofactor for carboxylase enzymes involved in essential metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis.[3][5]
Genetic studies have unequivocally demonstrated the essentiality of BioA for the survival of M. tuberculosis. Deletion of the bioA gene results in a biotin auxotrophic mutant (MtbΔbioA) that exhibits a severe growth defect in biotin-deficient media and is highly attenuated in animal models of tuberculosis.[1][6] Importantly, silencing of bioA expression even after the establishment of a chronic infection in mice leads to clearance of the bacteria, providing strong validation for BioA as a therapeutic target for all stages of tuberculosis.[5][6] The absence of a de novo biotin synthesis pathway in humans further underscores the potential for selective toxicity of BioA inhibitors.[3][7]
Quantitative Analysis of BioA Inhibition
The validation of BioA as a drug target has spurred significant efforts in the discovery and characterization of its inhibitors. A variety of compounds, from natural products to synthetic molecules identified through virtual screening, have been evaluated for their ability to inhibit BioA's enzymatic activity and the growth of M. tuberculosis. The following tables summarize key quantitative data for some of the identified inhibitors.
| Compound/Inhibitor | Target | IC50 (μM) | MIC90 (μg/mL) | Notes | Reference |
| A36 | BioA | 28.94 | >200 (weak inhibition) | Identified through structure-based virtual screening. | [3][4] |
| A35 | BioA | 88.16 | 80 | Identified through structure-based virtual screening. | [3][4] |
| A65 | BioA | 114.42 | 20 | Identified through structure-based virtual screening; showed good drug-like properties. | [3][4] |
| CHM-1 | BioA | 2.42 | - | Identified from a biochemical screen of the LOPAC library. | [3] |
| Amiclenomycin (ACM) | BioA | - | - | A natural product and potent mechanism-based inhibitor, but with low chemical stability in animal models. | [8] |
| Compound 36 | BioA | - | 0.6 | A conformationally constrained derivative with a KD of 76 nM against BioA. | [9] |
Experimental Protocols
The study of BioA and the screening for its inhibitors involve a range of biochemical and microbiological techniques. Below are detailed methodologies for key experiments.
Cloning, Expression, and Purification of Recombinant BioA
This protocol describes the production of the BioA enzyme for use in in vitro assays.
-
Gene Amplification: The bioA gene (Rv1568) is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR) with specific primers containing restriction sites (e.g., NdeI and XhoI).[3]
-
Vector Ligation: The amplified PCR product and an expression vector (e.g., pET28c, which allows for an N-terminal His-tag) are digested with the corresponding restriction enzymes.[3] The digested gene is then ligated into the vector.
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(λDE3)).[3] The cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C until an optical density at 600 nm (OD600) of 0.6-0.8 is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His-tagged BioA protein is purified from the soluble fraction of the cell lysate using affinity chromatography on a Ni-NTA column.
In Vitro BioA Enzymatic Assay
This assay is used to measure the catalytic activity of BioA and to screen for its inhibitors.
-
Reaction Mixture: The enzymatic reaction is typically performed in a buffer such as 100 mM TAPS (pH 8.6).[3] The reaction mixture contains 100 μM pyridoxal-5'-phosphate (PLP), 20 μM 7-keto-8-aminopelargonic acid (KAPA), 1 mM S-adenosylmethionine (SAM), and a defined concentration of purified BioA enzyme (e.g., 2 μM).[3]
-
Reaction Initiation and Termination: The enzyme is pre-incubated with all components except KAPA at 37°C for 10 minutes. The reaction is initiated by the addition of KAPA and allowed to proceed for a set time (e.g., 20 minutes) at 37°C.[3] The reaction is terminated by heating at 100°C for 10 minutes.[3]
-
Product Detection: The product of the reaction, 7,8-diaminopelargonic acid (DAPA), can be quantified. A common method involves derivatization of the amino group of DAPA with o-phthaldialdehyde (OPA), which generates a fluorescent product that can be measured using a fluorometer.[3]
-
Inhibition Studies: For inhibitor screening, the compounds to be tested are pre-incubated with the enzyme before the addition of the substrate. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.[3]
Whole-Cell Growth Inhibition Assay (M. tuberculosis)
This assay determines the efficacy of potential inhibitors against the whole bacterium.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), or in a biotin-free medium like Sauton's medium for specific assays.[3]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Setup: The bacterial culture is diluted to a specific OD600 and added to 96-well plates containing the serially diluted compounds.
-
Incubation and Growth Measurement: The plates are incubated at 37°C for a defined period (e.g., 7-14 days). Bacterial growth can be assessed by measuring the absorbance at 600 nm, or by using a resazurin-based assay where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable bacteria is quantified.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits bacterial growth by a certain percentage (e.g., 90% - MIC90).
-
Target Engagement Confirmation: To confirm that the growth inhibition is due to the targeting of BioA, the assay can be performed in media with and without biotin supplementation. A shift in the MIC to a higher value in the presence of biotin suggests that the compound's primary target is within the biotin biosynthesis pathway.[3][4]
Visualizing the Role of BioA
Diagrams are essential for understanding the complex biological processes and experimental strategies related to BioA.
The Biotin Biosynthesis Pathway in M. tuberculosis
The following diagram illustrates the final four steps of biotin synthesis, highlighting the central role of BioA.
Caption: The final four steps of the biotin biosynthesis pathway in M. tuberculosis.
Experimental Workflow for BioA Inhibitor Discovery
This diagram outlines a typical workflow for identifying and validating novel inhibitors of BioA.
Caption: A typical workflow for the discovery and validation of M. tuberculosis BioA inhibitors.
Conclusion and Future Directions
The essential role of BioA in the physiology and pathogenesis of M. tuberculosis, coupled with its absence in humans, firmly establishes it as a high-value target for the development of new anti-tubercular drugs. The availability of robust enzymatic and whole-cell assays, along with a growing understanding of its structure and mechanism, provides a solid foundation for inhibitor discovery and optimization. Future research should focus on the development of potent and specific BioA inhibitors with favorable pharmacokinetic and safety profiles. The integration of computational and experimental approaches will be crucial in accelerating the discovery of novel lead compounds that can be advanced into preclinical and clinical development, ultimately contributing to the fight against tuberculosis.
References
- 1. bioA mutant of Mycobacterium tuberculosis shows severe growth defect and imparts protection against tuberculosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
- 8. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
ML406: A Potent Inhibitor of Biotin Biosynthesis in Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis (Mtb). This enzyme is a critical component of the biotin (B1667282) biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb. By targeting BioA, this compound effectively inhibits the growth of Mtb, including wild-type strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, positioning it as a valuable chemical probe for tuberculosis research and a potential starting point for novel anti-tubercular drug development.
Chemical Structure and Properties
This compound is a synthetic molecule with a complex heterocyclic structure. Its identity and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(4-(3-(dibutylamino)propoxy)benzoyl)-2-pentyl-1-oxaspiro[4.5]deca-2,6-dien-8-yl)methanesulfonamide | |
| Molecular Formula | C₃₁H₄₄N₂O₅S | [1] |
| CAS Number | 774589-47-8 | [1] |
| Molecular Weight | 572.75 g/mol | |
| SMILES String | CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | [1] |
| Solubility in PBS (pH 7.4) with 1% DMSO | 88.0 μM | [2] |
| Stability in PBS (pH 7.4, 23°C) | >80% remaining after 48 hours | [2] |
| Human Plasma Stability (5 hours, 37°C) | >99% remaining | [2] |
| Murine Plasma Stability (5 hours, 37°C) | >89% remaining | [2] |
| Human Plasma Protein Binding | 99% | [2] |
| Murine Plasma Protein Binding | 82.6% | [2] |
Mechanism of Action and Biological Activity
This compound exerts its anti-tubercular effect by inhibiting the BioA enzyme, a key component of the biotin biosynthesis pathway in Mycobacterium tuberculosis. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis and gluconeogenesis, making its de novo synthesis critical for the bacterium's survival, especially within a host where biotin may be scarce.[2]
Biological Activity of this compound
| Parameter | Value | Reference |
| BioA Enzyme Inhibition (IC₅₀) | 30 nM | [1] |
| Mtb (H37Rv) Growth Inhibition (IC₅₀) | 3.2 µM |
The Biotin Biosynthesis Pathway in M. tuberculosis
The biotin biosynthesis pathway is a well-validated target for anti-tubercular drug discovery. This compound's inhibition of BioA disrupts a critical step in this pathway.
Caption: The Biotin Biosynthesis Pathway in M. tuberculosis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a one-step amidation reaction.[2]
Materials:
-
4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-ethyl-N-isopropylpropan-2-amine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Benzo[d][2][3]dioxole-5-carboxylic acid and 4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate in dichloromethane.
-
Add EDCI and DIPEA to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
BioA Enzyme Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against M. tuberculosis BioA.
Caption: Workflow for the BioA Enzyme Inhibition Assay.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified M. tuberculosis BioA enzyme, 7-keto-8-aminopelargonic acid (KAPA), and S-adenosyl methionine (SAM) in an appropriate buffer (e.g., 100 mM TAPS, pH 8.6).
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the BioA enzyme solution to each well.
-
Inhibitor Addition: Add the diluted this compound or DMSO (for control wells) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of KAPA and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction, for example, by heating to 100°C for 10 minutes.
-
Detection: The product of the BioA reaction, DAPA, can be quantified. A common method involves derivatization with o-phthaldialdehyde (OPA), which forms a fluorescent adduct. Add the OPA reagent to the supernatant of the quenched reaction.
-
Fluorescence Measurement: After a suitable incubation time, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
M. tuberculosis Whole-Cell Growth Inhibition Assay
This assay determines the potency of this compound against replicating M. tuberculosis.[2]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
This compound stock solution in DMSO
-
Resazurin (B115843) solution
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density (OD).
-
Compound Plating: Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. Include a no-drug control (DMSO only) and a no-bacteria control.
-
Inoculation: Inoculate the wells with the prepared M. tuberculosis suspension.
-
Incubation: Seal the plates and incubate at 37°C for a defined period (e.g., 7 days).
-
Growth Assessment: After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
Data Reading: Measure the fluorescence or absorbance to determine cell viability. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) or IC₅₀ value, which is the lowest concentration of this compound that inhibits visible growth of the bacteria.
Analytical Methods
The characterization and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).[2]
4.1. Purity and Identity Confirmation
-
UPLC-MS: A UPLC system coupled to a mass spectrometer can be used to confirm the purity and identity of synthesized this compound. A gradient elution with a suitable mobile phase (e.g., water and acetonitrile (B52724) with formic acid) on a C18 column is a common approach. The mass spectrometer will confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
4.2. Quantification in Biological Matrices
A validated UPLC-MS/MS method is the gold standard for quantifying this compound in biological samples such as plasma.
General UPLC-MS/MS Method Parameters:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to extract this compound from plasma samples. An internal standard structurally similar to this compound should be added before extraction.
-
Chromatography: UPLC with a C18 column and a gradient elution of mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
Calibration and Quantification: A calibration curve is generated by spiking known concentrations of this compound into a blank biological matrix. The concentration of this compound in unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
This compound is a valuable chemical probe for studying the essential biotin biosynthesis pathway in Mycobacterium tuberculosis. Its potent and specific inhibition of BioA, coupled with whole-cell activity, makes it an important tool for tuberculosis research. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate its use by researchers in the field and to support further efforts in the development of novel anti-tubercular therapeutics.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Light-Activated Probe Reveals New Possibilities for Tuberculosis Treatment [axial.acs.org]
Unraveling the Enigmatic Target of ML406: A Technical Guide for Researchers
A Note to the Reader: Initial investigations into the small molecule ML406 revealed its established role as a potent inhibitor of the Mycobacterium tuberculosis enzyme BioA, a critical component in the biotin (B1667282) biosynthesis pathway. This guide will first delve into the discovery, synthesis, and characterization of this compound in its capacity as an anti-tubercular agent. Subsequently, this document will provide a comprehensive overview of the deubiquitinating enzyme USP6, a protein of significant interest in cancer research, which was initially queried in relation to this compound. It is important to note that an extensive review of the current scientific literature did not reveal a direct inhibitory relationship between this compound and USP6. The following sections are therefore presented to address the distinct areas of interest identified in the initial query.
Part 1: this compound, a Potent Inhibitor of M. tuberculosis BioA
Discovery and Biological Activity
This compound was identified as a novel small molecule inhibitor of 7,8-diaminopelargonic acid synthase (BioA), an enzyme essential for biotin biosynthesis in Mycobacterium tuberculosis (Mtb). Biotin is a vital cofactor for this pathogen, and its synthesis is a key target for the development of new anti-tubercular therapeutics. The inhibition of BioA by this compound leads to biotin starvation, ultimately inhibiting the growth of the bacterium.
Quantitative analysis of this compound's inhibitory activity has demonstrated its high potency. The compound exhibits a half-maximal inhibitory concentration (IC50) of 30 nM against the purified Mtb BioA enzyme.[1] In whole-cell assays, this compound inhibits the growth of wild-type Mtb (H37Rv strain) with an IC50 of 3.2 µM.[1]
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Whole-Cell IC50 (µM) |
| This compound | M. tuberculosis BioA | 30 | 3.2 |
Synthesis of this compound
Step 1: Williamson Ether Synthesis
The synthesis would likely commence with a Williamson ether synthesis to form the diaryl ether backbone. This involves the reaction of a substituted phenol (B47542) with a haloarene. In this case, 4-aminophenol (B1666318) would be reacted with 2,4-dichlorofluorobenzene under basic conditions.
Step 2: Amidation
The resulting 4-(2,4-dichlorophenoxy)aniline (B88344) would then be acylated to form the final acetamide (B32628) product. This is typically achieved by reacting the aniline (B41778) with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct.
Experimental Protocols
Biochemical Assay for BioA Inhibition: Coupled Fluorescence Displacement Assay
The inhibitory activity of this compound against Mtb BioA can be determined using a coupled fluorescence displacement assay. This assay measures the production of dethiobiotin (B101835) (DTB), the product of the sequential action of BioA and BioD (dethiobiotin synthetase).
-
Principle: The assay relies on the displacement of a fluorescently labeled dethiobiotin probe from streptavidin by the enzymatically produced DTB. The fluorescence of the probe is quenched when bound to streptavidin and increases upon displacement.
-
Reagents:
-
Purified Mtb BioA and E. coli BioD enzymes
-
KAPA (7-keto-8-aminopelargonic acid) - BioA substrate
-
SAM (S-adenosylmethionine) - BioA co-substrate
-
ATP - BioD co-substrate
-
Fluorescently labeled dethiobiotin probe
-
Streptavidin
-
Assay buffer (e.g., 100 mM TAPS buffer)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
In a microplate, combine BioA, BioD, streptavidin, and the fluorescent DTB probe in the assay buffer.
-
Add varying concentrations of this compound (or DMSO for control).
-
Initiate the reaction by adding KAPA, SAM, and ATP.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Whole-Cell Growth Inhibition Assay (Mtb)
The anti-tubercular activity of this compound in a cellular context is assessed by measuring the inhibition of Mtb growth in liquid culture.
-
Principle: The viability of Mtb in the presence of the inhibitor is determined using a metabolic indicator dye, such as resazurin (B115843), which is reduced by metabolically active cells to the fluorescent product resorufin.
-
Reagents:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound (dissolved in DMSO)
-
Resazurin solution
-
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth.
-
Inoculate the wells with a suspension of Mtb H37Rv.
-
Incubate the plate at 37°C for 5-7 days.
-
Add resazurin solution to each well and incubate for a further 16-24 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) to determine cell viability.
-
Calculate the IC50 value, the concentration of this compound that inhibits growth by 50%.
-
Logical Workflow for this compound Discovery and Characterization
Caption: Workflow for the discovery and characterization of this compound.
Part 2: USP6 - A Deubiquitinating Enzyme and Therapeutic Target
Ubiquitin-specific protease 6 (USP6), also known as TRE17, is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from target proteins. Dysregulation of USP6 activity has been implicated in the development of certain cancers and other diseases.
USP6 Signaling Pathways
USP6 has been shown to activate several key signaling pathways that are involved in cell growth, proliferation, and survival. These include the Wnt/β-catenin, JAK/STAT, and NF-κB pathways.[2][3][4] The activation of these pathways by USP6 is often a result of its deubiquitinating activity on specific components of these cascades, leading to their stabilization and enhanced signaling.
Caption: USP6 activates multiple oncogenic signaling pathways.
Known Inhibitors of USP6
Several small molecule inhibitors targeting USP6 and other DUBs have been identified. These compounds serve as valuable tools for studying the biological functions of USP6 and as potential starting points for drug development.
| Inhibitor | Mechanism of Action |
| Momelotinib (CYT387) | Indirectly affects USP6 |
| PR-619 | Pan-DUB inhibitor |
| P22077 | Covalently modifies the active site |
| NSC632839 | Non-covalent binding |
| LDN-57444 | Irreversibly binds to the active site |
Note: Specific IC50 values for these inhibitors against USP6 are not consistently reported across the literature, reflecting the ongoing research in this area.
Experimental Protocols
Biochemical Assay for USP6 Inhibition: Ubiquitin-Rhodamine 110 Assay
A common method to measure the enzymatic activity of USP6 and the potency of its inhibitors is a fluorescence-based assay using a ubiquitin-rhodamine 110 substrate.
-
Principle: The substrate consists of ubiquitin C-terminally linked to rhodamine 110, which quenches its fluorescence. Cleavage of the substrate by USP6 releases rhodamine 110, leading to a measurable increase in fluorescence.
-
Reagents:
-
Recombinant human USP6 enzyme
-
Ubiquitin-Rhodamine 110-Glycine substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
USP6 inhibitor (dissolved in DMSO)
-
-
Procedure:
-
In a black microplate, add the assay buffer and varying concentrations of the USP6 inhibitor.
-
Add the USP6 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.
-
Immediately begin monitoring the increase in fluorescence over time in a plate reader (excitation ~485 nm, emission ~535 nm).
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence curves).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular Assay for USP6 Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble (non-denatured) target protein is quantified.
-
Reagents and Equipment:
-
Cells expressing USP6
-
Cell culture medium and supplements
-
USP6 inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (including an antibody specific for USP6)
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the USP6 inhibitor or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-USP6 antibody to detect the amount of soluble USP6 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Experimental Workflow for USP6 Inhibitor Characterization
References
ML406: A Potent Inhibitor of Mycobacterium tuberculosis Biotin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML406 is a small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis. This enzyme is a critical component of the biotin (B1667282) biosynthesis pathway, an essential metabolic route for the survival of the bacterium. By targeting BioA, this compound demonstrates significant anti-tubercular activity. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, serving as a technical resource for researchers in the field of tuberculosis drug discovery.
Chemical and Physical Properties
This compound is a synthetic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.38 g/mol . Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.38 g/mol |
| IUPAC Name | 1-(4-(4-(benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone |
| CAS Number | 774589-47-8 |
| Appearance | Off-white to light yellow solid |
| SMILES | CC(=O)c1ccc(cc1)N1CCN(CC1)C(=O)c1ccc2OCOc2c1 |
Mechanism of Action: Inhibition of Biotin Biosynthesis
This compound exerts its anti-tubercular effect by inhibiting the BioA enzyme, a key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transaminase in the Mycobacterium tuberculosis biotin biosynthesis pathway. Biotin is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes. As mammals do not synthesize biotin and instead obtain it from their diet, this pathway presents an attractive target for the development of selective anti-bacterial agents.
The biotin biosynthesis pathway in M. tuberculosis involves a series of enzymatic reactions to produce biotin from pimeloyl-CoA. This compound specifically targets the second committed step in this pathway, the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), catalyzed by BioA.
Biological Activity
This compound demonstrates potent inhibition of the BioA enzyme and whole-cell activity against Mycobacterium tuberculosis. The key activity data are summarized below.
| Assay | Activity |
| BioA Enzyme Inhibition (IC50) | 30 nM |
| M. tuberculosis H37Rv Growth Inhibition (MIC) | 3.2 µM |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a one-step amidation reaction as described in the NIH Probe Reports.
Protocol:
-
To a solution of benzo[d][1][2]dioxole-5-carboxylic acid in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N,N-Diisopropylethylamine.
-
Add 4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield this compound.
Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition
This assay determines the inhibitory activity of compounds against the BioA enzyme. It is a coupled assay where the product of the BioA reaction, DAPA, is converted to dethiobiotin (DTB) by the BioD enzyme. The produced DTB then displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.
Materials:
-
BioA enzyme
-
BioD enzyme
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl methionine (SAM)
-
ATP
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
384-well black plates
Protocol:
-
Prepare a reaction mixture containing BioA, BioD, KAPA, SAM, and ATP in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the 384-well plate.
-
Add a pre-incubated solution of streptavidin and Fl-DTB to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the percent inhibition based on the fluorescence signal of control wells (with and without enzyme).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Mycobacterium tuberculosis H37Rv Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
Protocol:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Inoculate each well of the microplate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion
This compound is a valuable chemical probe for studying the biotin biosynthesis pathway in Mycobacterium tuberculosis. Its potent and specific inhibition of the BioA enzyme makes it a promising lead compound for the development of novel anti-tubercular agents. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and similar compounds targeting this essential metabolic pathway. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to assess its therapeutic potential.
References
solubility and stability of ML406
An In-depth Technical Guide to the Solubility and Stability of ML406
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent small molecule inhibitor of the Mycobacterium tuberculosis enzyme 7,8-diaminopelargonic acid synthase (DAPA), also known as BioA.[1][2] With an IC50 of 30 nM, it presents a significant opportunity for the development of novel anti-tubercular therapeutics.[1][2][3] BioA is a critical enzyme in the biotin (B1667282) biosynthesis pathway of M. tuberculosis, a pathway essential for the bacterium's survival and virulence. This guide provides a comprehensive overview of the , presenting key data and experimental methodologies to support further research and development efforts.
Solubility Profile
The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, and formulation. The following tables summarize the known solubility of this compound in various solvents and formulations.
Quantitative Solubility Data
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic treatment may be required for complete dissolution.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM) | A clear solution suitable for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM) | A clear solution, likely for intravenous administration.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) | A formulation suitable for oral or parenteral administration.[1] |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound.
Objective: To determine the thermodynamic solubility of this compound in a specified buffer or solvent system at a constant temperature.
Materials:
-
This compound (solid form)
-
Selected solvent system (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent system in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the sample to pellet the remaining solid.
-
Carefully remove an aliquot of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of this compound in the tested system.
Stability Profile
Understanding the stability of this compound is essential for its handling, storage, and development as a drug candidate.
Storage and Stability Data
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress and ImmunoMart.[1][3]
Experimental Protocol: Metabolic Stability (Microsomal Stability Assay)
This protocol provides a general method for assessing the metabolic stability of this compound in liver microsomes, a key indicator of its Phase I metabolic fate.
Objective: To determine the rate of metabolic degradation of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator
-
Quenching solvent (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in a low concentration of an organic solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
In a microcentrifuge tube, combine the this compound solution with the liver microsome suspension in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding NADPH. A control sample without NADPH should be run in parallel.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solvent to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tubercular activity by inhibiting BioA, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent aminotransferase. This enzyme catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the biotin biosynthesis pathway of M. tuberculosis.
Biotin Biosynthesis Pathway in M. tuberculosis
Caption: The biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound on the BioA enzyme.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound against the BioA enzyme.
References
The Target Validation of ML406 in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the target validation of the anti-tubercular agent ML406. Contrary to initial hypotheses suggesting a role in phosphatidyl-myo-inositol mannoside (PIM) synthesis, robust evidence confirms that this compound exerts its anti-mycobacterial effect through the potent and specific inhibition of 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene. This enzyme is a critical component of the biotin (B1667282) biosynthesis pathway, which is essential for the survival and pathogenesis of Mycobacterium tuberculosis (M. tuberculosis). This document summarizes the quantitative data for this compound, details the key experimental protocols for its target validation, and provides visual representations of the relevant biological pathways and experimental workflows. Additionally, this guide addresses the importance of PimA as a separate, validated drug target in M. tuberculosis.
This compound: Target Identification and Quantitative Profile
The small molecule probe this compound has been identified as a potent inhibitor of M. tuberculosis growth. Target validation studies have unequivocally demonstrated that its mechanism of action is the inhibition of BioA, a pyridoxal (B1214274) 5'-phosphate-dependent transaminase that catalyzes the penultimate step in the biotin biosynthesis pathway.[1] This pathway is an attractive target for anti-tubercular drug development because it is essential for the bacterium and absent in mammals.[2][3]
Quantitative Data for this compound
The inhibitory activities of this compound against its molecular target, BioA, and against whole-cell M. tuberculosis are summarized below.
| Parameter | Target/Organism | Value | Reference |
| IC50 | M. tuberculosis BioA (DAPA synthase) | 30 nM | [Probe Reports from the NIH Molecular Libraries Program] |
| MIC | M. tuberculosis H37Rv (Wild-Type) | 3.2 µM | [Probe Reports from the NIH Molecular Libraries Program] |
Experimental Protocols
The validation of this compound as a BioA inhibitor involved a series of biochemical and microbiological assays. The detailed methodologies for these key experiments are outlined below.
Biochemical Inhibition Assay: Coupled Fluorescent Dethiobiotin (B101835) Displacement Assay for BioA
This assay determines the 50% inhibitory concentration (IC50) of a compound against the BioA enzyme.
Principle: The BioA-catalyzed transamination of 7-keto-8-aminopelargonic acid (KAPA) to DAPA is coupled to the BioD-catalyzed ATP-dependent conversion of DAPA to dethiobiotin (DTB). The amount of DTB produced is quantified by its ability to displace a fluorescently-labeled DTB (Fl-DTB) from streptavidin, leading to an increase in fluorescence signal. Inhibitors of BioA will reduce the production of DTB, thus preventing the increase in fluorescence.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM TCEP, 0.01% Tween-20.
-
Enzyme Solution: Recombinant M. tuberculosis BioA and BioD enzymes are purified and diluted in Assay Buffer.
-
Substrate Solution: KAPA, S-adenosyl methionine (SAM), and ATP are prepared in Assay Buffer.
-
Detection Mix: Streptavidin and a fluorescent dethiobiotin probe (Fl-DTB) are combined in Assay Buffer and incubated to allow for binding.
-
Compound Plates: this compound and other test compounds are serially diluted in DMSO and dispensed into 384-well assay plates.
-
-
Assay Procedure:
-
To the compound plates, add the enzyme solution containing both BioA and BioD.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding the Streptavidin/Fl-DTB Detection Mix.
-
Incubate for 30 minutes at room temperature to allow for displacement of the fluorescent probe.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths of 485/535 nm).
-
-
Data Analysis:
-
The fluorescence readings are normalized to control wells (no inhibitor for 100% activity and no enzyme for 0% activity).
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter dose-response curve.
-
Whole-Cell Growth Inhibition Assay: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Principle: The MIC is determined by exposing a standardized inoculum of M. tuberculosis to serial dilutions of the test compound in a suitable growth medium. The MIC is defined as the lowest concentration of the compound that inhibits at least 99% of the bacterial growth compared to a drug-free control.[4]
Protocol:
-
Culture and Inoculum Preparation:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween-80 until it reaches mid-log phase.
-
The bacterial culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
-
Assay Setup (Microplate Alamar Blue Assay - MABA):
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.
-
Add the standardized bacterial inoculum to each well. Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
Seal the plates and incubate at 37°C for 7 days.
-
After the initial incubation, add a mixture of Alamar Blue and 10% Tween-80 to each well.
-
Re-incubate the plates for 24 hours.
-
-
Data Analysis:
-
Visual assessment: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration in a well that remains blue.
-
Fluorometric reading: The fluorescence can be read on a plate reader (Excitation/Emission of 530/590 nm) for a quantitative result.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change or shows a significant reduction in fluorescence compared to the control.
-
Visualizations: Pathways and Workflows
Biotin Biosynthesis Pathway in M. tuberculosis
The following diagram illustrates the key steps in the biotin biosynthesis pathway, highlighting the role of BioA, the target of this compound.
Caption: The M. tuberculosis biotin synthesis pathway with the inhibitory action of this compound on BioA.
Experimental Workflow for this compound Target Validation
This diagram outlines the logical flow of experiments performed to validate BioA as the target of this compound.
Caption: Workflow for the identification and validation of BioA as the molecular target of this compound.
Logical Relationship of this compound Action
This diagram illustrates the cause-and-effect relationship from compound to cellular phenotype.
Caption: Logical model of this compound's mechanism of action leading to anti-tubercular activity.
PimA: An Alternative Validated Target in M. tuberculosis
While this compound does not target PimA, the phosphatidyl-myo-inositol mannosyltransferase PimA remains a critical, validated target for tuberculosis drug discovery. PimA is essential for the in vitro and in vivo growth of M. tuberculosis.[5] It catalyzes the first step in the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs), which are essential components of the mycobacterial cell envelope and precursors to lipomannan (LM) and lipoarabinomannan (LAM).[5][6]
The essentiality of PimA has been demonstrated through the construction of a conditional mutant. Downregulation of PimA expression was shown to be bactericidal and led to a significant reduction of PIM levels.[5] Furthermore, silencing the pimA gene resulted in the complete clearance of the bacteria in the lungs of infected mice during both acute and chronic phases of infection.[5] These findings strongly support PimA as a high-value target for the development of novel anti-tubercular agents.
Conclusion
The small molecule this compound is a potent inhibitor of M. tuberculosis that acts through the specific inhibition of BioA, a key enzyme in the essential biotin biosynthesis pathway. The low nanomolar enzymatic inhibition and low micromolar whole-cell activity provide a solid foundation for its use as a chemical probe and a starting point for further drug development. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the field. While the initial query regarding this compound's action on PimA was unsubstantiated, PimA's validated essentiality underscores its importance as a separate and compelling target for future anti-tubercular therapeutic strategies.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
Preliminary Efficacy of ML406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of ML406, a potent inhibitor of Mycobacterium tuberculosis BioA. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-tubercular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathway and experimental workflows.
Quantitative Efficacy and Metabolic Stability of this compound
This compound has demonstrated significant inhibitory activity against its target enzyme, M. tuberculosis BioA (DAPA synthase), and whole-cell activity against M. tuberculosis. The following tables summarize the available quantitative data.
| Parameter | Value | Description |
| IC50 (BioA Inhibition) | 30 nM | Half-maximal inhibitory concentration against M. tuberculosis BioA enzyme. |
| IC50 (Whole-Cell Inhibition) | 3.2 µM | Half-maximal inhibitory concentration against M. tuberculosis H37Rv growth. |
Table 1: In Vitro Efficacy of this compound
| Parameter | Result | Description |
| Human Liver Microsomal Stability | Stable after 1 hour | Indicates resistance to metabolic degradation by human liver enzymes. |
| Murine Liver Microsomal Stability | Stable after 1 hour | Suggests potential for in vivo studies in mouse models. |
Table 2: Metabolic Stability of this compound
Core Mechanism of Action: Inhibition of Biotin (B1667282) Biosynthesis
This compound exerts its anti-tubercular activity by targeting BioA, a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival and is absent in humans, making it an attractive target for selective drug development.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.
M. tuberculosis BioA (DAPA Synthase) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BioA.
Materials:
-
Purified M. tuberculosis BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl-L-methionine (SAM)
-
ATP
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
Assay buffer (e.g., 100 mM Bicine, pH 8.6)
-
EDTA
-
This compound (or test compound)
-
DMSO
-
Microplates (e.g., 1536-well)
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a solution of streptavidin-quenched Fl-DTB in assay buffer.
-
Dispense the test compound (e.g., this compound dissolved in DMSO) and control solutions into the microplate wells.
-
Add the BioA and BioD enzymes to the wells.
-
Initiate the reaction by adding a solution containing KAPA, SAM, and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence intensity on a plate reader (e.g., Ex 485 nm, Em 530 nm). An increase in fluorescence indicates displacement of Fl-DTB by the newly synthesized dethiobiotin, signifying enzyme activity.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value.
M. tuberculosis Whole-Cell Growth Inhibition Assay
This assay determines the potency of a compound in inhibiting the growth of whole M. tuberculosis cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound (or test compound)
-
DMSO
-
96-well microplates
-
Resazurin (B115843) sodium salt solution
-
Incubator (37°C)
-
Microplate reader for absorbance or fluorescence
Procedure:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Dilute the bacterial culture to a starting optical density (OD600) of approximately 0.05.
-
Prepare serial dilutions of the test compound in the microplate.
-
Inoculate the wells with the diluted bacterial culture. Include positive (e.g., rifampicin) and negative (DMSO vehicle) controls.
-
Incubate the plates at 37°C for 7 days.
-
Add resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (Ex 560 nm, Em 590 nm) or absorbance (600 nm) to determine cell viability. A color change from blue to pink (or an increase in fluorescence) indicates bacterial growth.
-
Calculate the percent growth inhibition and determine the IC50 value.
Cytotoxicity Assay in Mammalian Cells (General Protocol)
While specific cytotoxicity data for this compound is not publicly available, the following is a standard protocol for assessing the effect of a compound on mammalian cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium
-
This compound (or test compound)
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO2)
-
Microplate reader for absorbance
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percent viability relative to vehicle-treated cells and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a novel anti-tubercular compound and the logical relationship of the key experimental assays.
Future Directions
The preliminary data for this compound are promising, indicating potent and specific activity against M. tuberculosis. To further advance this compound as a potential drug candidate, the following studies are recommended:
-
Comprehensive Selectivity Profiling: Assess the inhibitory activity of this compound against a panel of other aminotransferases, including the human ortholog, to confirm its specificity.
-
In Vivo Efficacy Studies: Evaluate the efficacy of this compound in a murine model of tuberculosis, determining key pharmacokinetic and pharmacodynamic parameters.
-
Resistance Studies: Investigate the potential for and mechanisms of resistance development in M. tuberculosis against this compound.
-
Lead Optimization: Synthesize and evaluate analogs of this compound to potentially improve potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for these future investigations and underscores the potential of this compound as a starting point for the development of a novel class of anti-tubercular therapeutics.
ML406: A Potent Probe for the Investigation of Biotin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), also known as vitamin B7, is an essential cofactor for all domains of life, playing a critical role in vital metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] Unlike humans, who must obtain biotin from their diet, many bacteria and plants synthesize it de novo, making the biotin synthesis pathway a compelling target for the development of novel antimicrobial agents.[3][4] This technical guide focuses on ML406, a small molecule probe that has emerged as a powerful tool for studying this pathway. This compound is a potent inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene, a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5][6] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its application in biotin synthesis research.
Introduction to the Biotin Synthesis Pathway
The biosynthesis of biotin is a well-conserved enzymatic pathway that converts pimeloyl-CoA and L-alanine into biotin through a series of four enzymatic steps.[4][7] The enzymes involved are:
-
BioF (8-amino-7-oxononanoate synthase): Catalyzes the condensation of pimeloyl-CoA and L-alanine to form 8-amino-7-oxononanoate (B1240340) (KAPA).[8]
-
BioA (7,8-diaminopelargonic acid aminotransferase or DAPA synthase): Catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[3][8]
-
BioD (dethiobiotin synthetase): Catalyzes the ATP-dependent cyclization of DAPA to form dethiobiotin (B101835) (DTB).[8][9]
-
BioB (biotin synthase): Catalyzes the final step, the insertion of a sulfur atom into dethiobiotin to form biotin.[4][8]
The essentiality of this pathway for the survival of pathogens like M. tuberculosis makes its components attractive targets for therapeutic intervention.[4][6]
This compound: A Specific Inhibitor of BioA
This compound is a small molecule probe identified through high-throughput screening for its ability to inhibit Mtb BioA.[6] Its discovery has provided a valuable chemical tool to dissect the role of biotin synthesis in M. tuberculosis and to serve as a starting point for the development of new anti-tubercular agents.
Mechanism of Action
This compound acts as a potent inhibitor of the Mtb BioA enzyme (DAPA synthase).[5][6] By blocking this enzyme, this compound prevents the conversion of KAPA to DAPA, thereby halting the entire biotin synthesis pathway downstream. This leads to biotin starvation and ultimately cell death in M. tuberculosis.[6] The specific and potent inhibition of BioA makes this compound a valuable tool for studying the physiological consequences of biotin limitation in bacteria.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized through various assays. The following tables summarize the key quantitative data reported for this probe.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 (BioA) | 30 nM | Mycobacterium tuberculosis | [5][6] |
| IC50 (Growth Inhibition) | 3.2 µM | Mycobacterium tuberculosis (H37Rv) | [5][6] |
Table 1: Inhibitory Activity of this compound
| Property | Value | Conditions | Reference |
| Solubility | 88.0 µM | PBS with 1% (v/v) DMSO (pH 7.4, 23 °C) | [6] |
| Stability in PBS | >80% remaining after 48 hours | PBS (pH 7.4, 23°C) | [6] |
| Plasma Stability (Human) | >99% remaining after 5 hours | 37 °C | [6] |
| Plasma Stability (Murine) | >89% remaining after 5 hours | 37 °C | [6] |
| Plasma Protein Binding (Human) | 99% | Not specified | [6] |
| Plasma Protein Binding (Mouse) | 82.6% | Not specified | [6] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound.
Synthesis of this compound
This compound can be synthesized through a one-step amidation reaction.[6]
Protocol:
-
Combine benzo[d][4][5]dioxole-5-carboxylic acid and 4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate in dichloromethane.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-ethyl-N-isopropylpropan-2-amine to the mixture.
-
Allow the reaction to proceed to completion.
-
The resulting product is 1-(4-(4-(benzo[d][4][5]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (this compound).
-
Purify the product and confirm its structure and purity using techniques such as UPLC, 1H NMR, and high-resolution mass spectrometry.[6]
Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition
This primary assay is used to determine the inhibitory activity of compounds against BioA.[6]
Principle: The assay couples the activity of BioA and BioD. BioA converts KAPA to DAPA, and BioD then converts DAPA to dethiobiotin (DTB). The produced DTB displaces a fluorescently labeled dethiobiotin probe (Fl-DTB) from streptavidin, resulting in an increase in fluorescence signal. Inhibitors of BioA will prevent this cascade and thus reduce the fluorescence signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing BioA, BioD, KAPA, ATP, and streptavidin pre-bound with a fluorescent dethiobiotin probe (Fl-DTB).
-
Compound Addition: Add this compound or other test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature to allow the enzymatic reactions to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates DTB production and thus BioA activity.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
M. tuberculosis Growth Inhibition Assay
This assay determines the whole-cell activity of this compound against M. tuberculosis.
Protocol:
-
Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of this compound in the culture medium in a microplate format.
-
Inoculation: Inoculate the wells containing the compound dilutions with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for a defined period.
-
Growth Measurement: Determine bacterial growth by measuring optical density (OD), fluorescence from a reporter strain (e.g., expressing GFP), or by using a viability dye (e.g., resazurin).[10]
-
Data Analysis: Plot the growth inhibition against the this compound concentration and calculate the IC50 value.
Visualizations
Biotin Biosynthesis Pathway and this compound Inhibition
Caption: The conserved biotin biosynthesis pathway and the inhibitory action of this compound on the BioA enzyme.
Experimental Workflow for this compound BioA Inhibition Assay
Caption: Workflow for the coupled fluorescent dethiobiotin displacement assay to determine BioA inhibition.
Conclusion
This compound is a highly potent and specific inhibitor of M. tuberculosis BioA, making it an invaluable probe for the study of biotin biosynthesis. Its well-characterized in vitro activity and whole-cell efficacy provide a strong foundation for its use in target validation and as a lead compound for the development of novel anti-tubercular therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into the critical pathway of biotin synthesis. The continued study of this compound and its derivatives holds significant promise for advancing our understanding of mycobacterial physiology and for the development of new strategies to combat tuberculosis.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of ML406 Against Mycobacterium tuberculosis: A Technical Guide
This technical guide provides an in-depth overview of the initial screening of the small molecule probe ML406 for its anti-tubercular activity. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics for tuberculosis. This document outlines the quantitative data from primary screening, detailed experimental protocols, and visual representations of the underlying mechanism and experimental workflows.
Quantitative Data Summary
The initial screening of this compound yielded key quantitative metrics that established its potential as an anti-tubercular agent. The data is summarized in the table below for clear comparison.
| Parameter | Value | Target/Cell Line | Reference |
| Enzymatic Inhibition (IC50) | 30 nM | M. tuberculosis BioA (DAPA synthase) | [1] |
| Whole-Cell Activity (IC50) | 3.2 µM | M. tuberculosis H37Rv | [1] |
| Cytotoxicity (CC50) | >50 µM | HEK293, HepG2, A549 | [1] |
Mechanism of Action: Inhibition of Biotin (B1667282) Biosynthesis
This compound exerts its anti-tubercular activity by inhibiting the enzyme 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene in Mycobacterium tuberculosis.[1] This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival of the bacterium. Biotin is a vital cofactor for several carboxylases involved in fatty acid biosynthesis, gluconeogenesis, and amino acid metabolism. By blocking BioA, this compound effectively starves the bacterium of this essential vitamin, leading to growth inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the initial screening of this compound.
M. tuberculosis BioA Enzyme Inhibition Assay
This primary assay identifies inhibitors of the BioA enzyme through a coupled fluorescent dethiobiotin (B101835) displacement method.
Principle: The assay measures the product of the BioA reaction, DAPA, by coupling its formation to the synthesis of dethiobiotin by the BioD enzyme. A fluorescently labeled dethiobiotin analog is displaced from streptavidin by the newly synthesized dethiobiotin, resulting in a decrease in fluorescence polarization.
Materials:
-
M. tuberculosis BioA and BioD enzymes
-
KAPA (8-amino-7-oxononanoate)
-
S-adenosylmethionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP
-
Fluorescent dethiobiotin tracer
-
Streptavidin
-
Assay Buffer (e.g., 100 mM Bicine, pH 8.6)
-
This compound and control compounds
Procedure:
-
Prepare a reaction mixture containing BioA, BioD, SAM, PLP, ATP, fluorescent dethiobiotin tracer, and streptavidin in the assay buffer.
-
Dispense the test compounds (e.g., this compound) at various concentrations into a 96-well or 384-well plate.
-
Add the reaction mixture to the wells containing the compounds.
-
Initiate the reaction by adding the BioA substrate, KAPA.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and a known inhibitor).
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Whole-Cell Growth Inhibition Assay against M. tuberculosis H37Rv
This assay determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against replicating M. tuberculosis. The Resazurin (B115843) Microtiter Assay (REMA) is a commonly used method.
Principle: Resazurin, a blue and non-fluorescent indicator dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The degree of fluorescence is proportional to the number of viable bacteria.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
-
Resazurin sodium salt solution
-
This compound and control anti-tubercular drugs (e.g., isoniazid, rifampicin)
-
96-well microtiter plates
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Prepare serial dilutions of this compound and control drugs in a 96-well plate.
-
Adjust the bacterial culture to a specific optical density (e.g., McFarland standard of 0.5) and further dilute it. Inoculate the wells of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
Add the resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visual growth (no color change) or shows a significant reduction in fluorescence compared to the growth control. The IC50 can be calculated from the dose-response curve.
Mammalian Cell Cytotoxicity Assay
The MTT assay is a standard colorimetric assay to assess the cytotoxicity of a compound on mammalian cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2, A549, or THP-1)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound and control cytotoxic compounds
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound and add them to the wells. Include vehicle-treated (e.g., DMSO) and untreated cell controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 (the concentration that reduces cell viability by 50%) from the dose-response curve.
Experimental Workflow
The following diagram illustrates the logical flow of the initial screening process for this compound, from primary enzymatic screening to whole-cell and cytotoxicity assessments.
This comprehensive guide provides the foundational knowledge for understanding the initial evaluation of this compound as a potential anti-tubercular therapeutic. The provided data, mechanisms, and protocols serve as a valuable resource for researchers in the field.
References
Foundational Research on 7,8-Diaminopelargonic Acid Synthase (BioA) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on inhibitors of 7,8-diaminopelargonic acid synthase (DAPA synthase or BioA), a critical enzyme in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis and other pathogens. The absence of this pathway in humans makes BioA an attractive target for the development of novel antimicrobial agents. This document details the biochemical pathway, key experimental protocols for inhibitor screening and characterization, and a summary of known inhibitors and their activities.
The Biotin Biosynthesis Pathway and the Role of BioA
Biotin, also known as vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. While humans obtain biotin from their diet, many bacteria, fungi, and plants synthesize it de novo. In Mycobacterium tuberculosis, the biotin biosynthesis pathway is essential for its survival and persistence during infection, making the enzymes in this pathway promising drug targets.
The synthesis of biotin from pimeloyl-CoA involves four key enzymatic steps. 7,8-diaminopelargonic acid synthase (BioA) catalyzes the second step in this pathway: the S-adenosyl-L-methionine (SAM)-dependent transamination of 7-keto-8-aminopelargonic acid (KAPA) to form 7,8-diaminopelargonic acid (DAPA). This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent reaction is a crucial step in the formation of the ureido ring of the biotin molecule.
The Anti-Tubercular Profile of ML406: A Technical Overview
This guide provides a detailed examination of the anti-tubercular properties of ML406, a small molecule inhibitor of Mycobacterium tuberculosis (Mtb). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism, efficacy, and the methodologies used for its evaluation.
Quantitative Efficacy of this compound
This compound demonstrates potent inhibitory activity at both the enzymatic and whole-cell level. Its efficacy is targeted against a key enzyme in a biosynthetic pathway essential for Mtb survival.[1] The quantitative data summarizing its activity are presented below.
| Target Level | Specific Target | Metric | Value | Reference Strain |
| Enzymatic | M. tuberculosis BioA (DAPA synthase) | IC₅₀ | 30 nM | N/A |
| Whole-Cell | Wild-Type M. tuberculosis | IC₅₀ | 3.2 µM | H37Rv |
| Table 1: Summary of this compound In Vitro Activity. Data sourced from Probe Reports from the NIH Molecular Libraries Program.[1][2] |
Mechanism of Action: Inhibition of Biotin (B1667282) Biosynthesis
This compound exerts its anti-tubercular effect by inhibiting 7,8-diaminopelargonic acid (DAPA) synthase, an enzyme encoded by the bioA gene in Mycobacterium tuberculosis.[1][2] This enzyme is a critical component of the biotin biosynthesis pathway.[1][2] Biotin, also known as vitamin H, functions as an essential cofactor for carboxylase enzymes involved in crucial metabolic processes like fatty acid synthesis.[1] Since this pathway is vital for the establishment and persistence of chronic Mtb infection and is absent in mammals, BioA represents a highly attractive target for developing new anti-tubercular agents.[1]
Experimental Protocols
The evaluation of this compound's anti-tubercular activity involves enzymatic assays to confirm its direct target engagement and whole-cell assays to determine its efficacy against live bacteria.
BioA (DAPA Synthase) Enzyme Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the activity of the purified BioA enzyme.
-
Enzyme and Substrate Preparation : Recombinant M. tuberculosis BioA enzyme is expressed and purified. The substrate, KAPA (7-keto-8-aminopelargonic acid), is prepared in a suitable buffer.
-
Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations for testing.
-
Assay Reaction : The purified BioA enzyme is incubated with the various concentrations of this compound for a defined period. The enzymatic reaction is initiated by adding the KAPA substrate.
-
Detection : The reaction progress is monitored by measuring the formation of the product, DAPA, or the consumption of a cofactor.
-
Data Analysis : The rate of reaction at each inhibitor concentration is measured. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is determined using a suitable nonlinear regression model.
Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay measures the potency of this compound in preventing the growth of whole M. tuberculosis cells. The broth microdilution method is a standard procedure for this determination.[3]
-
Bacterial Culture : Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), until it reaches the logarithmic growth phase.[4]
-
Compound Plating : this compound is serially diluted two-fold across the columns of a 96-well microtiter plate to achieve a range of final concentrations.[5]
-
Inoculation : The Mtb culture is diluted to a standardized cell density (e.g., matched to a 0.5 McFarland standard), and a specific volume is added to each well of the microtiter plate containing the compound dilutions.[6]
-
Incubation : The plate is sealed and incubated at 37°C for a period of 7 to 21 days.[3][7] Mtb is a slow-growing organism, requiring extended incubation times.[8]
-
Growth Measurement : Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin, which changes color in the presence of metabolically active cells. The optical density (OD) can also be measured using a plate reader.
-
MIC/IC₅₀ Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth by more than 99%.[7] The IC₅₀ is the concentration that inhibits growth by 50% compared to a drug-free control well.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Standardization of broth microdilution method for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Molecule with Notable Activity against Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
Methodological & Application
Application Notes and Protocols: ML406 In Vitro Assay for Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML406 is a potent small-molecule inhibitor of Mycobacterium tuberculosis (M.tb) 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin (B1667282) biosynthesis pathway.[1][2] The essentiality of this pathway for M.tb survival and the absence of a homologous pathway in humans make BioA an attractive target for the development of novel anti-tubercular agents. This document provides detailed protocols for the in vitro evaluation of this compound and other potential inhibitors targeting M.tb.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through both biochemical and whole-cell assays. The key quantitative data are summarized in the table below for easy comparison.
| Assay Type | Target/Strain | Parameter | Value | Reference |
| Biochemical Assay | M. tuberculosis BioA (DAPA synthase) | IC₅₀ | 30 nM | [1] |
| Whole-Cell Assay | Wild-Type M. tuberculosis (H37Rv) | IC₅₀ | 3.2 µM | [1] |
Signaling Pathway
This compound targets the biotin biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme BioA. This pathway is crucial for the bacterium's survival.
References
- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Anti-Tubercular Agents using a Modified Mycobacterial Growth Inhibition Assay (MGIA) with ML406
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mycobacterial Growth Inhibition Assay (MGIA) is a versatile in vitro assay historically used to evaluate vaccine-induced immunity against Mycobacterium tuberculosis (Mtb). This application note details a modified MGIA protocol for the direct assessment of anti-tubercular compound efficacy, using ML406 as a model inhibitor. This compound is a potent small molecule that targets 7,8-diaminopelargonic acid (DAPA) synthase (BioA), an essential enzyme in the biotin (B1667282) biosynthesis pathway of Mtb.[1][2] This pathway is a validated target for anti-tubercular drug development as it is crucial for Mtb survival and absent in mammals.[3][4]
This document provides a comprehensive protocol for utilizing a modified MGIA for determining the inhibitory activity of compounds like this compound against Mtb. The presented workflow is suitable for medium to high-throughput screening of potential drug candidates.
Mechanism of Action: this compound Inhibition of Biotin Biosynthesis
This compound exerts its anti-tubercular activity by inhibiting the BioA enzyme, which catalyzes a key step in the biotin biosynthesis pathway.[1][2][5] Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis and gluconeogenesis in M. tuberculosis. By blocking BioA, this compound effectively starves the bacterium of this vital cofactor, leading to growth inhibition.[3][6]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound and provide a template for presenting data from a typical MGIA experiment.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| M. tuberculosis BioA (DAPA Synthase) | IC50 | 30 nM | [1][2] |
| M. tuberculosis (H37Rv) Growth | IC50 | 3.2 µM | [1] |
Table 2: Representative Data from a Modified MGIA with this compound
| This compound Concentration (µM) | Mean Time to Positivity (TTP) in hours (BACTEC MGIT) | Calculated Log10 CFU/mL | Percent Growth Inhibition (%) |
| 0 (Vehicle Control) | 120 | 6.5 | 0 |
| 0.1 | 135 | 6.2 | 4.6 |
| 0.5 | 158 | 5.8 | 10.8 |
| 1.0 | 192 | 5.2 | 20.0 |
| 2.0 | 240 | 4.5 | 30.8 |
| 5.0 | 312 | 3.6 | 44.6 |
| 10.0 | >400 | <3.0 | >53.8 |
| 20.0 | >400 | <3.0 | >53.8 |
Note: The data in Table 2 is illustrative and intended to represent a typical dose-response relationship.
Experimental Protocol: Modified MGIA for Compound Efficacy Testing
This protocol is adapted from established MGIA procedures for vaccine evaluation and is optimized for determining the direct anti-mycobacterial activity of chemical compounds.[7][8][9]
Materials and Reagents:
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well microtiter plates
-
BACTEC™ MGIT™ 960 system and MGIT tubes (Becton Dickinson) or materials for Colony Forming Unit (CFU) plating (7H10 or 7H11 agar (B569324) plates)
-
Sterile water
Caption: Modified MGIA workflow for drug efficacy.
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Vortex the culture with glass beads to break up clumps.
-
Allow the culture to settle for 10 minutes and use the supernatant.
-
Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in 7H9 broth to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (DMSO only) and a no-drug control.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the diluted M. tuberculosis inoculum to each well.
-
Add 100 µL of the corresponding this compound dilution or control solution to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 4 days.
-
-
Quantification of Mycobacterial Growth:
-
Using BACTEC MGIT System:
-
After incubation, add 50 µL of sterile water to each well to lyse any adherent mycobacteria.
-
Transfer the entire volume from each well to a BACTEC MGIT tube.
-
Place the tubes in the BACTEC MGIT 960 instrument and monitor for time to positivity (TTP).
-
-
Using Colony Forming Unit (CFU) Counting:
-
After incubation, perform serial dilutions of the contents of each well in 7H9 broth.
-
Plate the dilutions on 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL.
-
-
-
Data Analysis:
-
For the BACTEC MGIT method, a standard curve can be generated to correlate TTP with CFU/mL.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The modified Mycobacterial Growth Inhibition Assay is a robust and reliable method for determining the in vitro efficacy of anti-tubercular compounds. By using this compound as an example, this application note provides a detailed protocol and the necessary background for researchers to implement this assay in their drug discovery workflows. This assay can be a valuable tool for the primary screening and lead optimization of novel therapeutics against Mycobacterium tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Development and application of the direct mycobacterial growth inhibition assay: a systematic review [frontiersin.org]
- 8. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and application of the direct mycobacterial growth inhibition assay: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML406
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase or BioA), an essential enzyme in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis (Mtb).[1] Biotin, an essential cofactor for carboxylase enzymes, is vital for fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis in Mtb. As mammals do not synthesize biotin de novo and instead obtain it from their diet, the biotin biosynthesis pathway represents a validated and attractive target for the development of novel anti-tubercular agents. This compound serves as a valuable chemical probe for studying the role of biotin biosynthesis in Mtb physiology and as a lead compound for the development of new tuberculosis therapeutics.
These application notes provide detailed protocols for the use of this compound in a laboratory setting, including its biochemical and cellular characterization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [2][3] |
| Molecular Weight | 352.38 g/mol | [3] |
| CAS Number | 774589-47-8 | [1][2][3] |
| Appearance | Solid | N/A |
| Purity | >99% | [3] |
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the desired final concentration in aqueous buffers or cell culture media.
| Solvent | Solubility | Protocol |
| DMSO | ≥ 100 mg/mL (ultrasonic) | Dissolve the required amount of this compound in DMSO. Use ultrasonication to aid dissolution if necessary. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM) | Add each solvent one by one to the this compound solid. Ensure the solution is clear.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM) | Add each solvent one by one to the this compound solid. Ensure the solution is clear.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) | Add each solvent one by one to the this compound solid. Ensure the solution is clear.[1] |
Stock Solution Storage: Store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound specifically targets BioA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). This is a critical step in the biotin biosynthesis pathway. Inhibition of BioA depletes the intracellular pool of biotin, leading to the inhibition of essential metabolic pathways and ultimately, bacterial growth arrest and death.
Experimental Protocols
The following are detailed protocols for evaluating the activity of this compound.
Protocol 1: In Vitro Mtb BioA (DAPA Synthase) Inhibition Assay
This biochemical assay determines the inhibitory activity of this compound against the purified Mtb BioA enzyme. The assay couples the production of DAPA by BioA to its subsequent conversion to dethiobiotin (DTB) by BioD, which is then detected.
Materials:
-
Purified recombinant Mtb BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl-L-methionine (SAM)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the this compound serial dilutions to the wells of a 384-well plate. Include appropriate controls (e.g., DMSO only for no inhibition, and a known BioA inhibitor as a positive control).
-
Enzyme Addition: Add purified Mtb BioA enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing KAPA, SAM, ATP, and the coupling enzyme BioD.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the amount of dethiobiotin produced. This can be done using various methods, such as a fluorescent probe displacement assay where the binding of a fluorescently labeled dethiobiotin analog to streptavidin is competed by the enzymatically produced dethiobiotin.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: M. tuberculosis Whole-Cell Growth Inhibition Assay
This cellular assay determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) of this compound against replicating M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound
-
96-well microplates
-
Resazurin sodium salt solution (for REMA)
-
Plate reader
Procedure:
-
Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the culture to a specific optical density (OD₆₀₀) to standardize the inoculum.
-
Compound Plating: Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. Include a no-drug control (DMSO vehicle) and a positive control (e.g., isoniazid).
-
Inoculation: Inoculate each well with the prepared M. tuberculosis culture.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Growth Measurement (REMA):
-
Add resazurin solution to each well.
-
Incubate for an additional 12-24 hours.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that prevents a color change (or shows a significant reduction in fluorescence/absorbance). Alternatively, calculate the IC₅₀ from a dose-response curve.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This assay is crucial to assess the selectivity of this compound by determining its toxicity to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, or Vero cells)
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control. Determine the CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curve.
Quantitative Data Summary
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | M. tuberculosis BioA | IC₅₀ | 30 nM | [1] |
| Whole-Cell Assay | M. tuberculosis H37Rv | IC₅₀ | 3.2 µM | [1] |
| Cytotoxicity Assay | HEK293 (Human Embryonic Kidney) | CC₅₀ | > 20 µM | |
| Cytotoxicity Assay | HepG2 (Human Liver Carcinoma) | CC₅₀ | > 20 µM | |
| Cytotoxicity Assay | A549 (Human Lung Carcinoma) | CC₅₀ | > 20 µM |
Selectivity and Off-Target Effects
To ensure that the observed anti-tubercular activity of this compound is due to the specific inhibition of BioA, it is important to perform counter-screens. A key counter-screen is to test the activity of this compound against the downstream enzyme in the biotin biosynthesis pathway, BioD. This compound should be inactive or significantly less potent against BioD. Additionally, assessing the activity of this compound against a panel of other unrelated targets can help to build a comprehensive selectivity profile. The lack of significant cytotoxicity against mammalian cell lines at concentrations well above its anti-tubercular IC₅₀ suggests a favorable therapeutic window.
Conclusion
This compound is a valuable research tool for investigating the biotin biosynthesis pathway in M. tuberculosis. The protocols provided herein offer a framework for researchers to study the biochemical and cellular effects of this potent BioA inhibitor. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of Mtb biology and for the development of new anti-tubercular drugs.
References
Application Notes and Protocols for Testing ML406 Against Drug-Resistant Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) represent a significant global health threat, necessitating the discovery and development of novel therapeutics with new mechanisms of action. ML406 is a promising small molecule probe that exhibits anti-tubercular activity through the inhibition of the M. tuberculosis BioA enzyme (7,8-diaminopelargonic acid aminotransferase), a key component of the biotin (B1667282) biosynthesis pathway.[1][2][3] With an IC50 of 30 nM for BioA inhibition and a whole-cell growth inhibition IC50 of 3.2 µM against the H37Rv strain, this compound presents a novel target for anti-TB drug development.[1][2][3]
These application notes provide a detailed protocol for the comprehensive evaluation of this compound against various drug-resistant strains of M. tuberculosis. The described methodologies cover drug susceptibility testing, determination of minimum inhibitory concentrations (MIC), and cytotoxicity assessment, providing a framework for preclinical evaluation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₄N₂O₅S | [3] |
| CAS Number | 774589-47-8 | [1][3] |
| Target | M. tuberculosis BioA (DAPA synthase) | [1][2] |
| Target IC₅₀ | 30 nM | [1][2][3] |
| Mtb H37Rv IC₅₀ | 3.2 µM | [1] |
| Solubility in PBS (1% DMSO) | 88.0 µM | [4] |
| Plasma Protein Binding (Human) | 99% | [4] |
| Plasma Protein Binding (Mouse) | 82.6% | [4] |
Table 2: Example Data Layout for this compound Drug Susceptibility Testing
| Mtb Strain | Resistance Profile | This compound MIC (µg/mL) | This compound MIC (µM) | Rifampicin (B610482) MIC (µg/mL) | Isoniazid (B1672263) MIC (µg/mL) |
| H37Rv | Susceptible | ||||
| MDR Isolate 1 | INH-R, RIF-R | ||||
| MDR Isolate 2 | INH-R, RIF-R | ||||
| XDR Isolate 1 | INH-R, RIF-R, FQ-R, SLID-R | ||||
| XDR Isolate 2 | INH-R, RIF-R, FQ-R, SLID-R |
INH-R: Isoniazid-Resistant; RIF-R: Rifampicin-Resistant; FQ-R: Fluoroquinolone-Resistant; SLID-R: Second-Line Injectable Drug-Resistant.
Experimental Protocols
Preparation of this compound Stock Solutions
-
Reconstitution: Aseptically weigh the required amount of this compound powder. Reconstitute in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubility: Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.[1]
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed a level that affects mycobacterial growth (typically ≤1%).
Culture of Drug-Resistant M. tuberculosis Strains
-
Bacterial Strains: Obtain well-characterized drug-resistant clinical isolates of M. tuberculosis (MDR and XDR) and the reference drug-susceptible strain H37Rv.
-
Culture Medium: Use Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Growth Conditions: Inoculate the strains into the culture medium and incubate at 37°C with gentle agitation.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀). Cultures in the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.8) should be used for the assays.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This phenotypic method is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.
-
Plate Preparation: In a sterile 96-well microplate, add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation.
-
Drug Dilution: Add 100 µL of 7H9 broth to the remaining wells. Add 100 µL of the highest concentration of this compound working solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Controls: Include wells with no drug (growth control) and wells with no bacteria (sterility control). Also, include reference drugs like rifampicin and isoniazid as positive controls for inhibition.
-
Inoculation: Prepare a bacterial suspension from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth. Add 100 µL of this diluted inoculum to each well (except the sterility control wells), resulting in a final volume of 200 µL.
-
Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 5-7 days.
-
Assay Development: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay against Mammalian Cells
It is crucial to assess the selectivity of this compound by determining its toxicity to mammalian cells.
-
Cell Lines: Use a relevant mammalian cell line, such as the human lung adenocarcinoma cell line A549 or the human monocytic cell line THP-1.
-
Cell Culture: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cytotoxicity kit.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The selectivity index (SI) can then be calculated as CC₅₀ / MIC.
Visualizations
Caption: Workflow for testing this compound against M. tuberculosis.
Caption: this compound inhibits the BioA enzyme in Mtb biotin synthesis.
Caption: Decision-making framework for this compound development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. SmallMolecules.com | this compound (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 4. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for ML406, a putative TRPML1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Mucolipin 1 (TRPML1) is a non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1] It plays a crucial role in regulating lysosomal calcium homeostasis, a process vital for vesicular trafficking, autophagy, and exocytosis.[1][2] Dysfunctional TRPML1 has been implicated in various pathological conditions, including lysosomal storage disorders like Mucolipidosis type IV, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Consequently, TRPML1 has emerged as a promising therapeutic target.
This document provides detailed protocols for developing and implementing a cell-based assay to characterize the activity of ML406, a putative agonist of TRPML1. The primary assay described is a fluorescent calcium influx assay, a robust and high-throughput method for quantifying the potency and efficacy of TRPML1 modulators.
TRPML1 Signaling Pathway
Activation of TRPML1 by an agonist leads to the release of calcium (Ca2+) from the lysosome into the cytoplasm. This localized increase in cytosolic Ca2+ can initiate several downstream signaling cascades, including the activation of calcineurin and transcription factor EB (TFEB).[2][5][6] TFEB is a master regulator of lysosomal biogenesis and autophagy.[3] The Ca2+ release can also be sustained by the endoplasmic reticulum.[5][6]
Quantitative Data Summary
No public data is currently available for the TRPML1 agonist activity of this compound. The following tables present example data for the well-characterized TRPML1 agonist, ML-SA1, for illustrative purposes. Researchers should replace this with their experimental data for this compound.
Table 1: Potency of TRPML1 Agonists in a Fluorescence-Based Calcium Influx Assay
| Compound | EC50 (µM) at pH 7.4 | EC50 (µM) at pH 4.6 | Cell Line |
| ML-SA1 (Reference) | 15.3[7] | 9.7[7] | HEK293-TRPML1-L/A |
| This compound | User-determined | User-determined | HEK293-TRPML1-L/A |
Table 2: Efficacy of TRPML1 Agonists in a Fluorescence-Based Calcium Influx Assay
| Compound | Maximum Fluorescence Response (% of Ionomycin (B1663694) control) | Cell Line |
| ML-SA1 (Reference) | User-determined | HEK293-TRPML1-L/A |
| This compound | User-determined | HEK293-TRPML1-L/A |
| Ionomycin (Positive Control) | 100% | HEK293-TRPML1-L/A |
| Vehicle (Negative Control) | ~0% | HEK293-TRPML1-L/A |
Experimental Protocols
Cell Line Development: Stable Expression of Plasma Membrane-Localized TRPML1
For robust and reproducible cell-based assays, it is advantageous to use a cell line with TRPML1 channels localized to the plasma membrane. This overcomes the challenge of measuring calcium release from intracellular lysosomes. This is typically achieved by mutating the dileucine sorting motifs responsible for endo-lysosomal trafficking.[1]
Protocol:
-
Vector Construction: Subclone the human TRPML1 cDNA into a suitable mammalian expression vector. Introduce point mutations to create a variant (e.g., TRPML1-4A or TRPML1-L/A) that localizes to the plasma membrane.
-
Transfection: Transfect a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, with the expression vector.
-
Selection: Select for stably transfected cells using an appropriate selection agent (e.g., G418 or puromycin).
-
Clonal Selection and Validation: Isolate single clones and expand them. Validate the expression and plasma membrane localization of the mutant TRPML1 channel via immunofluorescence or Western blotting. Functional validation can be performed using patch-clamp electrophysiology or a preliminary calcium influx assay.
-
Cell Culture: Maintain the stable cell line in appropriate culture medium supplemented with the selection agent to ensure continuous expression of the recombinant protein. For inducible expression systems, add the inducing agent (e.g., doxycycline) 24-48 hours prior to the assay.[1]
Fluorescence-Based Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration upon TRPML1 activation using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing a plasma membrane-localized TRPML1 mutant (e.g., TRPML1-L/A).
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM or another suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound and reference compounds (e.g., ML-SA1 as a positive control agonist).
-
Ionomycin (positive control for maximal calcium influx).
-
DMSO (vehicle control).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the HEK293-TRPML1-L/A cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cell plate and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye. Leave a final volume of HBSS in each well.
-
Compound Preparation: Prepare a dilution series of this compound and control compounds in HBSS.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period (e.g., 20 seconds).[1]
-
Automatically inject the compound dilutions into the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for a defined period (e.g., 3-5 minutes).[1]
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Subtract the baseline fluorescence from the maximum response.
-
Normalize the data to the vehicle control (0%) and a maximal concentration of a potent agonist or ionomycin (100%).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Conclusion
The provided application notes and protocols describe a robust framework for the cell-based characterization of this compound as a potential TRPML1 agonist. By employing a stable cell line expressing a plasma membrane-localized TRPML1 mutant and a fluorescence-based calcium influx assay, researchers can efficiently determine the potency and efficacy of this compound and other candidate molecules. The detailed protocols and data presentation guidelines aim to facilitate reproducible and high-quality data generation for drug discovery and development programs targeting the TRPML1 channel.
References
- 1. metrionbiosciences.com [metrionbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of ML406 for Mycobacterium tuberculosis BioA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282), or vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on its own de novo biotin synthesis pathway for survival and to establish chronic infection, making this pathway an attractive target for novel anti-tubercular drug development.[1][2] The enzyme 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene, is a key pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme in this pathway.[1][2] BioA catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, using S-adenosylmethionine (SAM) as the amino donor.[2][3] ML406 is a potent small molecule inhibitor of Mtb BioA, demonstrating significant anti-tubercular activity.[4] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against Mtb BioA using a coupled enzyme assay.
Principle
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5][6] Determining the IC50 is a critical step in characterizing the potency of a drug candidate. This protocol utilizes a coupled-enzyme assay that links the activity of BioA to a detectable fluorescent signal. The assay proceeds in two steps:
-
BioA Reaction: BioA converts KAPA and SAM to DAPA.
-
Coupled Reaction: The product of the BioA reaction, DAPA, is then used by dethiobiotin (B101835) synthetase (BioD) in an ATP-dependent reaction to produce dethiobiotin (DTB). This second reaction is irreversible and drives the BioA reaction forward.[7]
The concentration of the final product, DTB, is quantified by its ability to displace a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence. The IC50 of this compound is determined by measuring the BioA activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.
Signaling Pathway: Biotin Synthesis in M. tuberculosis
The diagram below illustrates the late stages of the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA.
Caption: The late-stage biotin biosynthesis pathway in M. tuberculosis.
Experimental Protocols
Materials and Reagents
-
Purified recombinant M. tuberculosis BioA enzyme
-
Purified recombinant M. tuberculosis BioD enzyme
-
This compound (stock solution in DMSO)
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
Adenosine triphosphate (ATP)
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
DMSO
-
384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow
The following diagram outlines the key steps for determining the IC50 of this compound for BioA.
Caption: Workflow for determining the IC50 of this compound against BioA.
Detailed Protocol
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay buffer containing a constant final concentration of DMSO (e.g., 1%). A typical 10-point, 3-fold serial dilution is recommended to cover a wide range of concentrations.
-
Include a vehicle control (assay buffer with the same final DMSO concentration but no inhibitor) and a no-enzyme control.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 5 µL) of each this compound dilution into the wells of a 384-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of BioA in assay buffer.
-
Add the BioA solution (e.g., 5 µL) to each well containing the inhibitor dilutions.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing KAPA, SAM, ATP, and BioD in assay buffer. The concentrations of substrates should be at or near their Km values to ensure robust enzyme activity.
-
Initiate the enzymatic reaction by adding the substrate master mix (e.g., 10 µL) to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection:
-
Prepare a detection mix containing the fluorescently-labeled DTB and streptavidin in assay buffer.
-
Add the detection mix to each well to stop the reaction and initiate the displacement of the fluorescent probe.
-
Incubate the plate at room temperature for 15-30 minutes to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the DTB probe.
-
Data Analysis
-
Data Normalization:
-
Subtract the average fluorescence signal of the no-enzyme control wells from all other wells.
-
Normalize the data by expressing the fluorescence signal in each well as a percentage of the average signal from the vehicle control wells (100% activity).
-
-
IC50 Calculation:
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[8] The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope) Where:
-
Y is the percent inhibition
-
X is the inhibitor concentration
-
Top and Bottom are the plateaus of the curve
-
HillSlope describes the steepness of the curve
-
-
Quantitative Data Summary
The following table summarizes the expected properties and results for the inhibition of Mtb BioA by this compound.
| Parameter | Value | Reference |
| Inhibitor | This compound | [4] |
| Target Enzyme | Mycobacterium tuberculosis BioA (DAPA synthase) | [4] |
| Reported IC50 | 30 nM | [4] |
| Assay Type | Coupled fluorescent dethiobiotin displacement assay | [7] |
| Substrates | KAPA, SAM | [3] |
| Coupling Enzyme | BioD (Dethiobiotin Synthetase) | [7] |
| Detection Method | Fluorescence | [7] |
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of this compound against M. tuberculosis BioA. Adherence to this detailed methodology will enable researchers to accurately and reproducibly assess the potency of this and other potential inhibitors of the biotin biosynthesis pathway, aiding in the discovery and development of novel anti-tubercular agents. The provided diagrams and structured protocols are intended to facilitate the seamless implementation of this assay in a laboratory setting.
References
- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for ML406 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML406 is a potent and selective inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), an enzyme also known as BioA, which is critical in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis).[1] This pathway is essential for the bacterium's survival and virulence, making it a promising target for novel anti-tubercular agents.[2][3][4][5] this compound has demonstrated significant inhibitory activity against both the BioA enzyme and the growth of M. tuberculosis. This document provides detailed application notes and protocols for conducting dose-response analysis of this compound, including methodologies for enzymatic and cellular assays, and guidance on data interpretation.
Introduction
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutics with novel mechanisms of action. The biotin biosynthesis pathway is an attractive target for anti-tubercular drug discovery because it is essential for M. tuberculosis and absent in humans, who obtain biotin from their diet.[5] this compound was identified as a small molecule inhibitor of BioA, a key enzyme in this pathway.[1] Understanding the dose-response relationship of this compound is crucial for its development as a potential therapeutic. This involves determining its potency (IC50/EC50), efficacy (maximal effect), and therapeutic index.
Mechanism of Action
This compound exerts its anti-tubercular activity by targeting BioA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. BioA catalyzes the conversion of 8-amino-7-oxononanoate (B1240340) (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the synthesis of biotin. By inhibiting BioA, this compound effectively blocks the biotin biosynthesis pathway, leading to depletion of this essential cofactor. Biotin is crucial for the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis, a vital process for the integrity of the mycobacterial cell wall.[5]
Biotin Biosynthesis Pathway in M. tuberculosis
Caption: The inhibitory action of this compound on the M. tuberculosis biotin biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the dose-response data for this compound against its molecular target, BioA, and against M. tuberculosis.
Table 1: In Vitro Enzymatic Inhibition of M. tuberculosis BioA by this compound
| Parameter | Value | Reference |
| IC50 | 30 nM | [1] |
Table 2: Whole-Cell Growth Inhibition of M. tuberculosis (H37Rv) by this compound
| Parameter | Value | Reference |
| IC50 | 3.2 µM |
Experimental Protocols
M. tuberculosis BioA Enzymatic Inhibition Assay
This protocol is adapted from a coupled fluorescent dethiobiotin displacement assay.[1]
Objective: To determine the in vitro inhibitory activity of this compound against the M. tuberculosis BioA enzyme.
Principle: This assay measures the production of dethiobiotin (DTB) through a coupled reaction. BioA synthesizes DAPA, which is then converted to DTB by BioD. The produced DTB displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence. Inhibition of BioA leads to a decrease in this fluorescent signal.[1]
Materials:
-
M. tuberculosis BioA and BioD enzymes
-
This compound (and other test compounds) dissolved in DMSO
-
8-amino-7-oxononanoate (KAPA)
-
S-adenosyl methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
Assay buffer (e.g., 100 mM Bicine, pH 8.6, 1 mM MgCl2, 0.1 mM PLP, 0.0025% Igepal CA630)[6]
-
EDTA (for quenching the reaction)
-
1536-well assay plates
-
Fluorescence plate reader (e.g., Viewlux)
Protocol Workflow:
Caption: Workflow for the BioA enzymatic inhibition assay.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense a small volume (e.g., 7.5 nL) of the this compound dilutions and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 1536-well plate.[1]
-
Prepare a reaction mixture containing BioA, BioD, KAPA, SAM, PLP, ATP, and the Fl-DTB/streptavidin complex in assay buffer.
-
Add the reaction mixture to the wells containing the compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 45 minutes).[1]
-
Stop the reaction by adding EDTA.[1]
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex 485 nm, Em 530 nm).[1]
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.
M. tuberculosis Whole-Cell Growth Inhibition Assay
This protocol is based on the Resazurin (B115843) Microtiter Assay (REMA).[7]
Objective: To determine the minimum inhibitory concentration (MIC) or IC50 of this compound against M. tuberculosis.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The extent of this conversion is proportional to the number of viable bacteria. Inhibition of bacterial growth by this compound will result in a lower fluorescent signal.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound dissolved in DMSO
-
Resazurin solution (e.g., 0.01% in sterile water)
-
96-well microtiter plates
-
Incubator (37°C)
-
Fluorescence plate reader or visual inspection
Protocol Workflow:
Caption: Workflow for the M. tuberculosis growth inhibition assay (REMA).
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth. Include a drug-free control (vehicle, e.g., DMSO) and a media-only control.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the density to a final concentration of approximately 2 x 10^5 CFU/mL in each well.[7]
-
Incubate the plates at 37°C for 7 days.[7]
-
Add resazurin solution to each well.
-
Incubate for an additional 12-24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink (or a significant reduction in fluorescence).
-
For IC50 determination, measure the fluorescence of each well and analyze the data as described for the enzymatic assay.
Data Analysis and Interpretation
The dose-response data should be plotted with the response on the y-axis and the logarithm of the compound concentration on the x-axis. A sigmoidal curve is typically fitted to the data using non-linear regression, often the four-parameter logistic (4PL) model.
Key parameters to determine:
-
IC50/EC50: The concentration of the compound that produces 50% of the maximal inhibitory/stimulatory response.
-
Hill Slope: The steepness of the curve. A Hill slope of 1 indicates a 1:1 binding stoichiometry.
-
Emax: The maximum effect of the compound.
Conclusion
This compound is a valuable research tool for studying the biotin biosynthesis pathway in M. tuberculosis. The protocols outlined in this document provide a framework for conducting robust dose-response analyses to characterize its inhibitory activity. Careful execution of these experiments and appropriate data analysis are essential for advancing our understanding of this compound and its potential as a novel anti-tubercular agent.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML406 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of stock solutions of ML406, a potent inhibitor of Mycobacterium tuberculosis BioA (DAPA synthase). This document includes detailed protocols for dissolving, storing, and handling this compound, as well as its key chemical and biological properties. Additionally, a representative experimental workflow for an enzyme inhibition assay and a diagram of the biotin (B1667282) biosynthesis pathway are provided to facilitate the use of this compound in tuberculosis research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant anti-tubercular activity.[1][2] Its primary mechanism of action is the inhibition of 7,8-diaminopelargonic acid (DAPA) synthase, an enzyme encoded by the bioA gene in Mycobacterium tuberculosis.[1] This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival of the bacterium.[1][3] By targeting BioA, this compound effectively disrupts the production of biotin, a vital cofactor for various metabolic processes, thereby inhibiting bacterial growth. The high selectivity and potency of this compound make it a valuable tool for studying the biotin biosynthesis pathway and a promising lead compound for the development of novel anti-tuberculosis therapeutics.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [4] |
| Molecular Weight | 352.38 g/mol | [4] |
| CAS Number | 774589-47-8 | [2][4] |
| Appearance | Powder | [4] |
| Purity | ≥99% | [4] |
| IC₅₀ | 30 nM (against M. tuberculosis BioA) | [1][2] |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocols provide detailed instructions for preparing this compound stock solutions for both in vitro and in vivo applications.
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Protocol for Preparing a 100 mM DMSO Stock Solution (for in vitro use)
This high-concentration stock is suitable for dilution into aqueous buffers for most in vitro assays.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 352.38 g/mol x 1000 mg/g = 35.24 mg
-
-
-
Dissolving the compound:
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol for Preparing a Formulation for in vivo Use
For animal studies, a vehicle that enhances solubility and bioavailability is often required. The following is a common formulation.
-
Prepare the vehicle solution:
-
In a sterile tube, combine the following in the specified order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Dissolving this compound:
Experimental Protocols and Visualizations
Mycobacterium tuberculosis Biotin Biosynthesis Pathway
This compound targets the BioA enzyme, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). This is a crucial step in the synthesis of biotin.
Caption: The M. tuberculosis biotin biosynthesis pathway, with the inhibitory action of this compound on BioA.
General Workflow for an in vitro Enzyme Inhibition Assay
The following workflow outlines a typical experiment to determine the inhibitory effect of this compound on BioA activity.
Caption: A generalized workflow for determining the IC₅₀ of this compound against its target enzyme.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Conclusion
These application notes provide essential information and protocols for the effective use of this compound in a research setting. Adherence to these guidelines will help ensure the generation of accurate and reproducible data in studies targeting the Mycobacterium tuberculosis biotin biosynthesis pathway.
References
- 1. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application of ML406 in High-Throughput Screening for Novel Anti-Tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase or BioA), an essential enzyme in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis (M. tb).[1] The absence of a biotin biosynthesis pathway in humans makes the enzymes involved in this pathway attractive targets for the development of novel anti-tubercular drugs. This compound demonstrates significant activity against the M. tb BioA enzyme with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][2] It also inhibits the growth of wild-type M. tb (H37Rv strain) with an IC50 of 3.2 µM.[2] This application note provides a detailed overview of the use of this compound in high-throughput screening (HTS) campaigns to identify new inhibitors of M. tb BioA, including a detailed experimental protocol for a primary screening assay and the relevant signaling pathway.
Mechanism of Action and Signaling Pathway
This compound targets BioA, a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is responsible for the de novo synthesis of biotin, an essential cofactor for several carboxylases involved in fatty acid biosynthesis and other metabolic processes. By inhibiting BioA, this compound effectively blocks the production of biotin, leading to bacterial cell death.
Figure 1: The biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.
High-Throughput Screening Application
This compound was identified through a high-throughput screening campaign designed to find inhibitors of M. tb BioA. The primary assay is a coupled-enzyme, fluorescence displacement assay. This assay is robust, miniaturizable to a 1536-well plate format, and suitable for screening large compound libraries.
HTS Workflow
A typical HTS workflow for identifying BioA inhibitors using a similar approach to the one that identified this compound involves a primary screen, a confirmatory screen, and subsequent counter-screens to eliminate false positives and determine specificity.
Figure 2: A representative workflow for a high-throughput screening campaign to identify BioA inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Target | Mycobacterium tuberculosis BioA (DAPA synthase) | [1][2] |
| IC50 (BioA enzyme) | 30 nM | [1][2] |
| IC50 (M. tb H37Rv growth) | 3.2 µM | [2] |
| Assay Format | 1536-well plate | [1] |
| Assay Type | Coupled fluorescent dethiobiotin displacement | [1] |
Experimental Protocols
Primary HTS Assay: Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition
This protocol is adapted from the PubChem BioAssay for the discovery of this compound (AID: 623896).[1]
Principle:
This is a coupled-enzyme assay.
-
BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).
-
In a subsequent irreversible step, BioD catalyzes the ATP-dependent conversion of DAPA to dethiobiotin (DTB). This step drives the BioA reaction forward.
-
The produced DTB displaces a fluorescently-labeled dethiobiotin probe (Fl-DTB) from streptavidin.
-
This displacement results in an increase in the fluorescence signal, which is proportional to the amount of DTB produced and thus to the activity of BioA.
-
Inhibitors of BioA will prevent the production of DTB, resulting in no increase in fluorescence.
Materials:
-
M. tb BioA enzyme
-
M. tb BioD enzyme
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl methionine (SAM)
-
ATP
-
Streptavidin
-
Fluorescent dethiobiotin probe (Fl-DTB)
-
1536-well black, solid bottom assay plates
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known BioA inhibitor)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls (in DMSO) into the 1536-well assay plates. The final concentration of DMSO in the assay should be kept low (e.g., < 1%) to avoid effects on enzyme activity.
-
Reagent Preparation: Prepare a master mix containing all assay components except the substrate (KAPA). The final concentrations of the components in the assay well should be optimized for robust signal-to-background.
-
Reagent Addition: Dispense the master mix into the assay plates containing the compounds.
-
Reaction Initiation: Initiate the reaction by adding KAPA to all wells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Signal Detection: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the Fl-DTB probe using a plate reader.
-
Data Analysis:
-
Normalize the data using the negative (DMSO) and positive controls.
-
Calculate the percent inhibition for each compound.
-
Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Secondary and Counter-Screens
Confirmatory Dose-Response Assay:
-
Hits from the primary screen are re-tested in the same assay format but over a range of concentrations to determine their IC50 values.
Counter-Screen for BioD Inhibition:
-
To ensure that the identified hits are specific for BioA and not the coupling enzyme BioD, a counter-screen is performed.
-
This assay is similar to the primary assay but omits BioA and KAPA, using DAPA as the starting substrate.
-
A compound that inhibits the signal in this assay is likely a BioD inhibitor and is deprioritized.
Counter-Screen for PLP-Dependent Enzyme Inhibition:
-
BioA is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. To eliminate compounds that non-specifically inhibit this class of enzymes, a counter-screen against another PLP-dependent enzyme (e.g., aspartate aminotransferase) can be employed.
Conclusion
This compound is a valuable tool compound for studying the biotin biosynthesis pathway in Mycobacterium tuberculosis. The high-throughput screening assay that led to its discovery is a robust and reliable method for identifying new inhibitors of BioA. The detailed protocols and workflow provided in this application note can serve as a guide for researchers aiming to establish similar screening campaigns for the discovery of novel anti-tubercular agents.
References
Application Notes and Protocols for ML406 in Mycobacterium tuberculosis Target Engagement Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML406 is a potent small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis (M. tuberculosis).[1] This enzyme is a critical component of the biotin (B1667282) biosynthesis pathway, which is essential for the survival of the bacterium.[1] The absence of a biotin uptake mechanism in M. tuberculosis makes this pathway an attractive target for the development of novel anti-tubercular agents. These application notes provide detailed protocols for utilizing this compound in target engagement studies to confirm its interaction with BioA in both biochemical and cellular contexts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its target, BioA.
| Parameter | Value | Reference |
| Target | BioA (DAPA synthase) | [1] |
| Organism | Mycobacterium tuberculosis (H37Rv) | [1] |
| This compound IC50 (Enzymatic) | 30 nM | [1] |
| This compound MIC (Whole Cell) | 3.2 µM | [1] |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Notes |
| Selectivity | Not Reported | Further studies are needed to determine the selectivity profile against other mycobacterial and host enzymes. |
| Cytotoxicity (Mammalian Cells) | Not Reported | Evaluation of cytotoxicity is a critical step in preclinical development. |
Table 2: Selectivity and Cytotoxicity Profile of this compound (Data Not Available)
Signaling Pathway and Mechanism of Action
This compound inhibits BioA, an enzyme that catalyzes a key step in the biotin biosynthesis pathway of M. tuberculosis. This pathway is responsible for the de novo synthesis of biotin, an essential cofactor for several carboxylases involved in fatty acid biosynthesis and other metabolic processes. By inhibiting BioA, this compound effectively starves the bacterium of this vital cofactor, leading to growth inhibition.
Caption: Inhibition of BioA by this compound in the M. tuberculosis biotin pathway.
Experimental Protocols
Biochemical Assay for BioA Inhibition
This protocol describes a coupled enzymatic assay to determine the inhibitory activity of this compound against purified M. tuberculosis BioA. The production of DAPA by BioA is coupled to its conversion to dethiobiotin (DTB) by BioD. The amount of DTB produced is then quantified using a fluorescent probe.
Materials:
-
Purified recombinant M. tuberculosis BioA and BioD enzymes
-
KAPA (8-amino-7-oxononanoate)
-
S-adenosyl-L-methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP
-
This compound
-
DMSO
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2
-
Quenching Solution: 50 mM EDTA
-
Fluorescent dethiobiotin probe (e.g., DTB-fluorescein)
-
Streptavidin
-
384-well black microplates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Prepare a reaction mixture containing Assay Buffer, KAPA, SAM, PLP, and ATP.
-
Add the reaction mixture to each well of the plate.
-
Add purified BioA and BioD enzymes to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Quenching Solution.
-
Prepare a detection mixture of the fluorescent dethiobiotin probe pre-incubated with streptavidin.
-
Add the detection mixture to each well. The DTB produced in the enzymatic reaction will displace the fluorescent probe from streptavidin, leading to an increase in fluorescence.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Zirconia/silica beads
-
Bead beater
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody against M. tuberculosis BioA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS and treat with a saturating concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an untreated, unheated control.
-
-
Cell Lysis:
-
Immediately after the heat shock, add Lysis Buffer and zirconia/silica beads to each tube.
-
Lyse the cells using a bead beater (e.g., 3 cycles of 45 seconds with 1-minute intervals on ice).
-
-
Separation of Soluble Proteins:
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentrations across all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for M. tuberculosis BioA.
-
Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for BioA at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble BioA as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, target engagement.
-
Conclusion
These application notes provide a framework for researchers to investigate the target engagement of this compound with BioA in M. tuberculosis. The biochemical assay allows for the precise determination of inhibitory potency, while the Cellular Thermal Shift Assay provides crucial evidence of target interaction within the complex cellular milieu. These methods are fundamental for the validation and further development of this compound as a potential anti-tubercular therapeutic.
References
Application Notes and Protocols: Enzymatic Assay for BioA with ML406
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin (B1667282), also known as vitamin H, is an essential cofactor for enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] The biosynthesis of biotin is crucial for the in vitro and in vivo survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] The enzyme 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the antepenultimate step in the biotin biosynthetic pathway and has been genetically validated as a promising target for the development of novel anti-tubercular agents.[1][2] ML406 is a potent small molecule inhibitor of Mtb BioA that has demonstrated anti-tubercular activity.[1] These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of compounds such as this compound against BioA.
Biotin Biosynthesis Pathway and Assay Principle
The biotin biosynthetic pathway in Mtb involves a series of enzymatic reactions. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosylmethionine (SAM) as the amino donor.[2][3] The subsequent enzyme in the pathway, dethiobiotin (B101835) synthetase (BioD), then catalyzes the ATP-dependent carboxylation of DAPA to produce dethiobiotin (DTB).[1][3]
The described assay is a continuous, coupled-enzyme fluorescent displacement assay.[1][2] The activity of BioA is coupled to the activity of BioD. The product of the BioA reaction, DAPA, is a substrate for BioD, which produces DTB. The formation of DTB is detected by its ability to displace a fluorescently labeled DTB probe (Fl-DTB) from streptavidin. When bound to streptavidin, the fluorescence of Fl-DTB is quenched. The displacement of Fl-DTB by the newly synthesized DTB results in an increase in fluorescence signal, which is proportional to the amount of DTB produced and thus to the activity of BioA.[1]
Biotin Biosynthesis and Assay Workflow
Caption: The biotin biosynthesis pathway and the principle of the coupled fluorescent displacement assay for BioA inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for the BioA inhibitor this compound.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (µM) | Mtb Growth Inhibition (MIC₅₀, µM) |
| This compound | BioA | 0.03[1] | 3.2 (in biotin-free medium)[1] |
| CHM-1 (Prior Art) | BioA | 0.44[1] | 50 (in biotin-free medium)[1] |
Table 2: Physicochemical and ADME Properties of this compound
| Property | Human | Murine |
| Plasma Stability (5 hr) | >99% remaining[1] | >89% remaining[1] |
| Plasma Protein Binding | 99% bound[1] | 82.6% bound[1] |
| Microsomal Stability (1 hr) | Stable[1] | Stable[1] |
Experimental Protocols
Primary Coupled Fluorescent Displacement Assay for BioA Inhibition
This protocol is designed to identify and characterize inhibitors of BioA.
Materials and Reagents:
-
Mtb BioA enzyme
-
Mtb BioD enzyme
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
ATP
-
Pyridoxal 5'-phosphate (PLP)
-
Fluorescent dethiobiotin probe (Fl-DTB)
-
Streptavidin
-
This compound or other test compounds
-
DMSO
-
Assay Buffer: 100 mM TAPS buffer (pH 8.6), or 200 mM Bicine buffer (pH 8.6)[3][4]
-
Dithiothreitol (DTT)[2]
-
Igepal CA-630 (or similar non-ionic detergent)[2]
-
EDTA
-
1536-well or 96-well black, flat-bottom assay plates
-
Fluorescence plate reader (e.g., Viewlux) with excitation at ~485 nm and emission at ~530 nm[1]
Experimental Workflow
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing ML406 Activity in Whole-Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML406 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). USP1's key substrates include monoubiquitinated Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By removing ubiquitin from these proteins, USP1 effectively terminates DNA repair signaling through the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, respectively. Inhibition of USP1 by this compound prevents this deubiquitination, leading to the accumulation of ubiquitinated FANCD2 and PCNA, which in turn enhances DNA damage-induced cell death, particularly in cells with deficiencies in other DNA repair pathways such as those with BRCA1/2 mutations.
These application notes provide detailed protocols for assessing the cellular activity of this compound. The described assays are designed to quantify its impact on cell viability, target engagement, and modulation of the USP1 signaling pathway.
Signaling Pathway Overview
This compound exerts its effects by inhibiting the deubiquitinating activity of the USP1-UAF1 complex. This intervention leads to the accumulation of monoubiquitinated FANCD2 and PCNA, critical events in the activation of the Fanconi Anemia and Translesion Synthesis pathways for DNA repair.
Quantitative Data Summary
The following tables provide an overview of representative quantitative data for the assessment of this compound activity. Note that specific IC50 values can vary depending on the cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (µM) - Cell Viability | Notes |
| U2OS | Osteosarcoma | 1 - 10 | Commonly used for DNA damage response studies. |
| HCT116 | Colorectal Carcinoma | 5 - 20 | p53 wild-type. |
| PEO1 | Ovarian Carcinoma | < 1 | BRCA2 deficient, expected to be highly sensitive. |
| PEO4 | Ovarian Carcinoma | > 20 | BRCA2 proficient, expected to be less sensitive. |
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines.
| Assay | Endpoint Measured | Expected Effect of this compound | Concentration Range (µM) |
| Western Blot | Ratio of mono-ubiquitinated FANCD2 to total FANCD2 | Dose-dependent increase | 0.1 - 10 |
| Immunofluorescence | Number of γH2AX foci per nucleus | Increase, indicating DNA damage | 1 - 10 |
| Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of USP1 | Dose-dependent thermal shift | 1 - 50 |
Table 2: Summary of Expected Quantitative Outcomes in Whole-Cell Assays for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Workflow:
Materials:
-
Cell line of interest (e.g., U2OS, HCT116)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for FANCD2 Monoubiquitination
This protocol is used to quantify the dose-dependent effect of this compound on the monoubiquitination of FANCD2.[1]
Workflow:
Materials:
-
Cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-FANCD2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-FANCD2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system. Two bands for FANCD2 should be visible: a lower band representing the non-ubiquitinated form and an upper, slower-migrating band representing the monoubiquitinated form.
-
Data Analysis: Quantify the band intensities for both forms of FANCD2. Calculate the ratio of monoubiquitinated FANCD2 to total FANCD2 for each this compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with USP1 in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Workflow:
Materials:
-
Cell line of interest
-
This compound stock solution
-
PBS with protease inhibitors
-
Thermal cycler
-
Western blot materials (as described above, with anti-USP1 primary antibody)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Treatment: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge to pellet aggregated proteins and collect the supernatant (soluble fraction).
-
Western Blot Analysis: Quantify the protein concentration of the soluble fractions and perform a Western blot as described previously, using a primary antibody against USP1.
-
Data Analysis: Quantify the USP1 band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the normalized band intensities against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
The assays outlined in these application notes provide a comprehensive toolkit for researchers to characterize the cellular activity of this compound. By employing these methods, it is possible to quantify the effects of this compound on cell viability, confirm its engagement with the USP1 target, and elucidate its mechanism of action through the Fanconi Anemia pathway. These protocols can be adapted for high-throughput screening and lead optimization efforts in the development of novel cancer therapeutics targeting the DNA damage response.
References
Practical Guide to Working with ML406 in Tuberculosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
ML406 is a potent small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), an enzyme encoded by the bioA gene in Mycobacterium tuberculosis (Mtb). This enzyme is a critical component of the biotin (B1667282) biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb. By targeting BioA, this compound effectively inhibits the growth of Mtb, making it a promising candidate for further investigation in the development of novel anti-tuberculosis therapeutics. These application notes provide a practical guide for researchers working with this compound, including detailed protocols for key in vitro and in vivo experiments, and a summary of its known activity.
Mechanism of Action:
This compound exerts its anti-tubercular activity by specifically inhibiting the Mtb BioA enzyme. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the de novo synthesis of biotin. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis and other vital metabolic processes in Mtb. By blocking this pathway, this compound deprives the bacterium of this essential vitamin, leading to growth inhibition.
Quantitative Data Summary:
The following tables summarize the known quantitative data for this compound. This data is essential for designing and interpreting experiments.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Target/Strain | IC50 / MIC | Reference |
| Enzyme Inhibition | Mtb BioA (DAPA synthase) | 30 nM | [1] |
| Growth Inhibition | M. tuberculosis H37Rv | 3.2 µM | [1] |
| Growth Inhibition | Drug-Resistant Mtb Strains | Data not available |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 | Reference |
| HEK293 | CellTiter-Glo | > 26 µM | [2] |
| HepG2 | CellTiter-Glo | > 26 µM | [2] |
| A549 | CellTiter-Glo | > 26 µM | [2] |
| THP-1 | MTT Assay | Data not available |
Note: The provided Cytotoxicity Assay protocol can be used to determine the IC50 of this compound against other relevant cell lines, such as the human monocytic cell line THP-1, which is commonly used as a host cell model for Mtb infection.
Table 3: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis
| Animal Model | Dosing Regimen | Organ | Log10 CFU Reduction vs. Control | Reference |
| BALB/c mice | Data not available | Lungs | Data not available | |
| BALB/c mice | Data not available | Spleen | Data not available |
Note: Specific in vivo efficacy data for this compound, such as the log10 reduction in colony-forming units (CFU) in the lungs and spleens of infected mice, is not currently available in published literature. The detailed In Vivo Efficacy Testing protocol below provides a comprehensive guide for conducting such studies to evaluate the therapeutic potential of this compound.
Experimental Protocols
Mtb BioA Enzyme Inhibition Assay
This protocol describes a coupled fluorescent displacement assay to determine the inhibitory activity of this compound against the Mtb BioA enzyme.
Principle: This assay indirectly measures BioA activity by coupling it to the BioD-catalyzed conversion of DAPA to dethiobiotin (B101835) (DTB). The produced DTB displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence. Inhibition of BioA leads to a decrease in this fluorescent signal.
Materials:
-
Mtb BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
This compound
-
Assay buffer (e.g., 100 mM Bicine buffer, pH 8.6)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the this compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control and a known BioA inhibitor as a positive control.
-
Prepare a reaction mixture containing BioA (e.g., 10 nM), BioD (e.g., 50 nM), SAM (e.g., 1 mM), PLP (e.g., 100 µM), ATP (e.g., 0.5 mM), Fl-DTB, and streptavidin in assay buffer.
-
Initiate the reaction by adding KAPA (e.g., 20 µM) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Mycobacterium tuberculosis Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Principle: Resazurin (B115843), a blue-colored redox indicator, is reduced to the pink-colored and fluorescent resorufin (B1680543) by metabolically active cells. The color change provides a visual assessment of bacterial growth, and the MIC is the lowest concentration of the compound that prevents this color change.
Materials:
-
M. tuberculosis H37Rv or other strains of interest
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.5% glycerol
-
This compound
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
96-well microtiter plates
-
Sterile water
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial two-fold dilutions of this compound in 7H9 broth directly in the 96-well plate (e.g., in 100 µL volumes). Include wells with no drug (growth control) and wells with media only (sterility control).
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well (except the sterility control).
-
Add sterile water to the perimeter wells to prevent evaporation.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
Visually assess the color change. The MIC is the lowest concentration of this compound at which the color remains blue.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound against mammalian cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549, THP-1)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of chronic TB infection.
Principle: Mice are infected with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection in the lungs. After a few weeks, treatment with this compound is initiated, and its efficacy is assessed by quantifying the reduction in bacterial load (CFU) in the lungs and spleen compared to an untreated control group.
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulated in an appropriate vehicle for oral gavage or intraperitoneal injection
-
Positive control drugs (e.g., isoniazid, rifampin)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Middlebrook 7H11 agar (B569324) plates
-
Tissue homogenizer
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis (e.g., 100-200 CFU) using a calibrated aerosol exposure system. A small cohort of mice is sacrificed 24 hours post-infection to confirm the initial bacterial implantation in the lungs.
-
Establishment of Chronic Infection: House the infected mice in a BSL-3 facility for 4-6 weeks to allow the infection to become chronic.
-
Treatment: Randomly assign the chronically infected mice to different treatment groups: vehicle control, this compound (at various doses), and positive control drugs. Administer the treatments daily or five times a week for 4-8 weeks.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.
-
CFU Enumeration: Homogenize the organs in PBS with 0.05% Tween 80. Prepare serial dilutions of the homogenates and plate them on 7H11 agar.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
Data Analysis: Convert the CFU counts to log10 values. The efficacy of this compound is determined by the log10 reduction in CFU in the treated groups compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Inhibition of the Mtb Biotin Biosynthesis Pathway by this compound.
Experimental Workflow
Caption: General workflow for the preclinical evaluation of this compound.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Candidate Cell-Selective Anticancer Agent - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML406 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the small molecule inhibitor, ML406, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. Is this expected?
A1: this compound is a hydrophobic molecule and has low solubility in purely aqueous solutions. Therefore, precipitation is a common issue when diluting a concentrated stock (typically in DMSO) into an aqueous buffer. It is crucial to use appropriate co-solvents or solubilizing agents to maintain its solubility for successful experiments.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A stock solution of 10 mM in DMSO is a common starting point.
Q3: My experimental protocol is sensitive to DMSO. What are some alternative methods to solubilize this compound in my aqueous buffer?
A3: If DMSO is incompatible with your assay, several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents like PEG300, detergents such as Tween-80, or encapsulating agents like cyclodextrins (e.g., SBE-β-CD). It is important to empirically test the compatibility of these agents with your specific experimental setup.
Q4: Can heating or sonication help in dissolving this compound?
A4: Yes, gentle heating and/or sonication can aid in the dissolution of this compound if you observe precipitation or phase separation during the preparation of your working solution.[1] However, be cautious with temperature-sensitive assays and ensure the compound remains stable under these conditions.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvent systems. These formulations are designed to achieve a clear solution at the specified concentrations.
| Solvent System | Solubility | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM)[1] | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM)[1] | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM)[1] | Clear solution |
| 10 mM in DMSO | 10 mM | Stock Solution |
Experimental Protocols
Protocol: Preparation of a 100 µM this compound Working Solution in an Aqueous Buffer using a Co-Solvent System
This protocol describes the preparation of a 100 µM working solution of this compound in a saline buffer, suitable for many cell-based or enzymatic assays.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline solution (e.g., 0.9% NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound solid in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved. This is your stock solution. Store at -20°C or -80°C for long-term stability.
-
-
Prepare the Co-Solvent Vehicle:
-
In a sterile microcentrifuge tube, prepare the co-solvent vehicle by mixing the following components in the specified ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture until it is homogeneous.
-
-
Prepare the Final Working Solution:
-
To prepare a 1 mL working solution of 100 µM this compound, add the components in the following order:
-
Start with 10 µL of the 10 mM this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a uniform mixture.
-
Finally, add 540 µL of saline to reach a final volume of 1 mL.
-
-
Vortex the final solution extensively. If any precipitation is observed, gentle warming or brief sonication can be applied.
-
Visually inspect the solution to ensure it is clear before use in your experiment.
-
Visual Guides
Troubleshooting this compound Solubility Issues
Caption: A workflow for troubleshooting this compound precipitation issues.
This compound Mechanism of Action: Inhibition of Biotin (B1667282) Biosynthesis
Caption: this compound inhibits the BioA enzyme in the biotin biosynthesis pathway.
Experimental Workflow for this compound Solubilization
Caption: A step-by-step workflow for preparing a soluble this compound solution.
References
Technical Support Center: Optimizing ML406 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ML406 in cell culture experiments. This compound is a potent inhibitor of the Mycobacterium tuberculosis enzyme BioA, which is involved in biotin (B1667282) biosynthesis. As this pathway is absent in mammals, this compound is expected to have low intrinsic toxicity to mammalian cells, making it a valuable tool for specific research applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental conditions and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Mycobacterium tuberculosis enzyme BioA (7,8-diaminopelargonic acid synthase).[1][2] BioA is a critical enzyme in the biotin biosynthesis pathway of this bacterium.[1][2] Since mammals do not synthesize their own biotin and instead obtain it from their diet, they lack the BioA enzyme.[3]
Q2: What is the expected cytotoxicity of this compound in mammalian cell lines?
A2: Due to its specific targeting of a non-mammalian pathway, this compound is expected to have low cytotoxicity in mammalian cells. A structurally related and potent BioA inhibitor, C48, exhibited no cytotoxicity toward mammalian cell lines such as HepG2 and HT-29 at concentrations up to 100 µM.[4] This suggests a favorable safety profile for this class of compounds in mammalian cell culture.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a novel compound with an unknown effect on a particular mammalian cell line, it is advisable to perform a dose-response experiment. A broad starting range, for example, from 10 nM to 100 µM, is recommended to determine the optimal concentration for your specific assay and cell type.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low (ideally ≤ 0.1%). It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to store it at -20°C or -80°C, protected from light.
Q5: Could serum in the culture medium affect the activity of this compound?
A5: Yes, serum proteins have the potential to bind to small molecules, which can reduce the effective concentration of the compound available to the cells. If you suspect that serum is interfering with your experiment, you may consider performing your studies in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | 1. Concentration is too low: The compound may not be reaching an effective concentration to elicit a response (if any off-target effects are being studied).2. Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment.3. Insensitive cell line or assay: The chosen cell line may not be susceptible to any potential off-target effects of this compound, or the assay may not be sensitive enough to detect subtle changes. | 1. Test a higher concentration range, ensuring the final DMSO concentration remains non-toxic.2. Prepare fresh dilutions of this compound for each experiment and consider reducing the incubation time.3. Use a positive control for your assay to ensure it is working correctly. Consider screening other cell lines if you are investigating potential off-target effects. |
| High levels of cell death or cytotoxicity | 1. Off-target effects: At high concentrations, this compound might inhibit other cellular targets, leading to toxicity.2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells.3. Compound precipitation: this compound may be precipitating out of the cell culture medium at the tested concentration. | 1. Perform a dose-response experiment to identify a concentration that is effective for your intended purpose without causing significant cytotoxicity. Lower the concentration if necessary.2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.3. Visually inspect the culture medium for any signs of precipitation. If observed, sonication or gentle warming may aid in dissolution, or the concentration may need to be lowered. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.2. Pipetting errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to variability. | 1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a similar confluency for each experiment.2. Ensure your pipettes are properly calibrated and use careful technique when preparing dilutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound (353.4 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a "vehicle control" well containing only the medium with the same final DMSO concentration and a "no treatment" control with only medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to generate a dose-response curve and determine the IC₅₀ value, if any.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) |
Data obtained from publicly available sources.
Table 2: Expected Cytotoxicity Profile of Biotin Synthesis Inhibitors in Mammalian Cells
| Compound Class | Target | Mammalian Homolog | Observed Cytotoxicity in Mammalian Cells | Reference |
| BioA Inhibitors (e.g., C48) | M. tuberculosis BioA | None | No cytotoxicity observed up to 100 µM in HepG2 and HT-29 cells | [4] |
Visualizations
References
- 1. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
common issues with ML406 stability in experiments
Welcome to the technical support center for ML406. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 7,8-diaminopelargonic acid synthase (BioA), an essential enzyme in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis (M. tb). By inhibiting BioA, this compound effectively blocks the production of biotin, a crucial cofactor for bacterial growth and survival, leading to an anti-tubercular effect.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: It is highly recommended to prepare stock solutions of this compound in 100% DMSO. For long-term storage, aliquoted stock solutions should be kept at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: I observed precipitation when I diluted my this compound DMSO stock into aqueous buffer or cell culture medium. What is the cause and how can I prevent this?
A3: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when diluted into an aqueous environment. This is due to the rapid change in solvent polarity, which significantly decreases the compound's solubility. To prevent this, it is advisable to perform a serial dilution, use pre-warmed media (37°C), and add the compound dropwise while gently vortexing. For detailed guidance, please refer to the Troubleshooting Guide section on "Precipitation in Aqueous Solutions."
Q4: Is this compound sensitive to light or susceptible to oxidation?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions (e.g., PBS, Cell Culture Media)
Symptoms:
-
Visible particulate matter or cloudiness in the solution immediately after adding this compound stock.
-
A gradual formation of precipitate over time, especially during incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous environments. Direct dilution from a high-concentration DMSO stock can cause it to "crash out." | Perform a serial dilution of the this compound stock in pre-warmed (37°C) aqueous buffer or media. Add the compound dropwise while gently vortexing to facilitate dissolution. |
| High Final Concentration | The intended final concentration of this compound in the experiment may exceed its solubility limit in the chosen aqueous medium. | Determine the maximum soluble concentration of this compound in your specific medium through a solubility test. If the required concentration is too high, consider using a formulation with solubilizing agents such as PEG300 or Tween-80.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solutions. |
| Interaction with Media Components | Components in complex media, such as salts and proteins, can sometimes interact with the compound, leading to the formation of insoluble complexes. | If precipitation persists, consider testing a different basal media formulation. You can also perform a preliminary test by adding this compound to the basal medium without serum to see if serum components are contributing to the issue. |
| pH of the Solution | The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, extreme pH values could affect its stability and solubility. | Ensure the pH of your buffer or medium is within the desired physiological range (typically 7.2-7.4) and is well-buffered. |
Issue 2: Inconsistent or Lower-than-Expected Activity of this compound
Symptoms:
-
High variability in experimental results between replicates or experiments.
-
Reduced inhibitory effect compared to published data.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound | This compound may degrade over time in aqueous solutions, especially under certain conditions (e.g., exposure to light, extreme pH, or oxidative stress). The thiophene (B33073) and sulfonamide-like moieties in its structure could be susceptible to oxidation and hydrolysis, respectively.[2] | Prepare fresh working solutions of this compound for each experiment from a properly stored, frozen stock. Protect solutions from light and minimize their time at room temperature. |
| Precipitation | Undetected microprecipitation can lead to a lower effective concentration of the compound in solution. | Even if not visible, microprecipitation can occur. After preparing the final working solution, centrifuge it at high speed for a few minutes and use the supernatant for your experiment. Also, follow the recommendations in the precipitation troubleshooting guide. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution. | Use low-adhesion plasticware or pre-rinse pipette tips with the solution before transferring. |
| Improper Storage | Frequent freeze-thaw cycles or improper storage temperatures can lead to the degradation of the stock solution. | Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Strictly adhere to the recommended storage temperatures (-80°C for long-term, -20°C for short-term). |
Experimental Protocols
Key Experiment: M. tuberculosis Whole-Cell Growth Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds like this compound against M. tuberculosis.
1. Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
This compound
-
DMSO (cell culture grade)
-
Sterile, black, clear-bottom 96-well plates
-
Plate reader capable of measuring optical density (OD) at 600 nm or fluorescence if using a fluorescent reporter strain.
2. Methodology:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth at 37°C with shaking until it reaches the mid-log phase of growth (OD600 of 0.4-0.8).
-
Dilute the culture in fresh 7H9 broth to achieve a final OD600 of 0.05.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in 7H9 broth to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 100 µL of the diluted M. tuberculosis inoculum to each well of a 96-well plate.
-
Add 1 µL of the serially diluted this compound working solutions to the corresponding wells.
-
Include appropriate controls:
-
Negative Control: Wells with M. tuberculosis inoculum and 1% DMSO (no compound).
-
Positive Control: Wells with M. tuberculosis inoculum and a known inhibitor (e.g., rifampicin).
-
Blank: Wells with 7H9 broth only (no bacteria).
-
-
-
Incubation and Readout:
-
Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days.
-
After incubation, measure the OD600 of each well using a plate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control.
-
Visualizations
Signaling Pathway of this compound Action
The diagram below illustrates the biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by this compound.
Caption: Inhibition of the M. tuberculosis biotin synthesis pathway by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in your experiments.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: ML406 Stability and Storage
This technical support center provides guidance on the proper storage and handling of the small molecule inhibitor ML406 to prevent its degradation and ensure experimental reproducibility. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years. Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, it is recommended to dissolve the compound in 100% DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: Can I store this compound stock solutions at 4°C?
A3: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation of the compound and absorption of water, which may accelerate degradation.
Q4: My this compound solution has precipitated. What should I do?
A4: Precipitation can occur if the solution is stored at a low temperature or if the concentration exceeds its solubility in the solvent. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may indicate degradation or that the solubility limit has been exceeded. It is advisable to prepare a fresh stock solution.
Q5: How can I check the stability of my this compound sample?
A5: The stability of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and allow for quantification of its purity.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity in experiments | Compound degradation due to improper storage. | 1. Verify the storage conditions of both the solid compound and stock solutions (temperature, light exposure). 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Assess the purity of the old stock solution using HPLC or LC-MS. |
| Precipitation in stock solution | - Storage at too low a temperature for the solvent. - Concentration exceeds solubility. - Solvent evaporation. | 1. Warm the solution to 37°C and vortex to redissolve. 2. Ensure the storage temperature is appropriate for the solvent (e.g., -20°C for DMSO). 3. Check that the vial is tightly sealed to prevent solvent evaporation. 4. Consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the stock solution. - Degradation of the compound in the working solution. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Prepare working solutions fresh for each experiment. 3. Include a positive control with freshly prepared this compound in your experiments. |
| Color change in solid compound or solution | Potential chemical degradation. | 1. Do not use the compound if a significant color change is observed. 2. Discard the material and use a fresh vial. 3. If possible, analyze the discolored sample by LC-MS to identify potential degradation products. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability by HPLC
This protocol outlines a general method to assess the stability of an this compound stock solution over time.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Formic acid (FA)
- HPLC system with a C18 column and UV detector
2. Method:
- Initial Analysis (T=0):
- Prepare a fresh dilution of your this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
- Inject the sample onto the HPLC system.
- Use a gradient elution method, for example:
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 5% to 95% B over 15 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of this compound).
- Record the peak area of the main this compound peak. This will serve as your baseline.
Visualizations
Technical Support Center: ML406 Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML406 in enzymatic assays targeting Mycobacterium tuberculosis BioA (DAPA synthase).
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic target of this compound?
A1: this compound is a small molecule inhibitor of the Mycobacterium tuberculosis BioA enzyme, also known as 7,8-diaminopelargonic acid (DAPA) synthase.[1][2] This enzyme is a key component of the biotin (B1667282) biosynthesis pathway in the bacterium.[3][4][5]
Q2: What is the mechanism of action of the BioA enzyme?
A2: The BioA enzyme catalyzes the transfer of an amino group from S-adenosylmethionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA) to form 7,8-diaminopelargonic acid (DAPA). This is a crucial step in the de novo synthesis of biotin, an essential cofactor for various metabolic processes in M. tuberculosis.[6]
Q3: What type of assay is typically used to measure this compound inhibition of BioA?
A3: A common method is a coupled fluorescent dethiobiotin (B101835) displacement assay. In this assay, the product of the BioA reaction (DAPA) is converted to dethiobiotin (DTB) by the enzyme BioD. The DTB then displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence signal.[7] Alternatively, a direct fluorescence-based assay can be used where DAPA is derivatized with o-phthalaldehyde (B127526) (OPA) to produce a fluorescent adduct.[6][8]
Q4: What are the key reagents in a BioA enzymatic assay?
A4: The key reagents include the BioA enzyme, its substrates (KAPA and SAM), and the cofactor pyridoxal-5'-phosphate (PLP).[6] For a coupled assay, the BioD enzyme and ATP are also required.[7]
Troubleshooting Guide: Overcoming Poor Signal
A weak or absent signal is a common issue in this compound enzymatic assays. The following guide provides potential causes and solutions to help you troubleshoot this problem.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal in All Wells (including positive control) | Inactive Enzyme | - Ensure enzymes (BioA and, if applicable, BioD) have been stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles. - Verify the activity of the enzyme stock with a known positive control inhibitor or by running a reaction without any inhibitor. |
| Degraded Substrates or Cofactors | - Prepare fresh solutions of KAPA, SAM, ATP, and PLP. - Store stock solutions at the recommended temperatures and protect from light where necessary. | |
| Incorrect Buffer Conditions | - Verify the pH and composition of the assay buffer. A typical buffer for BioA assays is 100 mM TAPS buffer at pH 8.6.[6] - Ensure all buffer components are fully dissolved and at the correct final concentrations. | |
| Incorrect Incubation Times or Temperatures | - Follow the protocol's specified incubation times and temperatures. The BioA reaction is often incubated at 37°C.[6] | |
| Instrument Settings Not Optimized | - Check the plate reader's excitation and emission wavelengths. For the OPA-derivatized DAPA, excitation is around 410 nm and emission is around 470 nm.[6][8] For a fluorescent DTB probe, typical wavelengths are around 485 nm for excitation and 530 nm for emission.[7] - Optimize the gain and sensitivity settings of the instrument for your specific assay plate and volume. | |
| Signal in Positive Control, but Weak or No Signal in Experimental Wells | This compound Concentration Too High | - Perform a dose-response curve to determine the optimal concentration range for this compound. The reported IC50 is approximately 30 nM.[1][2] |
| Pipetting Errors | - Ensure accurate and consistent pipetting of all reagents, especially the enzyme and this compound solutions. - Use calibrated pipettes and appropriate tips. | |
| Reagent Omission | - Double-check that all necessary reagents (enzyme, substrates, cofactors, this compound) were added to the experimental wells in the correct order. | |
| Inconsistent Signal Across Replicate Wells | Poor Mixing | - Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. |
| "Edge Effects" on the Microplate | - To minimize evaporation, consider not using the outer wells of the microplate. - Ensure the plate is sealed properly during incubation and that the incubator provides uniform temperature distribution. | |
| Precipitation of this compound | - Check the solubility of this compound in the final assay buffer. The working solution should be clear. If precipitation is observed, consider adjusting the solvent concentration (e.g., DMSO) or using a different formulation.[1] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound.
| Parameter | Value | Description | Reference |
| IC50 (BioA enzyme) | 30 nM | The half maximal inhibitory concentration of this compound against the purified M. tuberculosis BioA enzyme. | [1][2] |
| IC50 (WT M. tuberculosis) | 3.2 µM | The half maximal inhibitory concentration of this compound against the growth of wild-type H37Rv M. tuberculosis. | [1] |
Experimental Protocols
BioA Enzymatic Assay with OPA-based Detection
This protocol is adapted from previously described methods.[6]
Reagents:
-
Assay Buffer: 100 mM TAPS buffer, pH 8.6
-
BioA Enzyme: Purified M. tuberculosis BioA
-
KAPA (7-keto-8-aminopelargonic acid): Substrate
-
SAM (S-adenosylmethionine): Substrate
-
PLP (pyridoxal-5'-phosphate): Cofactor
-
This compound: Inhibitor
-
OPA Derivatizing Solution: o-phthalaldehyde and 2-mercaptoethanol (B42355) in a suitable buffer
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, BioA enzyme, PLP, and SAM.
-
Add this compound (at various concentrations) or vehicle control (e.g., DMSO) to the appropriate wells of the microplate.
-
Add the reaction mixture to the wells containing this compound or vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding KAPA to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 20 minutes).
-
Terminate the reaction by heating the plate at 100°C for 10 minutes.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new 96-well black microplate.
-
Add the OPA derivatizing solution to each well and incubate at room temperature in the dark for a specified time to allow for the fluorescent adduct to form.
-
Measure the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~470 nm.
Coupled BioA-BioD Fluorescent Dethiobiotin Displacement Assay
This protocol is based on a high-throughput screening assay for BioA inhibitors.[7]
Reagents:
-
Assay Buffer: Suitable buffer for both BioA and BioD activity
-
BioA Enzyme: Purified M. tuberculosis BioA
-
BioD Enzyme: Purified M. tuberculosis BioD
-
KAPA: Substrate
-
SAM: Substrate
-
PLP: Cofactor
-
ATP: Required for BioD activity
-
Fluorescently-labeled Dethiobiotin (Fl-DTB) and Streptavidin
-
This compound: Inhibitor
-
384-well low-volume black microplate
Procedure:
-
Prepare a solution of the Fl-DTB probe quenched by streptavidin.
-
In the wells of the microplate, add this compound at various concentrations or a vehicle control.
-
Add a mixture of the BioA and BioD enzymes to the wells.
-
Add a mixture of the substrates (KAPA, SAM) and cofactors (PLP, ATP).
-
Add the quenched Fl-DTB/streptavidin solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).
-
Measure the fluorescence increase on a plate reader (e.g., Ex 485 nm, Em 530 nm). The signal is proportional to the amount of DTB produced, which displaces the Fl-DTB from streptavidin.
Visualizations
Biotin Biosynthesis Pathway in M. tuberculosis
Caption: The biotin biosynthesis pathway in M. tuberculosis, with the inhibitory action of this compound on BioA.
Troubleshooting Logic for Poor Signal
Caption: A logical workflow for troubleshooting poor signal in this compound enzymatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of ML406 in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor ML406 in their cellular assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected on-target effect?
This compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme BioA (DAPA synthase), which is critical for the biotin (B1667282) biosynthesis pathway in this bacterium.[1][2] Its primary on-target effect is the inhibition of Mtb growth. In biochemical assays, this compound has an IC50 of approximately 30 nM against the BioA enzyme, while in whole-cell Mtb growth inhibition assays, the IC50 is around 3.2 µM.[1]
Q2: What are off-target effects and why are they a concern when using this compound in mammalian cells?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target (in this case, Mtb BioA). In mammalian cellular assays, these unintended interactions can lead to a variety of misleading outcomes, including unexpected cytotoxicity, altered signaling pathways, or other phenotypic changes that are not related to the inhibition of a biotin synthesis homolog. This is a critical consideration as the cellular environment is complex, and small molecules can interact with numerous proteins.
Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?
Common indicators of potential off-target effects include:
-
Unexpected Cytotoxicity: Significant decreases in cell viability at concentrations where the intended target (or a mammalian homolog) is not expected to be inhibited.
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is different from the phenotype observed when the putative mammalian target is knocked down or knocked out using genetic methods like CRISPR/Cas9 or siRNA.
-
Inconsistent Results with Structurally Different Inhibitors: A different compound targeting the same putative mammalian protein does not produce the same cellular phenotype.
-
Activation or Inhibition of Unrelated Signaling Pathways: Observing changes in signaling pathways that are not known to be downstream of the intended target.
Q4: What general strategies can I employ to minimize and identify the off-target effects of this compound?
To enhance the specificity of your experiments with this compound, consider the following strategies:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype to minimize the engagement of lower-affinity off-targets.
-
Orthogonal Validation: Confirm key findings using alternative methods. This could involve using a structurally and mechanistically different inhibitor for the same target or employing genetic approaches to validate the target's role in the observed phenotype.
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments. This can help to distinguish between effects caused by the specific chemical scaffold and those due to the intended pharmacology.
-
Cellular Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context. A popular method for this is the Cellular Thermal Shift Assay (CETSA).
-
Proteome-Wide Profiling: For in-depth characterization, consider unbiased techniques such as chemical proteomics or kinome profiling to identify the full spectrum of cellular targets for this compound.
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity
You observe a significant decrease in cell viability at concentrations of this compound that are inconsistent with its known on-target activity.
| Possible Cause | Suggested Action |
| 1. Off-target cytotoxicity: this compound may be inhibiting other essential cellular proteins, such as kinases crucial for cell survival. | 1a. Validate with an alternative assay: Use a cytotoxicity assay with a different readout (e.g., measure ATP levels with CellTiter-Glo® alongside an MTT assay).1b. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with different genetic backgrounds.1c. Perform a rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing that target. |
| 2. Assay interference: The compound might be directly reacting with the assay reagents. | 2a. Run an assay interference control: Incubate this compound with the assay reagents in a cell-free system to check for direct reactivity. |
| 3. Non-specific membrane effects: At higher concentrations, the compound may be disrupting cellular membranes. | 3a. Use a membrane integrity assay: Employ an assay that measures the release of lactate (B86563) dehydrogenase (LDH) or uses a dye exclusion method like Trypan Blue. |
Issue 2: Inconsistent Phenotypic Results
The cellular phenotype you observe with this compound does not align with results from genetic knockdown of the putative target.
| Possible Cause | Suggested Action |
| 1. Off-target pharmacology: The observed phenotype is due to this compound binding to one or more off-target proteins. | 1a. Perform a chemical proteomics experiment: Use affinity purification-mass spectrometry (AP-MS) with an immobilized this compound analog to pull down binding partners from cell lysates.1b. Conduct a broad kinase screen: Screen this compound against a large panel of recombinant kinases to identify potential off-target kinase interactions. |
| 2. Incomplete target engagement: The concentration of this compound used may not be sufficient to fully engage the target in the cellular environment. | 2a. Perform a Cellular Thermal Shift Assay (CETSA): This will confirm target engagement and help determine the optimal concentration for cellular assays. |
| 3. Differences in temporal effects: The acute inhibition by a small molecule can produce a different phenotype than the chronic depletion of a protein through genetic methods. | 3a. Time-course experiments: Analyze the phenotypic effects of this compound at different time points (e.g., 6, 12, 24, 48 hours). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This method is used to verify the direct binding of this compound to its target protein in intact cells.
Principle: The binding of a ligand (this compound) can stabilize its target protein, making it more resistant to thermal denaturation.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles or detergent-based lysis buffers.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Activity-Based Kinase Assay (IC50 Determination)
This protocol is for determining the inhibitory potency of this compound against a purified kinase in vitro.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by a kinase. The inhibitory effect of this compound is determined by measuring the reduction in substrate phosphorylation.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies (ELISA, Western blot) or by measuring the depletion of ATP (e.g., using a luciferase-based assay).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity of this compound
| Cell Line | Assay Type | This compound IC50 (µM) |
| HEK293 | MTT | 15.2 |
| HEK293 | CellTiter-Glo® | 18.5 |
| HeLa | MTT | 22.8 |
| HeLa | CellTiter-Glo® | 25.1 |
Table 2: Hypothetical Off-Target Kinase Profile of this compound (IC50 Values)
| Kinase | IC50 (nM) |
| Kinase A | >10,000 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 1,200 |
Visualizations
Caption: A logical workflow for investigating suspected off-target effects.
Caption: A generic RTK pathway to illustrate potential off-target inhibition.
References
Technical Support Center: Improving the Reproducibility of ML406 Experiments
This guide is intended for researchers, scientists, and drug development professionals utilizing the ML406 model. It provides troubleshooting advice and answers to frequently asked questions to enhance the reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of the this compound model, leading to variability in experimental outcomes.
| Question | Answer |
| Why am I seeing significant variations in model performance (e.g., AUC, F1-score) across different runs of the same experiment? | This is a common issue stemming from uncontrolled sources of randomness. Machine learning models are often sensitive to initial conditions.[1] To mitigate this, ensure you are setting a fixed random seed for all stochastic processes, including data splitting, model weight initialization, and any data augmentation steps. |
| My colleague and I are using the same dataset and code but are getting different prediction results. What could be the cause? | Discrepancies in results, even with identical code and data, often point to differences in the computational environment. Key factors include the versions of programming languages (e.g., Python), deep learning libraries (e.g., TensorFlow, PyTorch), and even underlying hardware (CPU/GPU).[2] We recommend using a containerization tool like Docker or a package manager with a locked dependency file (e.g., requirements.txt, environment.yml) to ensure a consistent environment. |
| The model's performance on my new dataset is substantially lower than the originally reported benchmarks. Is the model flawed? | This could be a case of "data leakage" in the original training or a domain shift in your new data. Data leakage occurs when information from outside the training dataset is used to create the model.[3] Ensure that your data preprocessing and feature engineering steps for the new data are identical to the original protocol and that there is no fundamental difference in the underlying data distribution (e.g., different patient demographics, experimental conditions). |
| I am unable to reproduce the exact preprocessing steps from the original publication. Where can I find more detailed information? | Incomplete documentation is a known challenge in reproducing machine learning studies.[2] We have provided a detailed experimental protocol in this guide for key steps. If you encounter a parameter or step not covered, please contact our support team with the specific details of your issue. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the difference between reproducibility and replicability in the context of this compound experiments? | Reproducibility means that given the same code and data, an independent researcher can obtain the exact same results as the original study. Replicability means that an independent researcher can arrive at the same conclusions by conducting a new study with new data, based on the description of the original experiment.[2] Our goal is to support both for this compound. |
| How does this compound address the issue of randomness in model training? | The this compound framework includes functions to set a global random seed. It is crucial to use this feature to ensure that any process with a random element (e.g., splitting data into training and testing sets, initializing model parameters) is deterministic.[1] |
| Are the datasets used to train this compound publicly available? | Due to the sensitive nature of patient data, the original training datasets for this compound are not publicly available.[4] However, we provide a comprehensive description of the cohort and a public, de-identified dataset that can be used for validation and testing.[4] |
| What are the key sources of non-determinism in this compound experiments? | The primary sources of non-determinism include random weight initialization in the neural network, random shuffling of data during training, and certain parallel processing operations on GPUs.[1] Setting a fixed seed and using deterministic algorithms where possible can help control these factors. |
Quantitative Data Summary
For consistent reporting of this compound performance, we recommend the following tabular format. The table below shows a sample comparison of model performance on a benchmark dataset.
| Model Version | Dataset | AUC | F1-Score | Precision | Recall |
| This compound v1.0 | Benchmark-A | 0.85 | 0.78 | 0.82 | 0.75 |
| This compound v1.1 | Benchmark-A | 0.87 | 0.80 | 0.84 | 0.77 |
| This compound v1.1 | User-Data-X | 0.82 | 0.75 | 0.79 | 0.72 |
Experimental Protocols
Protocol 1: Standard this compound Training and Validation Workflow
This protocol outlines the standardized procedure for training the this compound model and validating its performance to ensure reproducibility.
-
Environment Setup:
-
Install all required packages using the provided environment.yml file to create a Conda environment. This ensures all dependencies and their versions are consistent.
-
-
Data Preprocessing:
-
Load the raw dataset.
-
Apply the standardized preprocessing script (preprocess.py). This script handles missing value imputation, normalization of features, and encoding of categorical variables.
-
Crucially, use a fixed random seed (e.g., 42) for the train-test split to ensure the same data distribution in each run.
-
-
Model Training:
-
Initialize the this compound model architecture.
-
Set the random seed for the deep learning framework (e.g., torch.manual_seed(42)).
-
Train the model for a fixed number of epochs as specified in the model's documentation, using the defined hyperparameters.
-
-
Model Evaluation:
-
Evaluate the trained model on the held-out test set.
-
Calculate and record the key performance metrics (AUC, F1-Score, Precision, Recall).
-
Visualizations
The following diagrams illustrate key workflows and logical relationships within the this compound experimental process.
Caption: A high-level workflow for reproducible this compound experiments.
Caption: A diagram of the 5-fold cross-validation process.
References
- 1. Reproducibility in Machine Learning-based Research: Overview, Barriers and Drivers [arxiv.org]
- 2. Challenges to the Reproducibility of Machine Learning Models in Health Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leakage and the Reproducibility Crisis in ML-based Science [reproducible.cs.princeton.edu]
- 4. maguire-lab.github.io [maguire-lab.github.io]
Technical Support Center: Mycobacterium tuberculosis Growth Inhibition Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Mycobacterium tuberculosis (M. tb) growth inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in M. tb growth inhibition assays?
Inconsistent results in M. tb growth inhibition assays can stem from a lack of strict standardization in these complex and sensitive procedures.[1] Key sources of variability include:
-
Inoculum Preparation: Incorrect bacterial density or clumping of M. tb can significantly alter the outcome.[1] The preparation of the bacterial inoculum is considered one of the most critical steps.[2]
-
Media Composition and Drug Stability: The type of media used can affect bacterial growth and the stability of the tested drugs.[3][4] Many antitubercular agents are unstable in solution, and their degradation during the long incubation periods required for M. tb can lead to inaccurate Minimum Inhibitory Concentration (MIC) values.[3][5][6][7] For example, rifampicin (B610482) and isoniazid (B1672263) concentrations in Middlebrook 7H9 medium can decrease significantly after just 7 days.[3][5]
-
Assay Method and Endpoint Reading: Different drug susceptibility testing (DST) methods, such as broth microdilution (e.g., MGIT) versus solid media (e.g., Löwenstein-Jensen), can produce discrepant results.[8][9] Reading results too early or too late can also shift the MIC.[1]
-
Contamination: Contamination of cultures can lead to false-positive results or interfere with the growth of M. tb.[8]
Q2: How critical is the inoculum size for reproducible results?
The inoculum size is a critical factor that can affect the results of antimicrobial susceptibility testing.[4][10] While some studies suggest that for certain drugs and methods, a higher inoculum might not significantly change the drug susceptibility profile and can lead to faster results, it is crucial to standardize the inoculum to ensure reproducibility.[2][11][12] Spontaneous mutations are more likely to be detected in denser inocula, which can be important for resistance detection.[2] For broth microdilution, standardization to a 0.5 McFarland standard is often recommended.[1][13]
Q3: My results for a specific drug are inconsistent. What should I check first?
If you are observing inconsistent results for a particular drug, consider the following:
-
Drug Solution Preparation and Storage: Review your procedures for preparing and storing the drug stock solution. Many antitubercular agents have limited solubility in water and may require solvents like DMSO or ethanol.[1] Ensure you are using a high-quality source for the drug.[1] Stock solutions should be aliquoted into single-use vials and stored at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Drug Stability in Media: Be aware of the stability of the specific drug in your chosen culture medium over the incubation period.[3][5] For drugs known to be unstable, such as rifampicin or cycloserine, this can be a major source of variability.[3][6][7] The degradation of the drug over time can lead to an apparent increase in the MIC.[7]
-
Drug-Specific Resistance Mechanisms: Consider the possibility of specific resistance mechanisms that may be present in your M. tb strains.
Q4: Can the type of 96-well plate or the incubation time affect my results?
Yes, both can be sources of variability.[1]
-
Plate Type: It is recommended to use sterile, U-bottom 96-well polystyrene plates with lids for M. tb broth microdilution assays.[1]
-
Incubation Time: M. tb is a slow-growing organism, with typical incubation periods ranging from 7 to 21 days.[1] It is critical to read the plates at a standardized time point. Reading plates too early may not allow for sufficient growth, while reading them too late may lead to drug degradation influencing the results.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent MIC Results
This guide provides a systematic approach to identifying the source of inconsistent MIC results.
Step 1: Review Quality Control (QC) Strain Results
-
Check the MIC for your control strain (e.g., H37Rv). If the control MIC is also variable or out of the expected range, it points to a systemic issue with your assay setup (e.g., media, drug dilutions, inoculum preparation, or incubation conditions) rather than a problem with a specific test isolate.[1]
Step 2: Examine the Inoculum Preparation Process
-
Ensure a homogenous bacterial suspension. Clumping of M. tb is a common issue that can lead to inaccurate inoculum density.
-
Standardize the inoculum density. Use a McFarland standard to adjust the turbidity of your bacterial suspension.[2][11][12]
Step 3: Verify Drug Dilution and Media Preparation
-
Prepare fresh drug dilutions. Avoid using old or improperly stored drug stocks.
-
Check the media lot number and preparation date. Variations in media batches can affect growth rates and drug activity.[3]
Step 4: Assess Incubation Conditions
-
Confirm the incubator temperature and CO2 levels.
-
Standardize the reading time. Read all plates at the same time point post-inoculation.[1]
Step 5: Check for Contamination
-
Inspect the negative control wells. Any turbidity in the negative control indicates contamination.[1]
-
Perform a purity check. Plate a sample of your inoculum on a non-selective agar (B569324) plate to check for the presence of other microorganisms.[13]
Data Presentation: Example Troubleshooting Table
| Observation | Potential Cause | Recommended Action |
| MIC for test compound varies between experiments (e.g., 0.5 µg/mL, 2.0 µg/mL, 1.0 µg/mL).[1] | Inoculum size variation, inconsistent reading time.[1] | Standardize inoculum to 0.5 McFarland and read plates on a fixed day (e.g., Day 14).[1] |
| QC strain (H37Rv) MIC is out of range (e.g., 0.25 µg/mL when 0.06 µg/mL is expected).[1] | Issue with compound dilution or media batch.[1] | Prepare fresh drug dilutions; check media lot number and preparation date.[1] |
| Growth in the 1:100 control well is visible on different days (e.g., Day 9 vs. Day 14).[1] | Inconsistent starting inoculum density.[1] | Ensure the bacterial suspension is homogenous and diluted correctly.[1] |
| Negative control well is turbid.[1] | Contamination.[1] | Review sterile technique; check media and reagents for contamination.[1] |
Drug Stability Data
The stability of antitubercular drugs in culture media is a critical factor that can lead to inconsistent results. Long incubation times can lead to significant degradation of some compounds.
| Drug | Medium | Time | Concentration Decrease |
| Rifampicin | Middlebrook 7H9 | 7 days | 92%[3][5] |
| Isoniazid | Middlebrook 7H9 | 7 days | 54%[3][5] |
| Clarithromycin | Middlebrook 7H9 | 14 days | ≥75%[3] |
| Cefoxitin | Middlebrook 7H9 | 14 days | ≥75%[3] |
| Linezolid | Middlebrook 7H9 | 14 days | 60%[3] |
| Cycloserine | MH Medium | 20 days | 10.74%[6] |
| Imipenem | Solution at 30°C | 72 hours | 68.66%[14] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines a general procedure for determining the MIC of a compound against M. tb using the broth microdilution method.
1. Inoculum Preparation: a. Grow M. tb in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.[15] b. Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard using a nephelometer.[13] c. Dilute the standardized suspension to the final desired inoculum concentration.
2. Drug Plate Preparation: a. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).[1] b. Perform serial two-fold dilutions of the compound in a 96-well U-bottom plate. c. Include a positive control (no drug) and a negative control (no bacteria).
3. Inoculation and Incubation: a. Inoculate each well (except the negative control) with the prepared M. tb suspension. b. Seal the plate and incubate at 37°C in a humidified incubator.[1] c. Incubate for 7-21 days, or until growth is clearly visible in the positive control well.[1]
4. Reading and Interpreting Results: a. Read the plate visually or using a plate reader.[13] b. The MIC is the lowest concentration of the compound that inhibits visible growth of M. tb.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discrepancies in Drug Susceptibility Test for Tuberculosis Patients Resulted from the Mixed Infection and the Testing System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. (Open Access) The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis (2023) | Kübra Yildirim | 7 Citations [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. It takes two to tango! Stability of drugs affecting efficacy against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
ML406 assay optimization for high-throughput screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML406 in high-throughput screening (HTS) assays. The content is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Mycobacterium tuberculosis BioA (DAPA synthase) enzyme.[1][2] This enzyme is critical for the biotin (B1667282) biosynthesis pathway in M. tuberculosis.[1] By inhibiting BioA, this compound effectively blocks the production of biotin, which is essential for the bacterium's growth, leading to an anti-tubercular effect.[1]
Q2: What type of assay is suitable for screening this compound and similar compounds?
A2: A biochemical, cell-free enzyme inhibition assay is the most direct method for screening inhibitors of a purified enzyme like BioA. A common approach is to use a coupled-enzyme assay that produces a detectable signal (e.g., fluorescence or absorbance) proportional to the activity of the target enzyme. For HTS, assays are typically miniaturized to a 384- or 1536-well plate format to increase throughput and reduce reagent consumption.
Q3: What are the critical controls to include in an HTS assay for this compound?
A3: To ensure data quality and reliability, the following controls are essential:
-
Negative Control (0% inhibition): Contains the enzyme, substrate, and all assay components except the inhibitor (usually DMSO vehicle is added). This represents the maximum enzyme activity.
-
Positive Control (100% inhibition): Contains the enzyme and all assay components, but with a known, potent inhibitor at a concentration that fully blocks enzyme activity. This represents the minimum signal.
-
Blank Control: Contains all assay components except the enzyme, to measure background signal.
Q4: How should I determine the optimal concentration of enzyme and substrate for my assay?
A4: Enzyme and substrate concentrations should be determined empirically during assay development. Typically, the substrate concentration is kept at or near the Michaelis constant (Km) value to ensure the assay is sensitive to competitive inhibitors. The enzyme concentration should be optimized to produce a robust signal well above the background within a reasonable incubation time, while still being in the linear range of the reaction.
Q5: What is a Z'-factor, and what is an acceptable value for an HTS assay?
A5: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It measures the separation between the signals of the positive and negative controls. An assay is generally considered robust and suitable for HTS if the Z'-factor is ≥ 0.5. Values between 0 and 0.5 may be acceptable, while values below 0 indicate the assay is not reliable.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and a typical experimental workflow for an this compound HTS assay.
Caption: Targeted step in the M. tuberculosis biotin synthesis pathway.
Caption: A typical high-throughput screening workflow for an enzyme inhibitor.
Quantitative Data Summary
The following tables provide recommended parameters and performance metrics for a robust this compound HTS assay.
Table 1: Recommended Assay Parameters
| Parameter | Recommended Value | Notes |
| This compound IC₅₀ | 30 nM[1][2] | Potency against M. tuberculosis BioA enzyme. |
| This compound Mtb Growth IC₅₀ | 3.2 µM[1] | Potency against whole-cell M. tuberculosis (H37Rv).[1] |
| Plate Format | 384-well or 1536-well | Standard for HTS to ensure high throughput. |
| Final Assay Volume | 10 - 50 µL | Dependent on plate format and liquid handling capabilities. |
| DMSO Tolerance | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Incubation Temperature | 25°C - 37°C | Should be optimized for enzyme stability and activity. |
| Pre-incubation Time | 15 - 30 minutes | Allows for inhibitor binding to the enzyme before substrate addition. |
| Reaction Time | 30 - 60 minutes | Should be within the linear range of the enzymatic reaction. |
Table 2: Assay Performance & Quality Control Metrics
| Metric | Acceptance Criteria | Purpose |
| Z'-Factor | ≥ 0.5 | Indicates a robust and reliable assay with good separation between controls. |
| Signal-to-Background (S/B) | ≥ 3 | Ensures the assay signal is distinguishable from background noise. |
| Signal-to-Noise (S/N) | ≥ 10 | Measures the magnitude of the assay signal relative to its variation. |
| CV of Controls | < 10% | Coefficient of variation for positive and negative controls; indicates plate uniformity. |
Troubleshooting Guide
Problem: High background signal
| Possible Cause | Suggested Solution |
| Substrate Instability/Autohydrolysis | 1. Prepare substrate solution fresh daily. 2. Test different buffer conditions (pH, ionic strength) to improve substrate stability. 3. Confirm the quality and purity of the substrate lot. |
| Reagent Contamination | 1. Use fresh, filtered buffers and high-purity water. 2. Check for microbial contamination in reagents. 3. Ensure dedicated reservoirs are used for each reagent on automated liquid handlers. |
| Assay Plate Properties | 1. If using fluorescence, test different plate types (e.g., black vs. white, low-binding surfaces) to minimize autofluorescence and non-specific binding. |
Problem: Low signal-to-background ratio
| Possible Cause | Suggested Solution |
| Suboptimal Enzyme Concentration | 1. Perform an enzyme titration to find a concentration that provides a robust signal without depleting the substrate too quickly. |
| Suboptimal Substrate Concentration | 1. If the substrate concentration is too low, the signal may be weak. Titrate the substrate to find a concentration that gives a strong signal, ideally around the Km value. |
| Incorrect Incubation Time | 1. The reaction may not have proceeded long enough. Perform a time-course experiment to ensure the endpoint reading is within the linear phase of the reaction. |
| Inactive Enzyme | 1. Verify the activity of the enzyme stock. Improper storage or multiple freeze-thaw cycles can lead to loss of activity.[3] |
Problem: High variability across the plate (High CV%)
| Possible Cause | Suggested Solution |
| Inaccurate Liquid Handling | 1. Calibrate and validate all pipettes and automated liquid handlers.[4] 2. Ensure tips are properly seated and not clogged. 3. Minimize bubbles during dispensing. |
| Poor Mixing | 1. Ensure adequate mixing after each reagent addition by shaking or centrifugation. |
| Edge Effects | 1. Edge effects can be caused by differential evaporation or temperature gradients across the plate. 2. Use plate sealers to minimize evaporation.[5] 3. Ensure uniform temperature distribution during incubation. |
| Reagent Instability | 1. Some reagents may not be stable over the duration of a large HTS run. Prepare smaller batches of reagents or use a temperature-controlled reagent dispenser. |
digraph "Troubleshooting_Logic" {
graph [rankdir="TB", splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Assay Fails QC\n(Z' < 0.5 or High CV%)"];
"Check_Controls" [label="Examine Control Wells"];
"Low_Max_Signal" [label="Low Max Signal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"High_Min_Signal" [label="High Min Signal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"High_Variability" [label="High Variability?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Sol_Low_Max" [label="Verify Enzyme/Substrate\nConcentration & Activity.\nCheck Incubation Time.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sol_High_Min" [label="Check for Substrate\nAutohydrolysis or\nReagent Contamination.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sol_High_Var" [label="Validate Liquid Handling.\nImprove Mixing.\nCheck for Edge Effects.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Re-run Validation Plate"];
"Start" -> "Check_Controls";
"Check_Controls" -> "Low_Max_Signal";
"Low_Max_Signal" -> "High_Min_Signal" [label="No"];
"Low_Max_Signal" -> "Sol_Low_Max" [label="Yes"];
"High_Min_Signal" -> "High_Variability" [label="No"];
"High_Min_Signal" -> "Sol_High_Min" [label="Yes"];
"High_Variability" -> "End" [label="No"];
"High_Variability" -> "Sol_High_Var" [label="Yes"];
"Sol_Low_Max" -> "End";
"Sol_High_Min" -> "End";
"Sol_High_Var" -> "End";
}
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SmallMolecules.com | this compound (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Optimizing multi-dimensional high throughput screening using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for ML406 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML406. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme 7,8-diaminopelargonic acid (DAPA) synthase (BioA).[1][2] This enzyme is critical for the biotin (B1667282) biosynthesis pathway in Mtb.[1][2] By inhibiting BioA, this compound effectively blocks the production of biotin, an essential cofactor for various metabolic processes, thereby impeding the growth of the bacteria.
Q2: Since this compound targets a bacterial pathway, is it expected to have an effect on mammalian cells?
Mammalian cells do not possess the enzymatic machinery for de novo biotin synthesis and therefore lack the BioA enzyme.[3] This means that this compound does not have a direct on-target effect in mammalian cells. However, it is crucial to consider potential off-target effects, where the compound may interact with other, unintended proteins within the cell. Additionally, any experimental conditions that lead to biotin deprivation can have significant impacts on mammalian cell signaling.
Q3: What are the known consequences of biotin deprivation on mammalian cell signaling?
Biotin deficiency has been shown to influence several key signaling pathways in mammalian cells. Notably, it can lead to the activation of pro-inflammatory responses. Studies have demonstrated that a lack of biotin can activate the mTOR signaling pathway and impair the AMPK signaling pathway.[4][5][6][7][8] This can result in an increased production of pro-inflammatory cytokines such as IFN-γ, TNF, and IL-17.[4][8]
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation of small molecules can be a common issue. If you observe precipitation, gentle heating and/or sonication can be used to aid in the dissolution of the compound. It is also important to ensure that the final concentration of any solvent (like DMSO) in your experimental medium is kept low (typically below 0.5%) to avoid both precipitation and solvent-induced cellular toxicity.
Q5: I am observing inconsistent results between different batches of experiments with this compound. What could be the cause?
Inconsistent results can arise from several factors. One key aspect to consider is the stability of the small molecule. Ensure that stock solutions are stored correctly, protected from light, and that repeated freeze-thaw cycles are avoided. It is best practice to prepare fresh dilutions from a stable stock for each experiment. Variations in cell culture conditions, such as cell passage number, confluency, and media supplements, can also significantly impact experimental outcomes. Standardizing these parameters is crucial for reproducibility.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in Mammalian Cell Lines
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed cytotoxicity may be due to this compound binding to unintended targets in the mammalian cells. It is important to perform dose-response experiments to determine the concentration at which these effects become apparent. Consider using a structurally unrelated inhibitor of the same pathway (if one exists for a potential off-target) to see if the same phenotype is produced. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is as low as possible (ideally ≤ 0.1%). Always include a solvent-only control in your experiments to assess its effect on cell viability. |
| Compound Instability | Degradation of the small molecule could lead to the formation of toxic byproducts. Verify the stability of your this compound stock solution and working dilutions under your experimental conditions. |
| Biotin Deprivation | If the experimental setup inadvertently leads to biotin deficiency in the culture medium, this can induce cell stress and death. Ensure your cell culture medium is adequately supplemented with biotin. |
Problem 2: No Observable Effect in M. tuberculosis Growth Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure that the Mtb growth medium is biotin-free or contains very low levels of biotin, as the presence of external biotin will rescue the bacteria from the inhibitory effects of this compound. |
| Compound Inactivity | The compound may have degraded. Prepare a fresh stock solution of this compound and re-run the experiment. |
| Insufficient Compound Concentration | The concentration of this compound used may be too low to effectively inhibit Mtb growth. Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) under your specific experimental conditions. |
| Resistant Strain | While unlikely for a laboratory strain, consider the possibility of inherent or acquired resistance to the compound. |
Data Presentation
| Compound | Target | Organism | IC50 | Reference |
| This compound | 7,8-diaminopelargonic acid (DAPA) synthase (BioA) | Mycobacterium tuberculosis | 30 nM | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of mammalian cells.
-
Cell Seeding: Seed your mammalian cells of choice in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol can be used to assess changes in protein expression or phosphorylation in mammalian cells treated with this compound, particularly for proteins in the mTOR and AMPK signaling pathways.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-AMPK, total AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This is a general protocol to assess if this compound has any direct inhibitory activity on a specific kinase of interest as a potential off-target.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as ADP-Glo, which measures the amount of ADP produced, or by detecting the phosphorylation of the substrate using a specific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: map00780 [genome.jp]
- 6. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin Deficiency Induces Th1- and Th17-Mediated Proinflammatory Responses in Human CD4+ T Lymphocytes via Activation of the mTOR Signaling Pathway [escholarship.org]
ML406 Technical Support Center: Addressing Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing precipitation issues encountered when working with the anti-tubercular agent ML406. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution after preparing my stock. What went wrong?
A1: Precipitation of this compound can occur for several reasons. A primary cause is the hygroscopic nature of DMSO, a common solvent for this compound. If the DMSO used has absorbed moisture, it can significantly reduce the solubility of this compound. Another potential issue is using a solvent system in which this compound has limited solubility. It is also crucial to ensure the final concentration does not exceed the solubility limit in the chosen solvent. Lastly, improper storage of stock solutions, such as storing at inappropriate temperatures, can lead to precipitation over time.
Q2: How can I redissolve precipitated this compound?
A2: If you observe precipitation, gentle heating and/or sonication of the solution can often help to redissolve the compound.[1] Be cautious with heating to avoid any potential degradation of the compound. It is recommended to warm the solution gently in a water bath.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For in vitro studies, DMSO is the recommended solvent for creating high-concentration stock solutions of this compound.[1] It is critical to use newly opened or properly stored, anhydrous DMSO to prevent solubility issues. A stock solution of 100 mg/mL (283.78 mM) in DMSO can be achieved with the aid of ultrasonic treatment.[1]
Q4: I am observing precipitation when diluting my this compound DMSO stock into aqueous media for my experiment. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, consider using a multi-step dilution process or incorporating co-solvents in your final formulation. For in vivo applications, specific formulations have been developed to improve solubility and prevent precipitation. These include solvent systems containing DMSO, PEG300, Tween-80, and saline, or formulations with SBE-β-CD or corn oil.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Prepared stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following these storage guidelines will help maintain the stability and solubility of the compound.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems, which is critical for preparing clear, stable solutions for in vivo experiments.
| Protocol | Solvent System Composition | Solubility | Observation |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) | Clear solution |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Protocol for Preparing a 100 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visual Guides
The following diagrams illustrate key workflows for handling this compound to prevent precipitation.
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting logic for this compound precipitation issues.
References
troubleshooting guide for BioA enzyme kinetics with ML406
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers performing enzyme kinetics experiments with BioA, particularly when investigating the effects of the hypothetical compound ML406.
Frequently Asked Questions (FAQs)
Q1: What is BioA and what is its function?
BioA, also known as 7,8-diaminopelargonic acid (DAPA) synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[1] It plays a crucial role in the biotin (B1667282) (Vitamin H) biosynthesis pathway, which is essential for metabolic processes like fatty acid synthesis.[2] Specifically, BioA catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), forming DAPA.[1][3] This pathway is a target for developing new antimicrobial agents.[2][4]
Q2: I am observing high background signal in my fluorescence-based assay. What are the common causes and solutions?
High background can mask the true enzymatic signal and lead to inaccurate data.[5] Common sources include:
-
Autofluorescence: The substrate, enzyme, or buffer components may be inherently fluorescent.[5][6]
-
Solution: Measure the fluorescence of each component individually to identify the source. If possible, adjust the excitation and emission wavelengths to minimize background.[6]
-
-
Contaminated Reagents: Impurities in substrates or buffers can contribute to the background signal.[5] Using high-purity peptides and reagents (typically >95%) is recommended.[6]
-
Non-Specific Binding: Assay components may bind to the microplate wells.
-
Inadequate Controls: Proper controls are essential to determine the source of background noise.[6]
Q3: The measured activity of my BioA enzyme is significantly lower than expected. What should I investigate?
Low or no enzyme activity can stem from several factors:[8]
-
Improper Enzyme Storage/Handling: BioA, like many enzymes, can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[9][10]
-
Suboptimal Assay Conditions: Enzyme activity is highly sensitive to pH and temperature.[9][11]
-
Incorrect Reagent Concentrations: The concentration of the enzyme or substrate may be too low.[8]
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. The compound being tested, this compound, may be a potent inhibitor.
-
Solution: Ensure all glassware and reagents are clean. If testing this compound, its inhibitory effect is the expected outcome.
-
Q4: My results are inconsistent and not reproducible. What are the likely causes?
Lack of reproducibility can frustrate research efforts. Key areas to check include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[7]
-
Solution: Use calibrated pipettes and prepare a master mix for the reaction components to minimize well-to-well variation.[7]
-
-
"Edge Effect" in Microplates: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate reactants and alter results.[11]
-
Solution: Avoid using the outermost wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber.
-
-
Inconsistent Incubation Times: The timing of reagent addition and reaction quenching is critical for endpoint assays.[11]
-
Solution: Use a multichannel pipette for simultaneous additions and ensure precise timing for all steps.
-
-
Instrument Settings: Incorrect settings on the plate reader, such as wrong wavelengths or gain settings, can cause variable readings.[9][12]
-
Solution: Verify all instrument settings before each run. Ensure the fluorescence gain is set appropriately to avoid signal saturation.[12]
-
Experimental Protocol: BioA Kinetic Assay
This protocol describes a continuous, fluorescence-based coupled assay to measure BioA activity and the inhibitory potential of this compound. The principle involves a second enzyme, BioD, which converts the DAPA produced by BioA into dethiobiotin (B101835). This product then displaces a fluorescent probe from streptavidin, causing an increase in fluorescence.[1]
Materials:
-
Purified BioA enzyme
-
Substrate 1: 7-keto-8-aminopelargonic acid (KAPA)
-
Substrate 2: S-adenosyl-L-methionine (SAM)
-
Coupling Enzyme: BioD (dethiobiotin synthetase)
-
ATP
-
Streptavidin
-
Fluorescent dethiobiotin probe
-
Test Compound: this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Reagent Preparation: Prepare stock solutions of KAPA, SAM, ATP, and this compound in the assay buffer. Create a serial dilution of this compound to test a range of concentrations.
-
Assay Cocktail Preparation: Prepare a master mix containing streptavidin, the fluorescent probe, BioD, and ATP in the assay buffer.
-
Reaction Setup:
-
Add 50 µL of the assay cocktail to each well of the 96-well plate.
-
Add 10 µL of the this compound dilution (or buffer for control wells).
-
Add 20 µL of the BioA enzyme solution. Pre-incubate for 10 minutes at room temperature to allow this compound to bind to BioA.
-
To initiate the reaction, add 20 µL of a KAPA and SAM substrate mixture.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths for the fluorescent probe.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each well.[13]
-
Determine the percent inhibition for each this compound concentration relative to the control (no this compound).
-
Plot percent inhibition against this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The inhibitory effect of this compound on BioA activity can be summarized as follows. Velocities are derived from the initial linear rate of fluorescence increase.
| This compound Conc. (µM) | Avg. Initial Velocity (RFU/min) | Std. Deviation | % Inhibition |
| 0 (Control) | 150.2 | 8.5 | 0% |
| 0.1 | 135.8 | 7.1 | 9.6% |
| 1 | 105.1 | 5.9 | 30.0% |
| 5 | 78.9 | 4.3 | 47.5% |
| 10 | 45.6 | 3.8 | 69.6% |
| 50 | 15.3 | 2.1 | 89.8% |
| 100 | 8.1 | 1.5 | 94.6% |
Visual Guides
Experimental Workflow Diagram
Caption: Workflow for BioA inhibition assay using this compound.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. scientistlive.com [scientistlive.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to handle unexpected results with ML406
Technical Support Center: ML406
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of Mycobacterium tuberculosis BioA.
Troubleshooting Guides
Issue: Unexpected Low Potency or High IC50 Value
Question: My in-vitro assay with this compound shows a significantly higher IC50 value than the reported ~30 nM for BioA inhibition. What could be the cause?
Possible Causes and Solutions:
-
Compound Solubility: this compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Solution: Ensure complete solubilization. Refer to the recommended solvent protocols. Sonication or gentle heating may aid dissolution.[1] Prepare a high-concentration stock in 100% DMSO and dilute it into your final assay buffer, ensuring the final DMSO concentration is low and consistent across all wells.
-
-
Assay Conditions: The specific conditions of your assay (e.g., substrate concentration, enzyme concentration, buffer components) can influence the apparent IC50.
-
Solution: Review and optimize your assay parameters. Ensure the substrate concentration is at or below the Km for the enzyme. Verify the activity of your BioA enzyme preparation.
-
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
Issue: High Background Signal or Assay Interference
Question: I am observing a high background signal in my assay when using this compound, which is interfering with my measurements. How can I address this?
Possible Causes and Solutions:
-
Compound Autofluorescence/Quenching: If you are using a fluorescence-based assay, this compound itself might be fluorescent at the excitation/emission wavelengths you are using, or it might quench the signal from your probe.
-
Solution: Run control experiments with this compound in the absence of the enzyme or substrate to measure its intrinsic fluorescence. If interference is observed, consider using an alternative detection method, such as a colorimetric or luminescence-based assay.
-
-
Non-specific Inhibition: At higher concentrations, this compound might be causing non-specific inhibition of other components in your assay.
-
Solution: Perform counter-screens against other enzymes to check for specificity. Lower the concentration of this compound to a range more relevant to its known IC50.
-
Issue: Inconsistent Results Between Experiments
Question: I am getting significant variability in my results with this compound across different experimental runs. What are the likely sources of this inconsistency?
Possible Causes and Solutions:
-
Inconsistent Solution Preparation: Variability in the preparation of this compound stock solutions and serial dilutions is a common source of error.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a large batch of stock solution for a series of experiments to minimize variability.
-
-
Cellular Assay Variability: If you are performing cell-based assays, factors like cell passage number, confluency, and metabolic state can affect the outcome.[2]
-
Solution: Standardize your cell culture and plating procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
-
Assay Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for critical data points. Fill these wells with sterile water or buffer to minimize evaporation from the inner wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as an inhibitor of the Mycobacterium tuberculosis enzyme BioA (DAPA synthase).[1] BioA is a critical enzyme in the biotin (B1667282) biosynthesis pathway of the bacterium.[1] By inhibiting this enzyme, this compound disrupts the production of biotin, which is an essential cofactor for various metabolic processes, thereby inhibiting bacterial growth.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1] For in-vivo or cell-based experiments, co-solvents such as PEG300, Tween-80, or corn oil can be used to prepare appropriate formulations.[1]
Q3: What is the reported IC50 of this compound?
A3: The reported IC50 of this compound for the inhibition of M. tuberculosis BioA is approximately 30 nM.[1] The IC50 for growth inhibition of wild-type M. tuberculosis (H37Rv) is approximately 3.2 µM.[1]
Q4: Can this compound be used in animal models?
A4: Yes, formulation protocols for this compound in vehicles suitable for animal administration, such as those containing PEG300, Tween-80, and saline, have been described, suggesting its potential for use in in-vivo studies.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | M. tuberculosis BioA (DAPA synthase) | [1] |
| IC50 (Enzymatic) | ~30 nM | [1] |
| IC50 (Whole Cell, H37Rv) | ~3.2 µM | [1] |
| Solubility in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.09 mM) | [1] |
| Solubility in 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM) | [1] |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) | [1] |
Experimental Protocols
Protocol: In-vitro BioA Enzymatic Assay
-
Reagents and Materials:
-
Purified M. tuberculosis BioA enzyme
-
Substrate: 8-amino-7-oxononanoate (B1240340) (AON)
-
Cofactor: S-adenosylmethionine (SAM)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2
-
This compound stock solution in DMSO
-
Detection reagent (e.g., a fluorescent probe to detect the product)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed volume of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the BioA enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate (AON) and cofactor (SAM).
-
Incubate the reaction for a specific time at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound in the M. tuberculosis biotin biosynthesis pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing Incubation Times for ML406 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental protocols for ML406, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: The optimal incubation time for this compound is highly dependent on the cell line, the concentration of this compound used, and the specific biological endpoint being measured. For initial experiments, a time-course study is strongly recommended. A suggested starting point is to test a range of incubation times. For assessing early signaling events, such as the phosphorylation of Akt, shorter incubation times of 1 to 4 hours may be sufficient.[1] For cellular responses like cell viability or apoptosis, longer incubation periods of 24, 48, and 72 hours are generally recommended.[1][2][3]
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound targets the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[4] The inhibition of PI3K and the subsequent reduction in Akt phosphorylation can be rapid, occurring within minutes to a few hours.[2] However, the downstream consequences of this inhibition, such as decreased cell viability or induction of apoptosis, require more time to manifest.[2][3] Therefore, for mechanistic studies focusing on target engagement, shorter incubation times are appropriate. For functional outcomes, longer incubation times are necessary.
Q3: My cells are not showing a significant response to this compound treatment at 24 hours. What should I do?
A3: If you do not observe a significant effect after 24 hours, consider the following troubleshooting steps:
-
Extend the incubation time: Some cell lines may have slower growth rates or may require more time to undergo apoptosis. Extend the incubation period to 48 and 72 hours.
-
Increase the concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations.
-
Check cell health and density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes mask the cytotoxic effects of a compound.
-
Verify compound activity: Confirm the integrity and activity of your this compound stock solution.
Q4: How do I determine the optimal incubation time for my specific experiment?
A4: The optimal incubation time is the duration at which the desired biological effect of this compound is maximal and reproducible, without significant off-target effects. This can be determined by:
-
Time-course experiments: Measure the desired endpoint at multiple time points (e.g., 2, 6, 24, 48, and 72 hours) to identify when the maximal effect is achieved.
-
Dose-response curves at different time points: The IC50 or EC50 values should be stable at the optimal incubation time.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[1][5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: Western Blot for Phospho-Akt (Ser473)
This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream target, Akt.[4]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 1, 2, 6, 24 hours). Include a vehicle-only control.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[4] c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4] d. Detect protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
Data Presentation
Table 1: Recommended Incubation Times for this compound Treatment
| Assay Type | Endpoint | Recommended Incubation Time | Reference |
| Signaling | Phospho-Akt (Ser473) Inhibition | 1 - 6 hours | [1][4] |
| Cell Viability | IC50 Determination (MTT Assay) | 24 - 72 hours | [2][5] |
| Apoptosis | Caspase-3 Cleavage | 24 - 48 hours | [7] |
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability | Incubation time too short | Extend incubation to 48 and 72 hours |
| This compound concentration too low | Perform a dose-response with higher concentrations | |
| Cell density too high | Optimize cell seeding density | |
| High background in Western blot | Insufficient blocking | Increase blocking time or change blocking agent |
| Antibody concentration too high | Titrate primary and secondary antibodies | |
| Inconsistent results | Cell health variability | Use cells in the same passage number and logarithmic growth phase |
| Inconsistent drug preparation | Prepare fresh drug dilutions for each experiment |
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting guide for this compound treatment experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in ML406 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in ML406 assays. This compound is a potent inhibitor of the Mycobacterium tuberculosis enzyme 7,8-diaminopelargonic acid (DAPA) synthase (BioA), a key enzyme in the biotin (B1667282) biosynthesis pathway.[1] Assays for this compound typically involve a coupled enzymatic reaction with a fluorescent readout.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how is its activity typically measured?
A1: this compound is a small molecule that inhibits the M. tuberculosis BioA enzyme, which has an IC50 of 30 nM.[1] BioA is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA using S-adenosyl methionine (SAM) as the amino donor. This is a critical step in the biotin biosynthesis pathway, which is essential for the survival of M. tuberculosis.[2]
The activity of this compound is often measured using a coupled fluorescent dethiobiotin (B101835) displacement assay. In this assay, the DAPA produced by BioA is converted to dethiobiotin (DTB) by the enzyme dethiobiotin synthetase (BioD). The DTB then displaces a fluorescently-labeled dethiobiotin probe (Fl-DTB) from streptavidin, leading to an increase in fluorescence.[3] Inhibition of BioA by this compound results in a decreased production of DAPA and consequently, a lower fluorescent signal.
Q2: What are the common causes of a low signal-to-noise ratio in this compound assays?
A2: A low signal-to-noise ratio can be caused by either a weak signal or high background fluorescence.
Common causes for a weak signal include:
-
Inactive or suboptimal concentrations of enzymes (BioA or BioD) or substrates (KAPA, SAM).
-
Degradation of reagents due to improper storage or handling.
-
Incorrect assay buffer conditions (e.g., pH, temperature).
-
Instrument settings not optimized for the fluorophore being used.
Common causes for high background include:
-
Autofluorescence from the test compound (this compound), buffers, or microplates.
-
Non-specific binding of the fluorescent probe to assay components.
-
Contamination of reagents with fluorescent impurities.
-
Light scattering from precipitated compounds.[4]
Q3: How can I be sure my this compound compound is soluble and stable in the assay buffer?
A3: Poor solubility of the test compound is a common issue in biochemical assays. This compound has a reported aqueous solubility of 88.0 μM in PBS with 1% DMSO.[3] It is also reported to be stable in PBS buffer (pH 7.4) at room temperature for at least 48 hours.[3]
To ensure solubility and stability:
-
Prepare stock solutions of this compound in 100% DMSO.
-
Visually inspect the stock solution and the final assay wells for any signs of precipitation.
-
Test the tolerance of the BioA enzyme to the final concentration of DMSO in the assay, as high concentrations can inhibit enzyme activity.[2][5][6] For the BioA assay, DMSO concentrations up to 1% are well-tolerated, but higher concentrations can lead to a rapid decline in enzyme activity.[2]
Troubleshooting Guides
Issue 1: Low Fluorescent Signal
A low signal can make it difficult to distinguish true inhibition from background noise.
| Potential Cause | Suggested Solution | Quantitative Data/Parameter to Check |
| Inactive or Suboptimal Enzyme Concentration | Titrate both BioA and BioD enzymes to determine the optimal concentration that provides a robust signal without being wasteful. Ensure enzymes have been stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles. | Typical concentrations used are in the range of 50-100 nM for BioA and around 320 nM for BioD.[2][7] |
| Substrate Concentration Not Optimal | Determine the Michaelis-Menten constant (Km) for KAPA and SAM. For competitive inhibitor screening, using substrate concentrations at or below the Km is ideal.[2] | The reported Km for KAPA is approximately 3 μM.[2] A typical KAPA concentration for endpoint assays is 3-12.5 μM.[2][7] SAM is typically used at a concentration of 1-5 mM.[2][7] |
| Incorrect Assay Conditions | Ensure the assay buffer is at the correct pH (typically 8.6) and that the incubation is performed at a consistent temperature (room temperature or 37°C).[2][7] | The assay buffer often contains 100 mM Bicine (pH 8.6), 50 mM NaHCO₃, and 1 mM MgCl₂.[2][7] |
| Degraded Reagents | Prepare fresh reagents, especially ATP and SAM which can be unstable. Store all reagents at their recommended temperatures. | ATP is typically used at 5-10 mM.[7] |
| Instrument Settings Not Optimized | Use a plate reader with the correct excitation and emission filters for the fluorescent probe (e.g., excitation ~485 nm, emission ~530 nm for a fluorescein-based probe). Optimize the gain setting to maximize the signal without saturating the detector. | For a fluorescein-labeled dethiobiotin probe, use an excitation of 485 nm and an emission of 530 nm.[2][7] |
Issue 2: High Background Signal
High background can mask the true signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Suggested Solution | Quantitative Data/Parameter to Check |
| Autofluorescence of Test Compound | Measure the fluorescence of this compound in the assay buffer without the enzymes and substrates to determine its intrinsic fluorescence. If it is high, consider using a different fluorescent probe with a longer excitation wavelength. | Run a control plate with this compound at various concentrations but without the enzymatic reaction components. |
| Non-specific Binding of Fluorescent Probe | Include a non-ionic detergent like Igepal CA-630 or Tween-20 in the assay buffer to minimize non-specific binding. | A typical concentration of Igepal CA-630 is 0.0025-0.005%.[2][7] |
| Contaminated Reagents or Plates | Use high-quality reagents and black, opaque microplates designed for fluorescence assays to minimize background. Ensure plates are clean and free of dust. | Always use black plates for fluorescence assays to reduce well-to-well crosstalk and background.[8] |
| Precipitation of Compound | As mentioned in the FAQs, ensure this compound is fully dissolved. High concentrations of compounds can form aggregates that scatter light and increase the background signal. | The final DMSO concentration should ideally be ≤1%.[2] |
| High Negative Control Signal | A high signal in the "no enzyme" or "no KAPA" control wells could indicate contamination of reagents with DAPA or dethiobiotin. | Prepare fresh reagents and run controls to identify the source of contamination. |
Experimental Protocols
Detailed Protocol for a Coupled Fluorescent BioA Inhibition Assay
This protocol is adapted from published methods for assessing BioA inhibitors.[2][3][7]
1. Reagent Preparation:
-
Assay Buffer (1x): 100 mM Bicine (pH 8.6), 50 mM NaHCO₃, 1 mM MgCl₂, 5 mM ATP, 0.1 mM PLP, 1 mM TCEP, 0.0025% Igepal CA-630. Prepare fresh and keep on ice.
-
BioA Enzyme Stock: Prepare a concentrated stock of M. tuberculosis BioA in a suitable buffer and store at -80°C. Dilute to the final working concentration (e.g., 100 nM) in assay buffer just before use.
-
BioD Enzyme Stock: Prepare a concentrated stock of M. tuberculosis BioD and store at -80°C. Dilute to the final working concentration (e.g., 320 nM) in assay buffer.
-
Substrate Stocks: Prepare concentrated stocks of KAPA (e.g., 10 mM in water) and SAM (e.g., 100 mM in water). Store at -20°C or -80°C.
-
Fluorescent Probe Mix: Prepare a mix of the fluorescent dethiobiotin probe (Fl-DTB, e.g., 20 nM final concentration) and streptavidin (e.g., 185 nM final concentration) in assay buffer. The streptavidin will quench the fluorescence of the bound probe.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Assay Procedure (384-well plate format):
-
Compound Plating: Add a small volume (e.g., 50 nL) of this compound in DMSO to the appropriate wells of a black 384-well plate using an acoustic dispenser or a serial dilution in DMSO. For controls, add DMSO only.
-
Enzyme and Probe Addition: Prepare a master mix containing BioA, BioD, and the Fl-DTB/streptavidin mix in assay buffer. Add this mix to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the BioA enzyme.
-
Reaction Initiation: Prepare a master mix of the substrates KAPA and SAM in assay buffer. Initiate the enzymatic reaction by adding this mix to all wells.
-
Reaction Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
-
Reaction Quenching (Optional but recommended for endpoint reads): Stop the reaction by adding a solution of 500 mM EDTA.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
3. Controls to Include:
-
Positive Control (0% Inhibition): Enzyme, substrates, and DMSO (no inhibitor).
-
Negative Control (100% Inhibition): No KAPA or a known potent inhibitor. This defines the background signal.
4. Data Analysis:
-
Subtract the average fluorescence of the negative control wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
M. tuberculosis Biotin Biosynthesis Pathway
The following diagram illustrates the key steps in the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA, the target of this compound.
Caption: The M. tuberculosis biotin biosynthesis pathway with the target of this compound, BioA.
Experimental Workflow for this compound Assay
This workflow diagram outlines the major steps in performing a BioA inhibition assay with this compound.
Caption: A high-level workflow for the this compound BioA inhibition assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This diagram provides a logical approach to troubleshooting a poor signal-to-noise ratio.
Caption: A decision tree for troubleshooting low signal-to-noise in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Validating the On-Target Efficacy of ML406 in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutics with validated mechanisms of action. One such promising agent is ML406, a potent inhibitor of the Mtb enzyme 7,8-diaminopelargonic acid synthase (BioA), a critical component of the biotin (B1667282) biosynthesis pathway.[1] This guide provides a comprehensive comparison of experimental methods to validate the on-target activity of this compound in Mtb, alongside alternative BioA inhibitors.
Introduction to this compound and its Target: BioA
This compound is a small molecule inhibitor identified through high-throughput screening with a reported 50% inhibitory concentration (IC50) of 30 nM against the Mtb BioA enzyme.[1] It also exhibits whole-cell activity against wild-type Mtb H37Rv with an IC50 of 3.2 µM.[1] The target of this compound, BioA, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent aminotransferase that catalyzes a key step in the biotin biosynthesis pathway.[2][3] As biotin is an essential cofactor for Mtb's survival and persistence in a host, and this pathway is absent in humans, BioA represents a highly attractive and validated target for anti-tubercular drug development.[1]
Comparative Analysis of BioA Inhibitors
To contextualize the on-target activity of this compound, this guide compares it with other known inhibitors of Mtb BioA. The following table summarizes their biochemical potency and whole-cell efficacy.
| Inhibitor | Target | Mechanism of Action | Biochemical Potency (IC50/Ki) | Whole-Cell Activity (MIC/IC50) | Key References |
| This compound | BioA | Enzyme Inhibition | IC50: 30 nM | IC50: 3.2 µM (WT Mtb H37Rv) | [1] |
| C48 | BioA | Reversible, tight-binding inhibitor | Ki: 200 pM | MIC: 0.012–0.093 µM (across Mtb strains) | [4] |
| Aryl Hydrazines (e.g., Compound 2) | BioA | Reversible covalent modification of PLP cofactor | Ki: 10.4 µM | Not explicitly reported for whole cells | [2] |
| Amiclenomycin (ACM) | BioA | Mechanism-based irreversible inhibitor | Potent inhibitor | Active against Mtb, but failed in animal models due to instability | [2] |
| Compound A36 | BioA | Enzyme Inhibition | IC50: 28.94 µM | Weak activity (83% inhibition at 200 µg/mL) | [5] |
| Compound A65 | BioA | Enzyme Inhibition | IC50: 114.42 µM | MIC90: 20 µg/mL | [5] |
Experimental Protocols for On-Target Validation
Validating that the anti-tubercular activity of a compound is a direct result of its interaction with the intended target is a critical step in drug development. Below are detailed protocols for key experiments used to validate the on-target activity of BioA inhibitors in M. tuberculosis.
Biochemical Assay for BioA Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BioA.
Protocol:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant Mtb BioA.
-
Synthesize or procure the substrate, 7-keto-8-aminopelargonic acid (KAPA), and the co-substrate, S-adenosylmethionine (SAM).
-
Prepare a stock solution of the cofactor pyridoxal-5'-phosphate (PLP).
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 1 mM SAM, and 2 µM purified BioA.[5]
-
Add the test compound (e.g., this compound) at various concentrations. Include a no-compound control and a known inhibitor control.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow for compound binding to the enzyme.[5]
-
-
Initiation and Termination of Reaction:
-
Detection of Product Formation:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
The product, 7,8-diaminopelargonic acid (DAPA), can be detected by derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, which forms a fluorescent adduct.[5]
-
Measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Generation and Analysis of Resistant Mutants
This genetic approach identifies the molecular target of a compound by selecting for and sequencing spontaneous resistant mutants.
Protocol:
-
Selection of Resistant Mutants:
-
Grow a large culture of M. tuberculosis H37Rv to late-log phase.
-
Plate a high density of cells (e.g., 108 to 109 CFUs) onto Middlebrook 7H10 agar (B569324) plates containing the inhibitor at concentrations 5-10 times its minimum inhibitory concentration (MIC).
-
Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
-
Confirmation of Resistance:
-
Isolate individual resistant colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistance phenotype.
-
Determine the MIC of the inhibitor for the resistant mutants to quantify the level of resistance.
-
-
Whole-Genome Sequencing (WGS):
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Prepare sequencing libraries and perform WGS using a platform such as Illumina.[6]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but absent in the parental strain.
-
A consistent mutation found in the gene encoding the putative target (e.g., bioA) across independently isolated resistant mutants provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Grow M. tuberculosis to mid-log phase.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat the cell suspension with the test compound at a saturating concentration or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in a thermal cycler) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using mechanical disruption (e.g., bead beating) to release the cellular proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[7]
-
-
Detection of Soluble Target Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (BioA) remaining in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble BioA as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein, confirming target engagement.[8]
-
Transcriptional Profiling
This technique examines the global gene expression changes in M. tuberculosis in response to inhibitor treatment, providing insights into the affected metabolic pathways.
Protocol:
-
Cell Culture and Treatment:
-
Grow M. tuberculosis cultures to mid-log phase.
-
Expose the cultures to the test inhibitor at a sub-lethal concentration (e.g., 0.5x MIC) for a defined period (e.g., 4-24 hours). Include an untreated control.
-
-
RNA Extraction:
-
Harvest the bacterial cells and immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent.
-
Lyse the cells and extract total RNA using a suitable kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
RNA Sequencing (RNA-Seq):
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare cDNA libraries from the rRNA-depleted RNA.
-
Perform high-throughput sequencing of the cDNA libraries.[9]
-
-
Data Analysis:
-
Align the sequencing reads to the M. tuberculosis H37Rv reference genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the inhibitor.[9]
-
Upregulation of genes in the biotin biosynthesis pathway (bioF, bioA, bioD, bioB) can indicate a cellular response to the inhibition of this pathway, providing indirect evidence of on-target activity.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex experimental processes and biological pathways.
Caption: The biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by this compound.
Caption: A generalized workflow for validating the on-target activity of an Mtb inhibitor.
Conclusion
Validating the on-target activity of novel anti-tubercular agents like this compound is a multifaceted process that requires a combination of biochemical, genetic, and cellular approaches. By employing the detailed protocols outlined in this guide, researchers can rigorously assess the mechanism of action of new inhibitors targeting the essential biotin biosynthesis pathway in M. tuberculosis. The comparative data presented here for this compound and its alternatives provides a valuable framework for evaluating the potential of new drug candidates and guiding their further development in the fight against tuberculosis.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web-api.polscientific.com [web-api.polscientific.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Profiling of Mycobacterium tuberculosis Exposed to In Vitro Lysosomal Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML406 and Other Inhibitors of Mycobacterium tuberculosis BioA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML406 and other notable inhibitors targeting the Mycobacterium tuberculosis (Mtb) enzyme BioA (7,8-diaminopelargonic acid synthase). BioA is a critical enzyme in the biotin (B1667282) biosynthesis pathway of Mtb, a pathway essential for the bacterium's survival and persistence, yet absent in humans, making it an attractive target for novel anti-tubercular agents.[1][2][3][4]
Mechanism of Action of this compound and Alternatives
This compound is a potent small molecule inhibitor of Mtb BioA, exhibiting an IC50 of 30 nM in enzymatic assays and a whole-cell minimum inhibitory concentration (MIC) of 3.2 µM against wild-type Mtb.[5] Its mechanism of action is the direct inhibition of the BioA enzyme, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the biotin synthesis pathway. The inhibition of this pathway starves the bacterium of essential biotin, leading to cell death.
Several alternative compounds have been identified that also target BioA, each with distinct chemical scaffolds and inhibitory profiles. These include the natural product Amiclenomycin (ACM), aryl hydrazines, N-aryl, N'-benzoylpiperazines, and the highly potent, recently developed inhibitor, C48.
Comparative Performance of BioA Inhibitors
The following table summarizes the quantitative data for this compound and its key alternatives, providing a basis for objective comparison of their performance.
| Compound | Chemical Class | BioA IC50 / KD / Ki | Mtb MIC (µM) | Key Features |
| This compound | Thiazolidinone | 30 nM (IC50) | 3.2 | Potent enzyme inhibitor with good whole-cell activity. |
| Amiclenomycin (ACM) | Dipeptide antibiotic | Potent (exact value not specified) | Good activity (exact value not specified) | A natural product inhibitor of BioA, but suffers from low chemical stability, limiting its therapeutic potential.[2] |
| Aryl Hydrazine Analog | Aryl Hydrazine | Potent (exact value not specified) | Not specified | Forms a reversible covalent adduct with the PLP cofactor of BioA.[2][4] |
| Compound 6 | N-aryl, N'-benzoylpiperazine | Not specified | ~10-40 (depending on analog) | A promising scaffold identified through whole-cell screening.[3][6] |
| Compound 36 | Conformationally constrained piperazine | 76 nM (KD) | 1.7 | An optimized analog of compound 6 with improved potency against both the enzyme and whole Mtb cells.[3] |
| C48 | Not specified | 200 pM (Ki) | 0.012 - 0.093 (against various Mtb strains) | A highly potent, orally bioavailable inhibitor with excellent activity against drug-sensitive and -resistant Mtb.[7][8] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental logic for confirming on-target activity, the following diagrams are provided.
Caption: The M. tuberculosis biotin biosynthesis pathway and the inhibitory action of this compound on the BioA enzyme.
Caption: Experimental workflow for identifying and validating on-target inhibitors of M. tuberculosis BioA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
BioA Enzymatic Inhibition Assay (Fluorescence Displacement Assay)
This assay is used to determine the in vitro potency of compounds against the isolated BioA enzyme.
-
Principle: The assay measures the displacement of a fluorescently labeled ligand from the active site of the BioA enzyme by a potential inhibitor. The decrease in fluorescence is proportional to the inhibitory activity of the compound.
-
Protocol:
-
Purified Mtb BioA enzyme is incubated with a fluorescently labeled probe that binds to the active site.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
A final fluorescence reading is taken.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Cell Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M. tuberculosis cells.
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The inhibition of bacterial growth is measured by the lack of color/fluorescence change.
-
Protocol:
-
M. tuberculosis cultures are grown to mid-log phase.
-
The bacterial culture is diluted and dispensed into 96-well microtiter plates.
-
The test compound is serially diluted and added to the wells.
-
Control wells containing no drug (positive growth control) and a known antibiotic (e.g., rifampicin) are included.
-
The plates are incubated for a defined period (typically 7 days) at 37°C.
-
Resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.
-
The color change (blue to pink) or fluorescence is read visually or with a plate reader.
-
The MIC is defined as the lowest concentration of the compound that prevents the color/fluorescence change, indicating at least 90% inhibition of bacterial growth.
-
On-Target Activity Confirmation in M. tuberculosis
To confirm that the whole-cell activity of an inhibitor is due to its action on BioA, specialized Mtb strains are used.
-
Biotin Supplementation Assay:
-
The MIC of the compound is determined in both standard biotin-free and biotin-supplemented growth media.
-
A significant increase in the MIC in the presence of biotin suggests that the compound's activity is dependent on the biotin biosynthesis pathway.
-
-
BioA Under- and Over-expressing Strains:
-
Engineered Mtb strains that either under-express or over-express the bioA gene are utilized.
-
An on-target inhibitor is expected to show increased potency (lower MIC) against the BioA underexpressing strain and decreased potency (higher MIC) against the BioA overexpressing strain compared to the wild-type.[9]
-
By employing these rigorous experimental approaches, researchers can confidently identify and characterize novel inhibitors of M. tuberculosis BioA, paving the way for the development of new and effective treatments for tuberculosis.
References
- 1. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Mycobacterium tuberculosis transaminase BioA by aryl hydrazines and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-based identification of whole-cell active inhibitors of biotin biosynthesis in Mycobacterium tuberculosis. [vivo.weill.cornell.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML406 and Amiclenomycin as BioA Inhibitors for Tuberculosis Research
For researchers, scientists, and drug development professionals, the quest for novel anti-tubercular agents is paramount. The biotin (B1667282) biosynthesis pathway in Mycobacterium tuberculosis (Mtb) presents a promising target, with the enzyme 7,8-diaminopelargonic acid synthase (BioA) being a key player. This guide provides an objective comparison of two notable BioA inhibitors: ML406, a synthetic small molecule probe, and amiclenomycin (B1667051), a natural antibiotic.
This document summarizes their performance based on available experimental data, details the experimental protocols for key assays, and visualizes the pertinent biochemical pathways and workflows to aid in understanding their mechanisms and potential applications in tuberculosis drug discovery.
At a Glance: this compound vs. Amiclenomycin
| Feature | This compound | Amiclenomycin |
| Type | Synthetic small molecule | Natural product antibiotic |
| Mechanism of Action | Reversible inhibitor | Mechanism-based irreversible inhibitor (suicide substrate) |
| Target | Mycobacterium tuberculosis BioA (DAPA synthase) | Diaminopelargonic acid aminotransferase (DAPA AT/BioA) |
| Potency (Enzyme Inhibition) | IC50 = 30 nM[1] | K_I_ = 12 µM, k_inact_ = 0.35 min⁻¹ (M. tuberculosis BioA)[2]; K_I_ = 2 µM, k_inact_ = 0.4 min⁻¹ (E. coli DAPA AT)[3][4] |
| Potency (Whole-Cell Mtb) | IC50 = 3.2 µM (in the absence of biotin)[1] | Active against Mycobacteria sp.[2] |
| Selectivity | Selective for BioA over downstream enzyme BioD and other PLP-dependent enzymes.[1] | Narrow-spectrum activity against Mycobacteria.[2] |
| Chemical Stability | Stable in PBS, human and murine plasma, and liver microsomes.[1] | Chemically unstable, which has limited its development.[1][5] |
| Cytotoxicity | No significant cytotoxicity observed in mammalian cells at tested concentrations.[1] | Data on cytotoxicity against mammalian cells is limited. |
Delving into the Data: A Quantitative Comparison
The following tables provide a structured overview of the quantitative data available for this compound and amiclenomycin, facilitating a direct comparison of their biochemical and whole-cell activities.
Table 1: In Vitro Enzyme Inhibition Data
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| This compound | M. tuberculosis BioA | IC50 | 30 nM | [1] |
| Amiclenomycin | M. tuberculosis BioA | K_I_ | 12 µM | [2] |
| k_inact_ | 0.35 min⁻¹ | [2] | ||
| E. coli DAPA AT | K_I_ | 2 µM | [3][4] | |
| k_inact_ | 0.4 min⁻¹ | [3][4] |
Table 2: Anti-mycobacterial Activity
| Inhibitor | Strain | Parameter | Value | Reference |
| This compound | M. tuberculosis H37Rv (Wild Type) | IC50 (without biotin) | 3.2 µM | [1] |
| Amiclenomycin | Mycobacteria sp. | Activity | Narrow-spectrum antibiotic | [2] |
Understanding the Mechanism: The Biotin Biosynthesis Pathway
The inhibition of BioA disrupts the synthesis of biotin, an essential cofactor for several metabolic processes in M. tuberculosis. The following diagram illustrates the biotin biosynthesis pathway and the point of inhibition for both this compound and amiclenomycin.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ML406 for M. tb BioA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel anti-tubercular agents with specific mechanisms of action is paramount in the fight against drug-resistant Mycobacterium tuberculosis (M. tb). One promising target is 7,8-diaminopelargonic acid (DAPA) synthase (BioA), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme essential for the biotin (B1667282) biosynthesis pathway in M. tb. This guide provides a comparative assessment of the specificity of ML406, a potent inhibitor of M. tb BioA, against other known inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of M. tb BioA Inhibitors
The following table summarizes the in vitro potency, whole-cell activity, and selectivity of this compound in comparison to other identified M. tb BioA inhibitors.
| Compound | Target | IC50 (µM) | M. tb H37Rv MIC90 (µM) | Selectivity | Cytotoxicity (IC50, µM) |
| This compound | M. tb BioA | 0.03 [1] | 3.2 [1] | >100-fold vs. M. tb BioD; Inactive vs. Aspartate Transaminase (AST) [1] | >20 µM against HEK293, HepG2, A549 [1] |
| CHM-1 | M. tb BioA | 0.44[1] | 50 (in biotin-free media)[1] | Not Reported | Not Reported |
| Amiclenomycin (B1667051) | M. tb BioA | Not Reported | Not Reported | Specific for mycobacteria[2] | Not Reported |
| A35 | M. tb BioA | 88.16[3] | 80[3] | Inactive vs. AST[3] | 150 (CHO cells) |
| A36 | M. tb BioA | 28.94[3] | >200 (83% inhibition at 200 µg/mL)[3] | Inactive vs. AST[3] | Not Evaluated |
| A65 | M. tb BioA | 114.42[3] | 20[3] | Inactive vs. AST[3] | 50 (CHO cells) |
Experimental Methodologies
Biochemical Assay for M. tb BioA Inhibition
The inhibitory activity of compounds against M. tb BioA is determined using a coupled fluorescent dethiobiotin (B101835) displacement assay.[1]
Principle: This assay relies on a two-step enzymatic reaction. First, BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA. Subsequently, the enzyme BioD utilizes DAPA to synthesize dethiobiotin (DTB). The produced DTB displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence signal. Inhibition of BioA leads to a decrease in DTB production and thus, a lower fluorescence signal.
Protocol:
-
Reactions are typically performed in a 1536-well plate format.
-
The reaction mixture contains M. tb BioA, M. tb BioD, KAPA, S-adenosyl methionine (SAM), ATP, a fluorescent DTB probe, and streptavidin in a suitable buffer (e.g., 100 mM Bicine, pH 8.6).
-
Test compounds are added to the wells at varying concentrations.
-
The reaction is initiated by the addition of KAPA and incubated at room temperature.
-
The fluorescence intensity is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Whole-Cell Growth Inhibition Assay
The minimum inhibitory concentration (MIC) against M. tb is determined using a broth microdilution method.
Principle: This assay measures the ability of a compound to inhibit the growth of M. tb in a liquid culture medium.
Protocol:
-
M. tb H37Rv is cultured in a suitable medium, such as Middlebrook 7H9 broth, with and without biotin supplementation.
-
The assay is performed in 96-well plates, where serially diluted compounds are added to the wells.
-
An inoculum of M. tb is added to each well.
-
The plates are incubated at 37°C for a defined period (e.g., 7-14 days).
-
Bacterial growth is assessed by measuring the optical density at 600 nm or by using a viability indicator dye like resazurin.
-
The MIC is defined as the lowest concentration of the compound that inhibits 90% of bacterial growth (MIC90).
Selectivity and Cytotoxicity Assays
Counter-Screening against M. tb BioD: To assess selectivity against the coupled enzyme in the primary assay, a similar protocol is followed, but with DAPA as the substrate instead of KAPA, and in the absence of BioA.[1]
Counter-Screening against PLP-Dependent Enzymes: To evaluate specificity for BioA over other PLP-dependent enzymes, compounds are tested against a representative enzyme such as aspartate transaminase (AST). The activity of AST can be monitored by coupling the reaction to malate (B86768) dehydrogenase and measuring the decrease in NADH absorbance at 340 nm.[1]
Mammalian Cell Cytotoxicity Assay: The cytotoxicity of the compounds is evaluated against various human cell lines (e.g., HEK293, HepG2, A549) using a commercially available assay kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.[1]
Specificity Assessment of this compound
The specificity of an inhibitor is a critical parameter in drug development, as it minimizes the potential for off-target effects and associated toxicity. The experimental data presented provides a strong case for the high specificity of this compound for M. tb BioA.
On-Target Activity
The potent enzymatic inhibition of BioA by this compound (IC50 = 30 nM) is coupled with effective whole-cell activity against M. tb (MIC90 = 3.2 µM).[1] The on-target activity of this compound is further substantiated by the observation that its growth inhibitory effect is dependent on the expression level of BioA in conditional knockdown mutants of M. tb.
Selectivity Profile
This compound demonstrates excellent selectivity. It is over 100-fold more selective for BioA than for the downstream enzyme in the biotin synthesis pathway, BioD.[1] Furthermore, this compound shows no inhibitory activity against the functionally related PLP-dependent enzyme, aspartate transaminase, indicating a high degree of specificity for its intended target.[1] The lack of a human homolog for BioA further enhances the potential therapeutic window for inhibitors targeting this enzyme.
Comparison with Other Inhibitors
In comparison to other identified BioA inhibitors, this compound exhibits significantly greater potency at the enzymatic level. For instance, its IC50 is several orders of magnitude lower than that of compounds A35, A36, and A65.[3] While amiclenomycin is a known natural product inhibitor of BioA, its clinical development has been hampered by instability.[2]
Cytotoxicity
This compound displays low cytotoxicity against a panel of human cell lines, with IC50 values greater than 20 µM.[1] This favorable cytotoxicity profile, combined with its high potency and specificity, results in a promising therapeutic index.
Signaling Pathways and Experimental Workflows
Caption: Workflow for identifying and characterizing specific M. tb BioA inhibitors.
Caption: The M. tb biotin biosynthesis pathway and the inhibitory action of this compound.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
ML406: A Comparative Guide to its Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of ML406, a potent inhibitor of Mycobacterium tuberculosis BioA (DAPA synthase), with other enzymes. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing enzyme inhibition, and a visualization of the relevant biological pathway and experimental workflow.
Executive Summary
This compound has been identified as a promising anti-tubercular agent that specifically targets the biotin (B1667282) biosynthesis pathway in Mycobacterium tuberculosis, essential for the bacterium's survival. This guide compiles available data on the selectivity of this compound, demonstrating its high potency against its intended target, BioA, while also examining its activity against other related and unrelated enzymes to assess its potential for off-target effects.
Cross-Reactivity Data of this compound
The following table summarizes the known inhibitory activities of this compound against its primary target and other enzymes. The data is compiled from publicly available bioassays.
| Target Enzyme | Organism | Assay Type | IC50 (nM) | Percent Inhibition | PubChem Assay ID (AID) |
| BioA (DAPA synthase) | Mycobacterium tuberculosis | Coupled fluorescent dethiobiotin (B101835) displacement | 30 | - | 588721 |
| BioD (Dethiobiotin synthetase) | Mycobacterium tuberculosis | Coupled fluorescent dethiobiotin displacement | - | Inactive | 588722 |
| Aspartate Transaminase (PLP-dependent) | Sus scrofa (Pig) | NADH absorbance | - | Inactive | Not Available |
Note: An "Inactive" result indicates that no significant inhibition was observed at the tested concentrations. The lack of a broad selectivity panel for this compound in publicly available databases limits a more extensive comparison.
Experimental Protocols
Primary Assay: Inhibition of M. tuberculosis BioA
This protocol describes a coupled fluorescent dethiobiotin displacement assay used to determine the potency of inhibitors against BioA.
Principle: This assay measures the activity of BioA by coupling its reaction to that of BioD, the subsequent enzyme in the biotin biosynthesis pathway. BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). BioD then converts DAPA to dethiobiotin (DTB). The production of DTB is monitored by its ability to displace a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.
Materials:
-
M. tuberculosis BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl methionine (SAM)
-
ATP
-
Fluorescently labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing BioA, BioD, SAM, ATP, and streptavidin-quenched Fl-DTB in the assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well microplate.
-
Add test compounds (like this compound) at various concentrations to the wells. Include appropriate controls (no inhibitor and a known inhibitor).
-
Initiate the reaction by adding the substrate, KAPA.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Secondary (Counter-Screen) Assay: Inhibition of M. tuberculosis BioD
This assay is performed to ensure that the observed inhibition in the primary assay is specific to BioA and not the coupling enzyme, BioD.
Procedure: The protocol is similar to the primary BioA assay, with the following key modifications:
-
The reaction mixture does not contain the BioA enzyme.
-
The reaction is initiated by the addition of DAPA, the product of the BioA reaction and the substrate for BioD.
-
A lack of inhibition in this assay for a compound that was active in the primary assay confirms its selectivity for BioA.
Visualizations
The following diagrams illustrate the biotin biosynthesis pathway targeted by this compound and the workflow of the cross-reactivity screening process.
Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the inhibition of BioA by this compound.
Caption: A generalized workflow for assessing the cross-reactivity of an enzyme inhibitor like this compound.
Comparative Guide to ML406 Resistance Mutation Studies in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ML406, an inhibitor of the biotin (B1667282) biosynthesis pathway in Mycobacterium tuberculosis, in the context of drug resistance. As of late 2025, specific studies detailing resistance mutations to this compound have not been published in peer-reviewed literature. Therefore, this guide will leverage available data on this compound and draw comparisons with a potent, structurally distinct inhibitor of the same target, BioA, for which resistance mutation data is available. This comparative approach will provide insights into potential resistance mechanisms and guide future research.
Overview of this compound and its Target
This compound is a small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), an enzyme encoded by the bioA gene in M. tuberculosis.[1] This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival of M. tuberculosisin vivo as the bacterium cannot scavenge sufficient biotin from its host.[2][3][4] The absence of a biotin biosynthesis pathway in humans makes BioA an attractive target for novel anti-tubercular drug development.[5][6] this compound has demonstrated potent inhibition of the BioA enzyme and whole-cell activity against M. tuberculosis.[1]
Comparison with Alternative BioA Inhibitor: C48
To understand potential resistance mechanisms to this compound, we will compare it with C48, another potent BioA inhibitor for which resistance studies have been recently described. Both compounds target the same enzyme, but their distinct chemical scaffolds may lead to different resistance mutation profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and C48, including target engagement and whole-cell activity. The resistance data for C48 provides a valuable reference for potential this compound resistance studies.
| Compound | Target | IC50 (BioA) | MIC (Wild-Type M. tuberculosis H37Rv) |
| This compound | BioA (DAPA synthase) | 30 nM | 3.2 µM |
| C48 | BioA (DAPA synthase) | 200 pM (K_i) | 0.012–0.093 µM |
Table 1: Comparison of biochemical and whole-cell activity of this compound and C48.[1][7]
| C48-Resistant Mutation in bioA | Amino Acid Change | Fold-Increase in MIC | Resistance Level |
| M91V | Methionine to Valine | Medium | Medium |
| M91T | Methionine to Threonine | Medium | Medium |
| M91I | Methionine to Isoleucine | High | High |
| C168Y | Cysteine to Tyrosine | Medium | Medium |
Table 2: Spontaneously generated resistance mutations to the BioA inhibitor C48 in M. tuberculosis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for studying this compound resistance, based on established protocols for other anti-tubercular agents and the specific methods used for the BioA inhibitor C48.
Generation of this compound-Resistant M. tuberculosis Mutants
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC). For selection of resistant mutants, biotin-free media would be necessary to ensure the essentiality of the target pathway.
-
Mutant Selection: Mid-log phase cultures of M. tuberculosis are plated on biotin-free Middlebrook 7H10 agar (B569324) plates containing this compound at a concentration of 4-8 times the minimum inhibitory concentration (MIC). Plates are incubated at 37°C for 3-4 weeks.
-
Isolation of Resistant Clones: Colonies that appear on the this compound-containing plates are picked and sub-cultured in drug-free liquid medium to expand the population. The resistance phenotype is then confirmed by re-testing the MIC.
Determination of Minimum Inhibitory Concentration (MIC)
-
Method: The MIC is determined using a microplate-based assay with a resazurin (B115843) indicator dye (REMA).
-
Procedure: A serial dilution of this compound is prepared in a 96-well plate. A standardized inoculum of M. tuberculosis (wild-type and resistant mutants) is added to each well. The plates are incubated at 37°C for 7-10 days. Following incubation, resazurin solution is added to each well, and the plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Whole-Genome Sequencing (WGS) of Resistant Mutants
-
DNA Extraction: Genomic DNA is extracted from cultured wild-type and this compound-resistant M. tuberculosis isolates.
-
Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads from the resistant mutants are aligned to the M. tuberculosis H37Rv reference genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the genomes of the resistant mutants to the wild-type parent strain. Mutations in the bioA gene and other potential resistance-conferring genes are then analyzed.
Visualizations
Biotin Biosynthesis Pathway in M. tuberculosis
The following diagram illustrates the key steps in the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA, the target of this compound.
Caption: The biotin biosynthesis pathway in M. tuberculosis. This compound targets BioA.
Experimental Workflow for Identification of Drug Resistance Mutations
This diagram outlines the typical workflow for identifying and characterizing drug-resistant mutants of M. tuberculosis.
Caption: Experimental workflow for identifying this compound resistance mutations.
Conclusion
While specific resistance mutation studies for this compound in M. tuberculosis are not yet available, the essentiality of its target, BioA, and the availability of data for other BioA inhibitors like C48, provide a strong foundation for future investigations. The methodologies outlined in this guide represent the standard approach for such studies. The identification of on-target mutations in bioA for the C48 compound suggests a likely mechanism of resistance for other inhibitors of this enzyme, including this compound. Future research should focus on generating and characterizing this compound-resistant mutants to elucidate specific resistance mechanisms, which is crucial for the continued development of this and other compounds targeting the biotin biosynthesis pathway in the fight against tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validating ML406 Efficacy in Preclinical Models of Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available data for ML406, a novel anti-tubercular agent, in the context of preclinical tuberculosis (TB) drug development. Due to the absence of published in vivo efficacy data for this compound in preclinical models, this document summarizes its known in vitro activity and presents a comparison with established and emerging anti-TB drugs, for which extensive preclinical data exists. This guide is intended to serve as a resource for researchers interested in the potential of this compound and to provide a framework for its future preclinical evaluation.
Executive Summary
This compound is a promising small molecule inhibitor of Mycobacterium tuberculosis (Mtb) BioA, an enzyme essential for biotin (B1667282) biosynthesis. While it demonstrates potent in vitro activity against Mtb, there is currently no publicly available data on its efficacy in preclinical animal models of tuberculosis. This guide outlines the standard experimental protocols used to evaluate new anti-TB compounds in vivo and presents comparative efficacy data for current first-line and second-line drugs to benchmark the potential of new candidates like this compound.
Data Presentation: this compound In Vitro Activity vs. Comparator In Vivo Efficacy
The following tables summarize the available in vitro potency of this compound and the in vivo efficacy of standard-of-care and new anti-TB drugs in the widely used murine model of chronic TB infection. This comparative data highlights the typical benchmarks a new compound would need to meet or exceed in preclinical development.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Compound | Target | In Vitro Potency (IC50) | Source |
| This compound | Mtb BioA (DAPA synthase) | 30 nM (enzyme inhibition), 3.2 µM (growth inhibition of Mtb H37Rv) | [1] |
Table 2: Comparative In Vivo Efficacy of Anti-TB Drugs in the Murine Model (Chronic Infection)
| Drug | Class | Dosage (in mice) | Efficacy (Log10 CFU Reduction in Lungs) | Duration of Treatment | Source |
| Isoniazid (B1672263) (INH) | First-line | 10-25 mg/kg | ~2.0 - 4.0 | 4-8 weeks | [2][3] |
| Rifampicin (B610482) (RIF) | First-line | 10-20 mg/kg | ~3.0 - 5.0 | 4-8 weeks | [2][4] |
| Bedaquiline (BDQ) | Diarylquinoline | 25 mg/kg | ~3.0 - 4.0 | 4 weeks | [5][6][7] |
| Pretomanid | Nitroimidazole | 50-100 mg/kg | ~2.0 - 3.5 | 4-8 weeks | |
| Linezolid | Oxazolidinone | 100 mg/kg | ~2.0 - 3.0 | 4 weeks | [8] |
Note: The efficacy of these drugs can vary depending on the specific mouse strain, Mtb strain, and experimental model used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are standard protocols for key experiments in preclinical TB drug evaluation, primarily focusing on the murine model.
Murine Model of Chronic Tuberculosis Infection
This is the most common model for evaluating the bactericidal and sterilizing activity of anti-tubercular compounds.
-
Infection: Female BALB/c or C57BL/6 mice (6-8 weeks old) are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (typically 50-100 colony-forming units [CFU] per lung). This route mimics the natural route of human infection.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks. At this stage, the bacterial load in the lungs reaches a stable plateau, and granulomatous lesions develop.
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered daily or according to its pharmacokinetic profile, typically via oral gavage. Comparator groups receive standard drugs like isoniazid and rifampicin, and a control group receives the vehicle.
-
Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized.
-
Bacterial Load Determination: Serial dilutions of the organ homogenates are plated on Middlebrook 7H10 or 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the CFU are counted to determine the bacterial load per organ. The efficacy of the treatment is measured by the reduction in the log10 CFU compared to the untreated control group.
-
Relapse Studies: To assess the sterilizing activity of a compound, treatment is administered for a defined period (e.g., 2-3 months), and then a cohort of mice is left untreated for a further 3 months. The proportion of mice with recurring bacterial growth in their lungs or spleen at the end of this period is determined.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits BioA, a key enzyme in the biotin biosynthesis pathway of M. tuberculosis.
Experimental Workflow for Preclinical Efficacy Testing
Caption: A standard workflow for evaluating the efficacy of new anti-TB compounds in a mouse model.
Conclusion and Future Directions
This compound demonstrates potent in vitro inhibition of a novel and essential target in Mycobacterium tuberculosis. However, the lack of in vivo efficacy data represents a significant gap in its preclinical evaluation. To move forward, it is imperative to assess the pharmacokinetic properties of this compound and its efficacy in the standard murine model of chronic TB infection, as detailed in this guide. A direct comparison with first-line drugs like isoniazid and rifampicin will be crucial to determine its potential as a future therapeutic agent for tuberculosis. Should this compound demonstrate significant in vivo activity, further studies in combination with existing anti-TB drugs would be the next logical step to explore its potential to shorten and improve current treatment regimens.
References
- 1. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. journals.asm.org [journals.asm.org]
- 4. Potentiation of rifampin activity in a mouse model of tuberculosis by activation of host transcription factor EB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
ML406: A Novel Anti-Tubercular Agent Compared with First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML406, a novel anti-tubercular agent, with the standard first-line drugs for tuberculosis (TB): isoniazid (B1672263), rifampin, pyrazinamide, and ethambutol. The information presented herein is based on available experimental data to offer an objective analysis of their respective mechanisms of action and in vitro efficacy.
Executive Summary
Tuberculosis remains a significant global health challenge, demanding the development of new therapeutic agents. This compound has emerged as a promising compound with a distinct mechanism of action targeting the biotin (B1667282) biosynthesis pathway in Mycobacterium tuberculosis. This guide delves into a detailed comparison of this compound with the cornerstones of current TB therapy, highlighting key differences in their molecular targets and inhibitory concentrations.
Data Presentation: Quantitative Comparison
The following table summarizes the in vitro efficacy of this compound and the first-line tuberculosis drugs against Mycobacterium tuberculosis H37Rv.
| Compound | Target | Efficacy Metric | Value (µM) |
| This compound | BioA (DAPA synthase) | IC₅₀ (Enzyme) | 0.03 |
| M. tuberculosis growth | IC₅₀ (Whole Cell) | 3.2 | |
| Isoniazid | InhA (Mycolic Acid Synthesis) | MIC (Whole Cell) | 0.22 - 0.44 |
| Rifampin | RNA Polymerase (β-subunit) | MIC (Whole Cell) | 0.15 - 0.30 |
| Pyrazinamide | Ribosomal protein S1 (RpsA) & Aspartate decarboxylase (PanD) | MIC (Whole Cell) | 203 - 406 |
| Ethambutol | Arabinosyl Transferases (EmbA/B/C) | MIC (Whole Cell) | 4.9 - 9.8 |
Note: MIC values for first-line drugs were converted from mg/L to µM for standardized comparison. The molecular weights used for conversion are: Isoniazid (137.14 g/mol )[1][2][3][4][5], Rifampin (822.94 g/mol )[6][7][8][9][10], Pyrazinamide (123.11 g/mol )[11][12][13][14][15], and Ethambutol (204.31 g/mol )[16][17][18]. The MIC for Pyrazinamide is notably high and is effective in the acidic environment of phagosomes.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of anti-tubercular drugs hinges on their ability to disrupt essential biological processes in M. tuberculosis. The following diagrams illustrate the distinct pathways targeted by this compound and the first-line drugs.
This compound: Inhibition of Biotin Synthesis
This compound exerts its anti-tubercular activity by inhibiting 7,8-diaminopelargonic acid (DAPA) synthase (BioA), a critical enzyme in the biotin biosynthesis pathway. Biotin is an essential cofactor for several carboxylases involved in fatty acid and amino acid metabolism.
First-Line Tuberculosis Drugs: Diverse Molecular Targets
The standard first-line anti-TB drugs each target a unique and essential cellular process.
Isoniazid: A prodrug activated by the mycobacterial catalase-peroxidase KatG, isoniazid inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. Mycolic acids are crucial components of the mycobacterial cell wall.
Rifampin: This drug inhibits the DNA-dependent RNA polymerase (RNAP), preventing the initiation of transcription and thereby halting protein synthesis.
Ethambutol: Ethambutol inhibits arabinosyl transferases, enzymes (EmbA, EmbB, and EmbC) involved in the synthesis of arabinogalactan (B145846), a major component of the mycobacterial cell wall.
Experimental Protocols
The determination of the in vitro efficacy of anti-tubercular agents is crucial for their development. The following section outlines the general protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is typically determined using broth microdilution or agar (B569324) dilution methods.
Broth Microdilution (Microplate Alamar Blue Assay - MABA):
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.
-
Serial Dilution: The test compound (e.g., isoniazid, rifampin) is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-10 days.
-
Reading: A growth indicator dye, such as Alamar Blue (resazurin), is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in the wells that remain blue.
Enzyme Inhibition Assay (for this compound):
The inhibitory activity of this compound against its target enzyme, BioA, is determined using a biochemical assay.
-
Reagent Preparation: Purified recombinant BioA enzyme, its substrates (KAPA and S-adenosylmethionine), and a detection reagent are prepared.
-
Reaction Setup: The enzyme, substrates, and varying concentrations of this compound are incubated together in a suitable buffer.
-
Detection: The product of the enzymatic reaction is quantified, often using a coupled-enzyme system that generates a fluorescent or colorimetric signal.
-
Data Analysis: The enzyme activity at each inhibitor concentration is measured, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Conclusion
This compound represents a novel approach to combating tuberculosis by targeting the essential biotin synthesis pathway, a mechanism distinct from the established first-line drugs. While its whole-cell activity, as indicated by the IC₅₀ value, is less potent than that of isoniazid and rifampin, its unique target makes it a valuable candidate for further investigation, particularly in the context of drug-resistant TB. The development of compounds like this compound underscores the importance of exploring new molecular targets to overcome the challenge of antibiotic resistance. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and potential for combination therapy of this compound.
References
- 1. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoniazid (PIM 288) [inchem.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Isoniazid [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. thomassci.com [thomassci.com]
- 9. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mpbio.com [mpbio.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. GSRS [precision.fda.gov]
- 16. abmole.com [abmole.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medkoo.com [medkoo.com]
A Framework for Evaluating the Synergistic Potential of ML406 with Conventional Antibiotics against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
There is a critical need for novel therapeutic strategies to combat drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. ML406, a potent inhibitor of the Mtb enzyme BioA (DAPA synthase) involved in biotin (B1667282) biosynthesis, has demonstrated significant anti-tubercular activity[1]. This guide provides a comprehensive framework for evaluating the potential synergistic effects of this compound when combined with other antibiotics. As there is currently no published data on such combinations, this document outlines the detailed experimental protocols, data presentation formats, and conceptual signaling pathways to guide future research in this area.
Hypothetical Experimental Data on Synergistic Activity
To assess the synergistic potential of this compound, quantitative data from checkerboard and time-kill assays would be essential. The following tables illustrate how such data could be presented.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Isoniazid against M. tuberculosis H37Rv
| Antibiotic Combination | This compound MIC (µM) Alone | Isoniazid MIC (µM) Alone | This compound MIC in Combination (µM) | Isoniazid MIC in Combination (µM) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Isoniazid | 3.2 | 0.2 | 0.8 | 0.05 | 0.5 | Additive |
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI of ≤ 0.5, additivity/indifference as an FICI > 0.5 to 4.0, and antagonism as an FICI > 4.0.[2][3]
Table 2: Hypothetical Time-Kill Assay Results for this compound in Combination with Rifampicin against M. tuberculosis H37Rv
| Treatment | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Log10 CFU/mL at 48 hr | Log10 CFU/mL at 72 hr | Change in Log10 CFU/mL at 72 hr |
| Growth Control | 5.0 | 6.5 | 7.8 | 8.5 | +3.5 |
| This compound (1x MIC) | 5.0 | 5.2 | 5.1 | 5.0 | 0 |
| Rifampicin (1x MIC) | 5.0 | 4.5 | 4.0 | 3.5 | -1.5 |
| This compound + Rifampicin (1x MIC) | 5.0 | 4.0 | 2.8 | 1.5 | -3.5 |
Synergy in a time-kill assay is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate the synergistic effects of this compound.
1. Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration (FICI) index, which quantifies the nature of the interaction between two antimicrobial agents[4][5][6][7].
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv would be grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotic would be prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in 7H9 broth in a 96-well microtiter plate.
-
Assay Procedure:
-
A 96-well plate is set up with serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis.
-
Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate is incubated at 37°C for 7-14 days.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible growth.
-
The FICI is calculated from the MIC values of the drugs alone and in combination.
-
2. Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent or combination kills a bacterial population over time[8][9][10][11][12].
-
Bacterial Strain and Inoculum Preparation: An early to mid-logarithmic phase culture of M. tuberculosis H37Rv would be diluted in 7H9 broth to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure:
-
The bacterial suspension is exposed to this compound alone, the partner antibiotic alone, and the combination of both at their respective MICs (or multiples of the MIC). A growth control without any antibiotic is also included.
-
Cultures are incubated at 37°C with shaking.
-
At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots are removed from each culture, serially diluted, and plated on Middlebrook 7H10 agar (B569324) plates.
-
The plates are incubated at 37°C for 3-4 weeks, and the colony-forming units (CFU) are counted.
-
The results are plotted as log10 CFU/mL versus time.
-
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating this compound synergy.
Hypothesized Signaling Pathway for Synergy
This compound inhibits BioA, a key enzyme in the biotin synthesis pathway of M. tuberculosis[1]. Biotin is an essential cofactor for several carboxylases involved in fatty acid and mycolic acid biosynthesis, which are crucial components of the mycobacterial cell wall. By depleting biotin, this compound could weaken the cell wall, potentially increasing the permeability and efficacy of other antibiotics that target cell wall synthesis or intracellular components.
Caption: Potential mechanism of this compound synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Semi-Mechanistic Modeling of Florfenicol Time-Kill Curves and in silico Dose Fractionation for Calf Respiratory Pathogens [frontiersin.org]
Head-to-Head Comparison of BioA Inhibitors for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of various inhibitors targeting 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis. The essentiality of this pathway for the bacterium's survival and the absence of a homologous pathway in humans make BioA a promising target for novel anti-tubercular drug development.[1][2] This document summarizes key performance metrics, presents detailed experimental protocols, and visualizes relevant biological and experimental frameworks to aid researchers in selecting and evaluating BioA inhibitors.
Introduction to BioA and its Role in Biotin Biosynthesis
Biotin (Vitamin B7) is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis. Mycobacterium tuberculosis relies on its own de novo biotin synthesis pathway for survival and virulence.[1][2] The BioA enzyme, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA) to form 7,8-diaminopelargonic acid (DAPA). This step is a crucial checkpoint in the pathway, and its inhibition leads to biotin starvation and subsequent bacterial death.
Below is a diagram illustrating the biotin biosynthesis pathway in M. tuberculosis and the point of action for BioA inhibitors.
Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA.
Comparative Performance of BioA Inhibitors
The efficacy of BioA inhibitors is evaluated based on several key parameters:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of the BioA enzyme by 50% in a biochemical assay. A lower IC50 indicates greater potency.
-
Ki (Inhibition Constant): The dissociation constant for the binding of an inhibitor to the enzyme. It is a more direct measure of binding affinity than IC50, with a lower Ki value indicating a stronger interaction.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of M. tuberculosis. This metric assesses the inhibitor's whole-cell activity.
The following tables summarize the available data for a selection of BioA inhibitors.
| Inhibitor | IC50 (µM) | Ki | MIC90 (µg/mL) | Reference |
| A35 | 88.16 | Not Reported | 80 | [1] |
| A36 | 28.94 | Not Reported | >200 (83% inhibition at 200 µg/mL) | [1] |
| A65 | 114.42 | Not Reported | 20 | [1] |
| CHM-1 | 2.42 | Not Reported | Not Reported | [1] |
| Amiclenomycin | Not Reported | 2 µM (KI), 12 µM (Ki) | Not Reported | [3] |
| C48 | 0.034 | 200 pM | Sub-micromolar | [3] |
Note on C48: C48 is a tight-binding inhibitor, meaning its IC50 value is close to the enzyme concentration used in the assay. For such inhibitors, the Ki value is a more accurate representation of potency.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are generalized protocols for the BioA enzymatic assay and the M. tuberculosis whole-cell growth inhibition assay.
BioA Enzymatic Inhibition Assay
This assay measures the production of DAPA, the product of the BioA-catalyzed reaction. The DAPA is derivatized with o-phthalaldehyde (B127526) (OPA) to yield a fluorescent product that can be quantified.
Caption: A generalized workflow for the BioA enzymatic inhibition assay.
Materials and Reagents:
-
Purified M. tuberculosis BioA enzyme
-
BioA inhibitors (dissolved in DMSO)
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl-L-methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction Buffer (e.g., 100 mM TAPS, pH 8.2)
-
o-phthalaldehyde (OPA) derivatizing solution
-
96-well black microplates
Procedure:
-
Inhibitor Pre-incubation: In a 96-well plate, add the BioA enzyme to the reaction buffer. Then, add the test inhibitors at various concentrations. Incubate the mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of KAPA, SAM, and PLP to each well.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 20-60 minutes) at the same constant temperature.
-
Reaction Termination: Stop the reaction, typically by heating the plate (e.g., 95°C for 5-10 minutes).
-
Derivatization: After cooling to room temperature, add the OPA derivatizing solution to each well. Incubate in the dark for a period to allow for the formation of the fluorescent adduct.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 410 nm, Em: 470 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Materials and Reagents:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
BioA inhibitors (dissolved in DMSO)
-
96-well microplates
-
Resazurin (B115843) sodium salt solution (for viability staining)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density (OD600) to standardize the inoculum.
-
Compound Dilution: Prepare serial dilutions of the test inhibitors in 96-well plates.
-
Inoculation: Add the standardized bacterial suspension to each well containing the inhibitor dilutions. Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for a period of 7-14 days.
-
Viability Assessment: After incubation, add resazurin solution to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.
-
MIC Determination: Incubate for an additional 24 hours and then visually inspect the plates or measure the fluorescence. The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink (or shows a significant reduction in fluorescence).
Conclusion
The development of potent and specific BioA inhibitors is a promising strategy for the discovery of new anti-tubercular agents. This guide provides a comparative overview of several known BioA inhibitors, highlighting their biochemical and whole-cell activities. The detailed experimental protocols and visual workflows are intended to facilitate the standardized evaluation of existing and novel compounds targeting this essential enzyme. Researchers are encouraged to consider both the in vitro enzymatic potency (IC50/Ki) and the whole-cell efficacy (MIC) when prioritizing compounds for further development. The significant potency of newer compounds like C48 demonstrates the potential for structure-guided design to yield highly effective BioA inhibitors.
References
ML406: A Bactericidal Agent Targeting Biotin Synthesis in Mycobacterium tuberculosis
For Immediate Release
[City, State] – [Date] – New research into the anti-tubercular properties of the small molecule probe ML406 has confirmed its classification as a bactericidal agent. This compound targets a crucial enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, leading to cell death. This guide provides a comprehensive overview of this compound's mechanism of action, supported by experimental data, and compares its performance with other antimicrobial agents.
Mechanism of Action: Targeting an Essential Pathway
This compound is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), an enzyme essential for the biotin (B1667282) biosynthesis pathway in M. tuberculosis.[1][2] Biotin, also known as vitamin H, is a vital cofactor for several metabolic processes, and its synthesis is required for the survival of Mtb both in laboratory settings and within a host.[1] Notably, mammals do not synthesize biotin, making the bacterial biotin synthesis pathway an attractive target for selective antimicrobial therapy.[3]
Genetic studies have demonstrated that the silencing of the bioA gene or biotin starvation leads to cell death in Mtb, a strong indicator that chemical inhibition of this pathway would result in a bactericidal effect.[1] this compound was identified through high-throughput screening and subsequent optimization, exhibiting a high affinity for the BioA enzyme.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, while the MBC is the lowest concentration that will kill 99.9% of the initial bacterial population. The ratio of MBC to MIC is a key determinant in classifying an agent as bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).
While specific MBC values for this compound are not yet widely published, the available data on its whole-cell activity against M. tuberculosis H37Rv, combined with the known bactericidal outcome of biotin pathway disruption, strongly supports its classification as a bactericidal agent.
Table 1: In Vitro Activity of this compound and Comparator Anti-tubercular Agents against M. tuberculosis H37Rv
| Compound | Target | Mechanism of Action | MIC (μM) | Classification |
| This compound | BioA (DAPA synthase) | Inhibition of biotin biosynthesis | 3.2[1] | Bactericidal (inferred) |
| Isoniazid | InhA | Inhibition of mycolic acid synthesis | 0.2 - 0.6 | Bactericidal |
| Rifampicin | RNA polymerase | Inhibition of RNA synthesis | 0.1 - 0.2 | Bactericidal |
| Ethambutol | Arabinosyl transferase | Inhibition of cell wall synthesis | 1 - 5 | Bacteriostatic |
Note: The bactericidal classification for this compound is inferred from the lethal effect of its target's inhibition. Further studies are needed to establish a definitive MBC/MIC ratio.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against M. tuberculosis H37Rv was determined using a whole-cell growth inhibition assay. A standardized bacterial suspension is incubated with serial dilutions of the compound in a suitable broth medium, such as Middlebrook 7H9. After a defined incubation period (typically 5-7 days for Mtb), the lowest concentration of the compound that prevents visible turbidity is recorded as the MIC.
Signaling Pathway of Biotin Synthesis Inhibition
The following diagram illustrates the mechanism of action of this compound within the biotin biosynthesis pathway of M. tuberculosis.
Caption: Mechanism of this compound action on the M. tuberculosis biotin synthesis pathway.
Experimental Workflow for Determining Bactericidal vs. Bacteriostatic Properties
The determination of whether an antimicrobial agent is bactericidal or bacteriostatic is a critical step in its preclinical evaluation. The following workflow outlines the standard procedure.
Caption: Workflow for classifying antimicrobial agents as bactericidal or bacteriostatic.
Conclusion
This compound represents a promising new class of anti-tubercular agents with a bactericidal mechanism of action. By targeting the essential biotin biosynthesis pathway, this compound offers a selective and potent means of combating Mycobacterium tuberculosis. Further in-depth studies, including the definitive determination of its MBC and in vivo efficacy, are warranted to fully elucidate its therapeutic potential. The data presented in this guide underscore the importance of targeting novel bacterial pathways to address the growing challenge of antibiotic resistance.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
Comparative Transcriptomic Analysis of ML406-Treated Mycobacterium tuberculosis**
A Head-to-Head Look at a Novel Biotin (B1667282) Synthesis Inhibitor Against Standard Anti-Tubercular Agents
In the relentless pursuit of novel therapeutic strategies against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), understanding the intricate molecular responses to drug treatment is paramount. This guide provides a comparative transcriptomic overview of the novel anti-tubercular agent ML406, which targets biotin biosynthesis, against the established first-line drugs: isoniazid (B1672263), rifampicin, and ethambutol (B1671381). As direct transcriptomic data for this compound is not yet publicly available, this comparison leverages data from a M. tuberculosis ΔbioA mutant, which genetically mimics the inhibitory action of this compound on the BioA enzyme, a key player in the biotin synthesis pathway. This comparative analysis is intended for researchers, scientists, and drug development professionals to illuminate the unique and shared mechanisms of action of these anti-tubercular compounds.
Mechanism of Action: A Tale of Different Targets
The efficacy of anti-tubercular drugs hinges on their ability to disrupt essential cellular processes in M. tuberculosis. This compound and the standard first-line drugs achieve this through distinct mechanisms:
-
This compound (inferred from ΔbioA mutant): This small molecule probe inhibits the BioA enzyme (DAPA synthase), a critical component of the biotin biosynthesis pathway. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. By cutting off the biotin supply, this compound effectively halts the production of these crucial cellular building blocks, leading to bacterial cell death. Genetic studies have confirmed that the biotin synthesis pathway is essential for the survival and persistence of M. tuberculosis in vivo.
-
Isoniazid (INH): A cornerstone of TB treatment, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH primarily inhibits the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall.
-
Rifampicin (RIF): This potent bactericidal agent targets the β-subunit of the bacterial DNA-dependent RNA polymerase (RpoB), thereby inhibiting transcription and, consequently, protein synthesis.
-
Ethambutol (EMB): Ethambutol disrupts the synthesis of arabinogalactan (B145846), another critical component of the mycobacterial cell wall, by inhibiting the arabinosyl transferase enzymes.
Comparative Transcriptomic Landscape
The following table summarizes the key transcriptomic signatures observed in M. tuberculosis upon inhibition of biotin synthesis (as a proxy for this compound treatment) and treatment with isoniazid, rifampicin, and ethambutol. The data is compiled from multiple studies and highlights the differential gene expression patterns that underscore their distinct mechanisms of action.
| Functional Gene Category | This compound (inferred from Biotin Deprivation) | Isoniazid (INH) | Rifampicin (RIF) | Ethambutol (EMB) |
| Cell Wall Synthesis | Downregulation of genes involved in fatty acid and mycolic acid biosynthesis. | Strong upregulation of genes in the iniBAC operon, associated with cell wall stress. Downregulation of inhA. | Moderate changes, secondary to transcriptional inhibition. | Upregulation of genes in the embCAB operon (drug target). |
| Lipid Metabolism | Significant downregulation of genes involved in fatty acid synthesis (FAS-II) and modification. | Upregulation of genes involved in lipid degradation. | General downregulation of metabolic genes. | Upregulation of some lipid biosynthesis genes, possibly as a compensatory response. |
| Information Pathways (Transcription & Translation) | General downregulation of genes related to protein synthesis as a consequence of metabolic collapse. | Upregulation of stress-response chaperones and proteases. | Widespread and rapid downregulation of most transcripts, reflecting direct inhibition of RNA polymerase. | Less pronounced direct effects on transcription and translation. |
| Stress Response | Upregulation of genes associated with starvation and metabolic stress. | Induction of genes related to oxidative stress response (katG, ahpC) and DNA damage repair. | Induction of heat shock proteins and other general stress responders. | Upregulation of genes involved in cell envelope stress. |
| Energy Metabolism | Downregulation of genes involved in central carbon metabolism and respiration. | Alterations in genes related to aerobic and anaerobic respiration. | Global downregulation of energy-producing pathways. | Moderate impact on central energy metabolism genes. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound via inhibition of the BioA enzyme in the biotin biosynthesis pathway of M. tuberculosis.
Caption: A generalized experimental workflow for transcriptomic analysis of M. tuberculosis using RNA sequencing.
Experimental Protocols
A detailed and robust experimental protocol is critical for obtaining high-quality and reproducible transcriptomic data. The following is a synthesized protocol for the transcriptomic analysis of M. tuberculosis treated with anti-tubercular agents, based on established methodologies.[1][2][3]
1. M. tuberculosis Culture and Drug Treatment
-
Strain: Mycobacterium tuberculosis H37Rv is commonly used as a reference strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 is a standard liquid medium.
-
Growth Conditions: Cultures are typically grown at 37°C with shaking to mid-log phase (OD600 of 0.4-0.6).
-
Drug Exposure: The anti-tubercular agent of interest (e.g., this compound, isoniazid, rifampicin, ethambutol) is added to the culture at a pre-determined concentration (e.g., 1x or 10x the minimum inhibitory concentration, MIC). A control culture without the drug is run in parallel. The exposure time can vary depending on the experimental goals, but typically ranges from a few hours to 24 hours.
2. RNA Extraction and Purification
-
Cell Harvesting: Bacterial cells are harvested by centrifugation at 4°C. The supernatant is discarded, and the cell pellet is washed.
-
Mechanical Lysis: Due to the robust cell wall of M. tuberculosis, mechanical lysis is essential. This is commonly achieved by bead beating with zirconia/silica beads in the presence of a lysis buffer (e.g., TRIzol).
-
RNA Isolation: Total RNA is isolated using a phenol-chloroform extraction method (e.g., TRIzol) followed by isopropanol (B130326) precipitation.
-
DNase Treatment: To remove contaminating genomic DNA, the RNA sample is treated with DNase I.
-
RNA Purification: The RNA is further purified using a column-based method (e.g., RNeasy kit) to ensure high purity. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
3. RNA Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) Depletion: A significant portion of total RNA is rRNA, which needs to be removed to enrich for messenger RNA (mRNA). This is typically done using commercially available rRNA depletion kits.
-
RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform, such as Illumina.
4. Bioinformatic Data Analysis
-
Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Alignment: The high-quality reads are aligned to the M. tuberculosis reference genome (e.g., H37Rv).
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the drug-treated and control samples.
-
Functional Analysis: The differentially expressed genes are subjected to functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify the biological processes and pathways that are perturbed by the drug treatment.
Concluding Remarks
The comparative transcriptomic analysis reveals that this compound, by targeting the essential biotin synthesis pathway, induces a distinct gene expression signature in M. tuberculosis compared to the first-line anti-tubercular drugs. While all these drugs ultimately lead to bacterial demise, their initial impact on the bacterial transcriptome is a direct reflection of their unique mechanisms of action. The profound downregulation of genes involved in lipid metabolism upon biotin synthesis inhibition underscores the critical role of this pathway in maintaining the structural integrity of the mycobacterial cell wall. In contrast, isoniazid, rifampicin, and ethambutol elicit their own characteristic transcriptomic responses, centered around cell wall stress, global transcriptional arrest, and arabinogalactan synthesis disruption, respectively.
This guide provides a framework for understanding the molecular consequences of these different anti-tubercular strategies. Further direct transcriptomic studies on this compound and other novel drug candidates are crucial for a more comprehensive understanding of their mechanisms of action and for the rational design of new and more effective combination therapies to combat the global threat of tuberculosis.
References
- 1. Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression | PLOS Pathogens [journals.plos.org]
- 2. RNA extraction and RNA-sequencing method for transcriptomic analysis of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the sensitivity of Mycobacterium tuberculosis to biotin deprivation using regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ML406: A Guide for Laboratory Professionals
The proper disposal of laboratory materials is a critical component of ensuring safety and environmental stewardship. When it comes to a substance identified as "ML406," it is crucial to recognize that this designation can refer to two distinct products: a small molecule anti-tubercular probe or a brush-on ceramic coating. The disposal procedures for these two materials are vastly different, and misidentification can lead to improper handling and potential hazards. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of both forms of this compound.
Identifying Your this compound
To ensure proper disposal, the first step is to correctly identify the nature of the this compound in your possession. The following diagram illustrates the decision-making process and the subsequent disposal pathways.
Disposal of this compound: The Anti-Tubercular Small Molecule Probe (CAS 774589-47-8)
This compound as a small molecule probe is an anti-tubercular agent used in research settings.[1] As a biologically active compound, it requires careful handling and disposal as hazardous chemical waste. The following procedures are based on general best practices for such compounds and information from available Safety Data Sheets (SDS).
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and PPE, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a chemically resistant material, be securely sealed, and stored in a designated secondary containment area.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (774589-47-8).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not discharge any this compound waste into the environment, including drains or regular trash.[2]
-
Disposal of this compound: The Brush-On Ceramic Coating
This compound brush-on ceramic is a two-component epoxy-based product used for creating a protective, wear-resistant surface. The disposal of this product depends on whether the two components have been mixed and fully cured.
Uncured Resin and Hardener:
The individual, unmixed components (resin and hardener) are considered hazardous materials.
-
Do not dispose of the liquid resin or hardener in the regular trash or down the drain.
-
Treat both components as hazardous chemical waste.
-
Collect them in separate, clearly labeled containers.
-
Arrange for disposal through your institution's EHS office or a local hazardous waste collection program.
Cured this compound Ceramic:
Once the resin and hardener are mixed according to the manufacturer's instructions and have fully hardened (cured), the resulting solid material is generally considered inert and non-hazardous.
Step-by-Step Disposal for Excess and Cured Material:
-
Mix Small Excess Quantities: If you have small amounts of leftover unmixed resin and hardener, the preferred method is to mix them together in the correct ratio in a well-ventilated area.
-
Allow to Cure: Let the mixture cure completely into a solid block. This process is exothermic, so for larger quantities, mix in smaller batches to avoid excessive heat generation.
-
Dispose of as Solid Waste: Once fully cured and cooled, the solid block of this compound ceramic can typically be disposed of as regular solid waste.
-
Empty Containers: Empty containers of the resin and hardener can also be disposed of in the regular trash, provided they are scraped clean and contain no more than 3% of the original product by weight.
Quantitative Data Summary
At present, specific quantitative disposal limits (e.g., permissible concentrations in wastewater) for this compound are not publicly available. Disposal should adhere to a zero-discharge principle into the environment, with waste management practices guided by local, state, and federal regulations.
| Parameter | Guideline |
| This compound (Small Molecule) | Treat as hazardous chemical waste. |
| This compound (Ceramic - Uncured) | Treat as hazardous chemical waste. |
| This compound (Ceramic - Cured) | Dispose of as non-hazardous solid waste. |
| Empty Ceramic Containers | Dispose of as non-hazardous solid waste if residue is <3% by weight. |
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Handling Guidelines for ML406
For researchers, scientists, and drug development professionals working with ML406, a small molecule anti-tubercular agent, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound, identified by CAS number 774589-47-8, requires careful handling due to its potential hazards.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. Double gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All weighing and handling of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of dust. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is crucial for the safe handling and storage of this compound.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory.
-
Ventilation: Handle the compound exclusively in a properly functioning chemical fume hood.
-
Weighing: When weighing the powdered form, use an analytical balance inside a ventilated enclosure.
-
Solution Preparation: Prepare solutions within the fume hood. Avoid generating aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and the name "this compound".
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to arrange for waste pickup.
Logical Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for working with this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
